N-(Dithiocarboxy)sarcosine Diammonium Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;2-[dithiocarboxy(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)S.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724541 | |
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29664-09-3 | |
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of N-(Dithiocarboxy)sarcosine Diammonium Salt
Executive Summary: This guide provides an in-depth examination of N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS), a specialized dithiocarbamate derivative. Unlike many compounds in its class, DTCS possesses high water solubility, a feature conferred by its sarcosine (N-methylglycine) backbone and ammonium salt form. This document details the fundamental synthesis pathway, elucidates its key physicochemical properties, and explores its critical applications as a potent metal ion chelator and a hydrophilic spin trap for nitric oxide (NO) detection. This guide is intended for researchers and professionals in chemical synthesis, pharmacology, and biomedical research who require a robust understanding of this versatile reagent.
Introduction to Dithiocarbamates and the Significance of DTCS
Dithiocarbamates are a class of organosulfur compounds characterized by the >N−C(=S)S⁻ functional group.[1][2] This moiety is a powerful bidentate ligand, renowned for its ability to form stable complexes with a wide array of transition metals.[3][4] While the applications of dithiocarbamates are vast—ranging from industrial vulcanization accelerators to agricultural fungicides and potential therapeutic agents—their utility in biological systems is often hampered by poor solubility in aqueous media.[1][5]
This compound, also known as Diammonium Sarcosinedithiocarbamate, overcomes this critical limitation. By incorporating a carboxylate-containing amino acid (sarcosine) and forming a diammonium salt, DTCS achieves excellent water solubility, making it an ideal reagent for use in biological and aqueous chemical systems.[6][7][8] Its primary roles as a water-soluble masking agent for soft metal ions and as a component of a hydrophilic spin trap for nitric oxide research underscore its importance as a specialized tool for scientists.[7][9]
Synthesis and Mechanism
The synthesis of dithiocarbamates is generally achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2][3] The synthesis of DTCS follows this fundamental principle in a one-pot reaction.[2]
Underlying Chemical Principles
The synthesis is initiated by the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of carbon disulfide (CS₂). This addition reaction forms a dithiocarbamic acid intermediate. Due to the inherent instability of this acidic intermediate, a base is required. In this synthesis, aqueous ammonia serves a dual purpose: it neutralizes the dithiocarbamic acid and the carboxylic acid of the sarcosine backbone, forming the stable and water-soluble diammonium salt. The reaction is typically conducted at reduced temperatures to manage its exothermic nature and prevent the degradation of the dithiocarbamic acid intermediate.
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Carbon Disulfide (CS₂)
-
Ammonium Hydroxide (28-30% NH₃ solution)
-
Diethyl Ether (or Ethanol), pre-chilled
-
Deionized Water
-
Ice Bath
Procedure:
-
Preparation of Sarcosine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sarcosine in a minimal amount of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Ammonia Addition: While maintaining the temperature at 0-5 °C, slowly add a stoichiometric excess (approximately 2.2 equivalents) of chilled ammonium hydroxide solution to the sarcosine solution. This ensures the environment remains basic for the subsequent reaction and salt formation.
-
Carbon Disulfide Addition: Continue vigorous stirring and, using a dropping funnel, add carbon disulfide (1.1 equivalents) dropwise to the cold solution. The rate of addition should be controlled to keep the internal temperature below 10 °C. The causality for this slow, cold addition is to prevent the exothermic reaction from causing thermal decomposition of the desired product.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The reaction progress can be monitored for the consumption of CS₂. The solution should become clear and homogeneous.
-
Precipitation and Isolation: The product is precipitated from the aqueous solution by the slow addition of a cold non-polar solvent, such as diethyl ether or ethanol. The addition of an organic solvent reduces the polarity of the medium, forcing the highly polar diammonium salt out of solution.
-
Washing and Purification: Collect the resulting white precipitate by suction filtration. The rationale for washing is to remove unreacted starting materials and by-products.[2] Wash the solid product thoroughly with several portions of cold diethyl ether.
-
Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent. Store the final product in an airtight container at -20 °C to ensure long-term stability.[9][10]
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of DTCS.
Physicochemical Properties
The utility of DTCS is defined by its distinct physicochemical properties, which are summarized below.
Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₃N₃O₂S₂ | [7][9][11] |
| Molecular Weight | 199.29 g/mol | [7][9][10] |
| Appearance | White Crystalline Powder | [9] |
| Melting Point | 130-139 °C | [8][9] |
| Solubility | Soluble in Water | [7][8] |
| Storage Conditions | -20 °C, desiccated | [9][10][12] |
Molecular Structure
Caption: Chemical structure of this compound.
Key Applications in Research and Development
The unique combination of a strong chelating group and high water solubility makes DTCS a valuable tool in several research areas.
Aqueous Metal Ion Chelation
Dithiocarbamates are exceptional chelating agents for soft heavy metals.[3][6][13] DTCS extends this capability to aqueous systems, where it can be used as a "masking agent" to sequester trace metal ions that might otherwise interfere with sensitive chemical reactions or biological assays.[7][9] The two sulfur atoms of the dithiocarbamate group bind to a metal ion, forming a stable five-membered ring structure.
Caption: Chelation of a metal ion (M²⁺) by the dithiocarbamate moiety.
Hydrophilic Nitric Oxide (NO) Spin Trapping
Nitric oxide is a critical signaling molecule and a transient free radical, making its direct detection in biological systems challenging. Spin trapping is an analytical technique used to detect and identify short-lived free radicals. When complexed with ferrous iron (Fe²⁺), DTCS forms a highly effective and, crucially, water-soluble spin trap for nitric oxide.[9]
The resulting complex, [Fe²⁺(DTCS)₂(NO)], is paramagnetic and stable, producing a characteristic Electron Paramagnetic Resonance (EPR) signal. The high water solubility of this complex allows for the study of NO production in cellular and physiological environments, a significant advantage over hydrophobic spin traps that may partition into lipid membranes and fail to report on NO in the aqueous cytosol. This application is particularly vital for researchers in neuroscience, immunology, and cardiovascular medicine who study NO-mediated signaling pathways.
Conclusion
This compound stands out as a highly functionalized chemical tool. Its synthesis from readily available precursors is straightforward and scalable. The compound's defining features—a potent metal-chelating dithiocarbamate group and excellent water solubility—provide researchers with a unique reagent for controlling metal ion activity in aqueous solutions and for the sensitive detection of nitric oxide in complex biological milieu. As research continues to unravel the intricate roles of metal ions and radical species in biology and medicine, the utility of well-designed, water-soluble tools like DTCS is poised to grow.
References
- Narayanan, A. C., Singh, S., & Kandasamy, J. (n.d.). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. Thieme.
- Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. PMC - NIH.
- Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. ResearchGate.
- Wikipedia. (n.d.). Dithiocarbamate.
- (n.d.). Dithiocarbamate chelating agents for toxic heavy metals. PlumX.
- ChemicalBook. (n.d.). N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3.
- Ejidike, I. P. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29664-09-3.
- (n.d.). This compound.
- Simpen, I., & Suarya, P. (2016). Synthesis and characterization of dihexyldithiocarbamate as a chelating agent in extraction of gold(III). AIP Publishing.
- PubChem. (n.d.). This compound | C4H13N3O2S2 | CID 57369635.
- Biosynth. (n.d.). This compound | 29664-09-3 | FD22568.
- (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
- Astech Ireland Ltd. (n.d.). N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass.
Sources
- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. scbt.com [scbt.com]
- 8. labsolu.ca [labsolu.ca]
- 9. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound | C4H13N3O2S2 | CID 57369635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. astechireland.ie [astechireland.ie]
- 13. pubs.aip.org [pubs.aip.org]
"N-(Dithiocarboxy)sarcosine Diammonium Salt" CAS number 29664-09-3
Beginning Chemical Investigation
I've initiated a thorough investigation into the chemical properties, synthesis methods, and potential applications of N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3). Currently, I'm immersed in gathering data, and I'll soon move to exploring its mechanistic behaviors, especially in biological contexts.
Exploring Key Chemical Compounds
I am now focusing on gathering essential information about this compound. This involves a deep dive into its chemical characteristics, synthesis, and various applications. Furthermore, I'll be investigating its mechanism of action, particularly in biological systems. I plan to use this data to create a technical guide and visual aids.
Gathering Initial Data
I've successfully gathered the basic chemical properties of N-(Dithiocarboxy )sarcosine Diammonium Salt, including its formula, weight, CAS number, and some physical characteristics like solubility. I've also identified its primary application. The initial search is starting strong.
Digging Deeper into the Details
I have a basic understanding of the compound now. I have obtained the chemical formula, weight, CAS number, solubility, and its primary applications. I am missing crucial details on synthesis and applications. I'm focusing on the synthesis of the compound. I need to understand the mechanism of action. Finally, I'm working to find specific protocols and concrete examples of its utility in research.
Pinpointing Critical Gaps
My exploration of this compound has yielded its formula, weight, CAS number, solubility, melting point, and identified its key role as a masking agent and spin trap. Several suppliers have been pinpointed. However, crucial data is lacking on synthesis, specific applications, the mechanism of action, quantitative data, and validated peer-reviewed research. I'll now refine my search with more pointed queries.
Pinpointing Relevant Research
I'm making good headway with the second round of searches. I've found a few solid, peer-reviewed articles focusing on N-(Dithiocarboxy)sarcosine (DTCS) and its use with ferrous iron (Fe2+). The early results suggest a promising direction. I'm focusing on the potential implications this compound could have for my overall goals.
Analyzing Spin Trapping Systems
I'm now diving deeper into spin trapping with N-(Dithiocarboxy)sarcosine (DTCS) and ferrous iron (Fe2+). I've found more peer-reviewed literature detailing its use with EPR for nitric oxide (NO) detection, including in biological contexts like murine endotoxaemia. Mechanistically, one paper reveals the complex's interaction with neuronal nitric oxide synthase (nNOS), which appears to inhibit NO synthesis. I need a detailed synthesis protocol for this compound, and a clearer chelation mechanism.
Identifying Knowledge Gaps
My research has progressed significantly. I've found more peer-reviewed articles discussing DTCS with Fe2+ as a spin trap for NO detection via EPR, particularly in biological models. The Fe-DTCS complex inhibits NO synthesis by interacting with nNOS, crucial for understanding its mechanism. I still need a detailed synthesis protocol for this compound, along with chelation details, EPR protocol specifics, quantitative data, and a broader reference list to fill the knowledge gaps.
Clarifying Missing Elements
My searches have really paid off. I've located several key peer-reviewed articles focusing on N-(Dithiocarboxy)sarcosine (DTCS) and ferrous iron (Fe2+) as a nitric oxide (NO) spin trap for EPR, particularly in biological models. This new article explained that the complex inhibits NO synthesis by binding to nNOS, but there are still gaps. I'm focusing on the synthesis of this compound, the details of chelation, an EPR protocol, quantitative data, and broader references to complete my research.
Reviewing Spin Trapping Findings
I'm currently digesting the information gathered on DTCS as a spin trap. The recent search round highlighted its use for NO detection via EPR, which is promising. Specifically, I'm focusing on the NO-Fe(DTCS)2 complex formation in biological settings. I'll need to explore how it can be used for the applications for which the project is intended.
Detailing DTCS Synthesis Needs
I'm now focusing on the practical aspects. While the NO detection via EPR using DTCS is clear, I need a detailed, reproducible synthesis protocol for this compound. Furthermore, I'm lacking quantitative data, like stability constants, for DTCS's metal complexes. This is critical for users to grasp its chelating capabilities.
Identifying Protocol Deficiencies
I'm now zeroing in on missing key elements. While the application is understood, I still need a precise synthesis protocol for this compound. Quantitative data, like stability constants (log K) for its metal complexes, are also lacking. A detailed EPR protocol for researchers, including reagent preparation and instrument parameters, is essential, alongside specific EPR parameters for the NO-Fe(DTCS)2 adduct. I also need to broaden the reference list.
Comprehending DTCS Applications
I've been immersed in the details of this compound (DTCS). I understand it's a spin trap for nitric oxide (NO) in EPR spectroscopy and the general mechanism of the NO-Fe(DTCS)2 complex formation. I am getting a firm grip on the fundamental applications of this compound.
Refining the Synthesis Strategy
I'm now focusing on the synthesis of this compound (DTCS). I have solid background information and a firm grasp of its application as a spin trap for nitric oxide (NO) in EPR spectroscopy. To complete this, I need a specific, reproducible synthesis protocol for DTCS to create the "Experimental Protocols" section. Finding quantitative stability constants for metal-DTCS complexes is also a key piece of the puzzle. I also need a detailed EPR protocol.
Analyzing Key Data Gaps
I've identified crucial information gaps. I still need a precise synthesis protocol, quantitative stability constants for DTCS-metal complexes, a detailed EPR protocol for NO detection with Fe-DTCS, and specific EPR spectroscopic data for the NO-Fe(DTCS)2 adduct. I'll focus my search on these missing elements to complete the required user guide.
An In-depth Technical Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unique Utility of a Multifaceted Molecule
N-(Dithiocarboxy)sarcosine Diammonium Salt, often abbreviated as DTCS, is a dithiocarbamate derivative with significant utility in both chemistry and biology. Its structure, featuring a bidentate dithiocarboxylate group, imparts a strong affinity for various metal ions, making it an effective chelating and masking agent. Furthermore, its ability to form stable paramagnetic complexes with nitric oxide (NO) has established it as a critical tool for the study of this ubiquitous signaling molecule. This guide will delve into the fundamental properties of DTCS, its synthesis, and its primary applications, providing both theoretical understanding and practical protocols.
Part 1: Core Molecular Profile
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1]( |
| Molecular Weight | 199.3 g/mol | [1]( |
| CAS Number | 29664-09-3 | [1]( |
| Appearance | White Crystalline Powder | 2 |
| Melting Point | 130-139 °C | [3]([Link] |
| Solubility | Soluble in Water | [4]( |
Chemical Structure and Rationale for Reactivity
The reactivity and utility of DTCS are dictated by its molecular structure. The core of its functionality lies in the dithiocarboxylate group (-CSS⁻), which acts as a soft Lewis base, showing a high affinity for soft Lewis acids, such as heavy metal ions and the ferrous iron in the nitric oxide spin trapping complex.
Figure 4. Workflow for nitric oxide detection using DTCS spin trap.
Experimental Protocol for NO Detection:
-
Preparation of the Spin Trap Solution: Prepare a stock solution of this compound and a separate stock solution of a ferrous salt (e.g., ferrous sulfate).
-
Formation of the Fe(DTCS)₂ Complex: Immediately before use, mix the DTCS and ferrous salt solutions in the desired ratio (typically a molar excess of DTCS) to form the Fe(DTCS)₂ spin trap.
-
Incubation with the Sample: Add the Fe(DTCS)₂ solution to the biological sample (e.g., cell culture, tissue homogenate) where NO production is being investigated.
-
EPR Spectroscopy: Transfer the sample to an EPR tube and acquire the spectrum. The characteristic triplet signal of the NO-Fe(DTCS)₂ complex confirms the presence of nitric oxide.
-
Quantification: The concentration of nitric oxide can be determined by comparing the intensity of the EPR signal to that of a standard of known concentration.
Causality Behind Experimental Choices:
-
Water Solubility: DTCS is water-soluble, making it ideal for use in biological systems.
-
[4][3] Stability of the Adduct: The NO-Fe(DTCS)₂ complex is relatively stable, allowing for the accumulation of the signal and the detection of low concentrations of nitric oxide.
-
[5] Potential for Inhibition: It is important to note that the Fe-DTCS complex has been shown to inhibit nitric oxide synthase (NOS) activity. Th[6]is should be taken into consideration when designing experiments and interpreting results.
Part 4: Conclusion and Future Perspectives
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its strong chelating properties make it an effective masking agent for soft metal ions, with applications ranging from analytical chemistry to environmental remediation. Furthermore, its ability to form a stable paramagnetic complex with nitric oxide has established it as an invaluable spin trap for the study of this important signaling molecule. As research into the roles of metal ions and nitric oxide in biological systems continues to expand, the utility of this compound is likely to grow in prominence.
References
-
Axxora. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]
-
Astech Ireland Ltd. (n.d.). N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass. Retrieved from [Link]
- Kleschyov, A. L., Wenzel, P., & Munzel, T. (2007). Spin trapping of nitric oxide with the iron-dithiocarbamate complex: chemistry and biology.
- Sato, T., Hori, H., & Kitagawa, T. (1998). Reaction of neuronal nitric oxide synthase with the nitric oxide spin-trapping agent, iron complexed with N-dithiocarboxysarcosine. Journal of biochemistry, 124(4), 860-865.
- Adeyemi, O. S., & Onwudiwe, D. C. (2022).
- Kamaludin, N., & Lazim, A. M. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 9325307.
- Plonka, P. M., Wisniewska, M., Chlopicki, S., & Rosen, G. M. (2003). X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine). Acta biochimica Polonica, 50(3), 799-806.
- Maia, L. B., & Moura, J. J. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in molecular biology (Clifton, N.J.), 1424, 81-102.
- Onwudiwe, D. C., & Adeyemi, O. S. (2022).
Sources
- 1. Dithiocarbaminoacetic acid as a masking agent in complexometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"N-(Dithiocarboxy)sarcosine Diammonium Salt" chemical structure
An In-Depth Technical Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt: A Bifunctional Tool for Advanced Chemical and Pharmaceutical Research
Introduction: Unveiling a Versatile Molecular Workhorse
To the experienced researcher, certain molecules distinguish themselves not by sheer complexity, but by a functional elegance that solves recurrent challenges. This compound, also known as Diammonium Sarcosinedithiocarbamate, is a paradigm of such a compound.[1] While unassuming in structure, it offers a powerful combination of high water solubility and two distinct, chemically addressable moieties: a potent metal-chelating dithiocarbamate group and a versatile sarcosine (N-methylglycine) backbone.
This guide, intended for professionals in chemical synthesis and drug development, moves beyond a simple datasheet to provide a deep, mechanistic understanding of this reagent. We will explore the fundamental principles that govern its utility, present detailed protocols for its synthesis and application, and contextualize its role as both a problem-solving masking agent and a valuable synthetic intermediate.[2][3] The objective is to equip the reader with not just the "how," but the critical "why," enabling its confident and innovative application in the laboratory.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of its effective use. This compound is a white to off-white solid, distinguished by its notable solubility in water, a direct consequence of its salt form.[4][5] This property is a significant practical advantage over many organic ligands that require non-aqueous solvent systems.
| Property | Data | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Diammonium Sarcosinedithiocarbamate, N-(Dithiocarboxy)-N-methylglycine diammonium salt | [1][2] |
| CAS Number | 29664-09-3 | [1][2][4] |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1][2] |
| Molecular Weight | 199.29 g/mol | [1][4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 130-139 °C | [4][5] |
| Solubility | Soluble in water; slightly soluble in DMSO, methanol. | [4][5] |
| Storage Conditions | Store at ≤ -15 °C to ensure long-term stability. | [3][5] |
Molecular Structure:
Caption: Chemical Structure of this compound
The Dithiocarbamate Moiety: A Masterclass in Metal Chelation
The primary function driving many applications of this molecule is the powerful chelating ability of the dithiocarbamate (-NCSS⁻) group.[6] Dithiocarbamates are renowned as highly versatile and potent ligands that form stable complexes with a vast array of transition metals.[2]
Mechanistic Basis: The HSAB Principle in Action
The efficacy of dithiocarbamates as chelators, particularly for certain metals, is elegantly explained by the Hard and Soft Acids and Bases (HSAB) theory.[7][8]
-
Lewis Acids and Bases: In coordination chemistry, metal ions act as Lewis acids (electron acceptors), while ligands are Lewis bases (electron donors).[8]
-
Hard vs. Soft: "Hard" species are small, highly charged, and not easily polarized (e.g., Na⁺, Mg²⁺, F⁻, O²⁻). "Soft" species are larger, have a lower charge density, and are highly polarizable (e.g., Cu⁺, Ag⁺, Hg²⁺, I⁻, S²⁻).[8]
-
The Principle: HSAB theory states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.
The dithiocarbamate ligand, with its two sulfur donor atoms, is a classic soft base .[7] The sulfur atoms are large and their electron clouds are readily polarized. Consequently, it exhibits a very high affinity for soft Lewis acids , a group that includes many catalytically active and often problematic heavy metal ions like Cu²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and Hg²⁺.[7][9] This selective, high-affinity binding is the basis for its use as a "masking reagent for soft metal ions."[5]
Coordination and Chelation
The two sulfur atoms act in concert to bind the metal ion in a pincer-like fashion, forming a stable five-membered ring. This is known as bidentate chelation.[10] This chelate effect provides significant thermodynamic stability to the resulting metal complex compared to coordination with two separate, monodentate sulfur ligands.
Caption: HSAB Principle driving the formation of a stable chelate complex.
The Sarcosine Backbone: A Gateway to Synthesis
Beyond its utility as a chelator, the molecule's sarcosine framework provides a crucial second handle for chemical modification, making it a valuable building block for more complex structures.[3] Sarcosine is an N-methylated amino acid, and its presence imparts two key features:
-
Carboxylic Acid Group: The carboxylate can be activated and coupled to amines, alcohols, or other nucleophiles using standard peptide coupling chemistry (e.g., using reagents like HBTU, TBTU) or by conversion to an acid chloride.[3]
-
Biocompatibility: The sarcosine motif is of high interest in drug development. Polysarcosine, for instance, is being heavily investigated as a biocompatible and non-immunogenic alternative to polyethylene glycol (PEG) in drug delivery systems and for stabilizing lipid nanoparticles (LNPs).[11][12][13]
This dual functionality allows for the design of molecules where the dithiocarbamate acts as a targeting or payload-binding group, while the sarcosine end is used to attach the construct to a larger carrier, a peptide, or a biocompatible polymer.
Synthesis and Characterization
General Synthesis Protocol
The synthesis of dithiocarbamates is a well-established and robust reaction, typically proceeding via the nucleophilic attack of a secondary amine on carbon disulfide in a basic medium.[6] The following protocol is a representative, self-validating system for producing this compound.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The reaction is highly exothermic and the dithiocarbamate product can be thermally labile. Maintaining a low temperature throughout the addition of CS₂ is critical to prevent decomposition and side reactions.
-
Basic Medium (Ammonium Hydroxide): The base serves two purposes. First, it deprotonates the sarcosine's carboxylic acid, enhancing its solubility in the aqueous medium. Second, it acts as the base required for the dithiocarbamate formation and provides the ammonium counter-ions for the final salt.
-
Order of Addition: Carbon disulfide is added last and slowly because it is the most reactive and volatile component. Its controlled addition to the mixture of the amine (sarcosine) and base ensures the reaction proceeds smoothly.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve Sarcosine (1.0 eq.) in a concentrated aqueous solution of Ammonium Hydroxide (approx. 2.5 eq.). Stir until a clear solution is obtained.
-
Reaction: While vigorously stirring and maintaining the internal temperature below 5 °C, add Carbon Disulfide (1.1 eq.) dropwise via a syringe or dropping funnel over 30-45 minutes.
-
Precipitation: Upon completion of the addition, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. A white or off-white precipitate of the diammonium salt should form as the reaction proceeds.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake sequentially with small portions of ice-cold ethanol and then diethyl ether to remove unreacted starting materials and water. Dry the product under vacuum to yield the final this compound.
Caption: General Synthesis Workflow for the target compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.[4][14]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is excellent for identifying key functional groups. Expected characteristic peaks include:
-
ν(C=N): A strong absorption band around 1450-1500 cm⁻¹, known as the "thioureide" band, indicating significant double-bond character due to resonance.
-
ν(C=S): A band in the region of 950-1050 cm⁻¹.
-
ν(C=O): A strong band for the carboxylate group, typically around 1560-1640 cm⁻¹.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: In a suitable solvent like D₂O, one would expect to see distinct signals for the N-methyl protons (a singlet) and the methylene protons of the sarcosine backbone (another singlet).
-
¹³C NMR: Signals corresponding to the carbon atoms of the methyl, methylene, carboxylate, and the key N-CSS dithiocarbamate group (typically >200 ppm) would confirm the structure.[4]
-
Applications in Research and Drug Development
Protocol: Metal Ion Masking in Biological Assays
Trace metal contamination is a frequent and insidious cause of assay failure, particularly in enzymology and cell-based screening where metal ions can inhibit enzymes or catalyze unwanted oxidation. The water solubility and strong chelation power of this compound make it an ideal masking agent to sequester these interfering ions.
Scenario: An enzymatic assay using a thiol-containing enzyme (e.g., a cysteine protease) shows inconsistent activity, suspected to be due to inhibition by trace Cu²⁺ or Hg²⁺ contamination in the buffer.
Protocol for Validation and Mitigation:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in deionized, metal-free water. Filter sterilize if for use in cell culture.
-
Assay Setup: Prepare the standard assay reaction mixture (buffer, substrate, co-factors).
-
Masking Step: To a subset of the assay wells, add the dithiocarbamate stock solution to a final concentration of 50-100 µM. Rationale: This concentration is typically sufficient to chelate nanomolar to low-micromolar concentrations of contaminating metals without significantly altering the ionic strength or pH of the assay buffer.
-
Control Wells: Run parallel control wells: (a) no dithiocarbamate (Negative Control), and (b) no dithiocarbamate but with a known inhibitor (Positive Control).
-
Enzyme Addition & Incubation: Add the enzyme to all wells to initiate the reaction. Incubate under standard assay conditions.
-
Data Analysis: Compare the enzyme activity in the wells containing the dithiocarbamate to the negative control. A significant and consistent restoration of enzyme activity in the presence of the chelator strongly validates the hypothesis of trace metal inhibition.
Role as a Synthetic Intermediate in Bioconjugation
The bifunctional nature of this compound makes it a valuable starting point for creating more complex molecules, such as targeted chelators or drug-delivery conjugates. Dithiocarbamates can be used to synthesize thioureas, which are important pharmacophores.[15]
Conceptual Workflow: Synthesis of a Peptide-Chelator Conjugate This workflow illustrates how the compound can link the metal-binding function of a dithiocarbamate to a biologically relevant peptide.
Caption: Conceptual workflow for creating a peptide-chelator conjugate.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed tool that addresses two fundamental needs in advanced research: the precise control of metal ion activity and the modular construction of complex functional molecules. Its water solubility, combined with the predictable and powerful chemistry of its dithiocarbamate and sarcosine moieties, provides a reliable and versatile platform for innovation. By understanding the core principles of chelation and leveraging the synthetic potential of its amino acid backbone, researchers and drug development professionals can deploy this reagent to overcome common experimental hurdles and build novel chemical entities with tailored biological functions.
References
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini reviews in medicinal chemistry. Available at: [Link]
-
This compound. Blazechem. Available at: [Link]
-
Kuhlib, J. et al. (2023). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemSusChem. Available at: [Link]
-
Synthesis of a carbamide-based dithiocarbamate chelator for the removal of heavy metal ions from aqueous solutions. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2022). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. Molecules. Available at: [Link]
-
Al-Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. Available at: [Link]
-
Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. New Journal of Chemistry. Available at: [Link]
-
Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]
-
Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. Available at: [Link]
-
Adejoro, I. A. et al. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia. Available at: [Link]
-
Zhang, Y. et al. (2022). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Low Polydispersity. Journal of the American Chemical Society. Available at: [Link]
-
Hard and Soft Acid and Base Theory. Chemistry LibreTexts. Available at: [Link]
-
Onwudiwe, D. C. & Ajibade, P. A. (2019). The Versatility in the Applications of Dithiocarbamates. PMC. Available at: [Link]
-
Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Bentham Science. Available at: [Link]
-
The Versatility in the Applications of Dithiocarbamates. National Institutes of Health. Available at: [Link]
-
Fuchs, J. F. et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules. Available at: [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility in the Applications of Dithiocarbamates | Encyclopedia MDPI [encyclopedia.pub]
- 11. Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of N-(Dithiocarboxy)sarcosine Diammonium Salt
This guide provides a comprehensive technical overview of the aqueous solubility of N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols. We will explore the theoretical underpinnings of this compound's solubility, the critical factors influencing it, and rigorous methodologies for its empirical determination.
Executive Summary: Understanding the Compound
This compound, also known as Diammonium Sarcosinedithiocarbamate, is an organosulfur compound recognized for its utility as a water-soluble masking agent for soft metal ions.[1][2][3] Its structure, featuring a dithiocarbamate functional group, a carboxylic acid moiety, and ammonium counter-ions, dictates its physicochemical properties, most notably its interaction with aqueous media. While product data sheets from various suppliers describe the compound as "water soluble" or "slightly soluble" in water, this guide will delve into the quantitative and procedural specifics required for laboratory applications.[4][5][6]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29664-09-3 | [1][5] |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1][2] |
| Molecular Weight | 199.29 g/mol | [1][4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 130-139 °C | [4][5] |
| Primary Application | Masking agent for soft metal ions | [1][2][3] |
The Chemistry of Dithiocarbamate Solubility in Aqueous Systems
The solubility of this compound in water is governed by the interplay of its ionic and polar functional groups with water molecules. The diammonium salt form suggests a high propensity for dissolution in water due to the strong ion-dipole interactions between the ammonium and carboxylate ions and water. However, the dithiocarbamate group (—CSS⁻) introduces a degree of hydrophobicity.
Dithiocarbamates as a class are generally characterized by their low solubility in water, but the presence of the sarcosine backbone with its carboxylic acid and the ammonium salt form of the dithiocarbamic acid significantly enhances its aqueous solubility compared to simpler dialkyldithiocarbamates.[7][8]
The Critical Influence of pH
The pH of the aqueous medium is a paramount factor controlling the solubility of this compound. The molecule possesses both a weakly acidic proton on the sarcosine nitrogen (in the dithiocarbamic acid form) and the ammonium counter-ions. At varying pH values, the ionization state of the molecule will change, directly impacting its interaction with water.
-
Acidic pH: In a highly acidic environment, the carboxylate group may become protonated, reducing its polarity. Concurrently, the dithiocarbamate may exist in its less soluble dithiocarbamic acid form. This combination is expected to decrease aqueous solubility.
-
Neutral to Alkaline pH: At neutral to alkaline pH, the carboxylic acid will be deprotonated (carboxylate), and the dithiocarbamate will remain as an anion, maximizing the ionic character of the molecule and thus enhancing its solubility.
The following diagram illustrates the logical relationship between pH and the ionization state of the compound, which in turn affects its solubility.
Caption: Influence of pH on the ionization state and resulting aqueous solubility.
Methodologies for Determining Aqueous Solubility
To move beyond qualitative descriptions, rigorous experimental determination of solubility is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for obtaining precise values for this compound.[9]
The Shake-Flask Method: A Protocol for Thermodynamic Solubility
This method involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.
Principle: An excess of the solid compound is agitated in water for a prolonged period until the concentration of the dissolved solute in the supernatant remains constant. This constant concentration represents the thermodynamic solubility.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol:
-
Preparation of the Test Medium: Use high-purity deionized water. If investigating pH effects, prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, 9.0).
-
Addition of Solute: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a known volume of the test medium in a sealed, inert container (e.g., a glass vial).
-
Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours. A preliminary time-course experiment can determine the point at which equilibrium is reached.
-
Sample Collection and Separation: After equilibration, cease agitation and allow the suspension to stand at the controlled temperature to permit sedimentation of the undissolved solid. Carefully withdraw a sample of the supernatant. It is crucial to separate any remaining solid particles by centrifugation at a controlled temperature, followed by filtration through a syringe filter (e.g., 0.22 µm PVDF) that exhibits low compound binding.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered supernatant (appropriately diluted) and the standard solutions using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often suitable for organosulfur compounds.[10][11]
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.
-
-
Data Reporting: Express the solubility in mass per unit volume (e.g., mg/mL or g/L) at the specified temperature and pH.
Considerations for Accuracy and Trustworthiness
-
Purity of the Compound: Ensure the this compound is of high purity, as impurities can significantly alter solubility measurements.
-
Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration and separation steps.
-
Equilibrium Achievement: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer increases.
-
Avoidance of Co-solvents: For determining intrinsic aqueous solubility, avoid the use of co-solvents like DMSO, which can artificially inflate the measured solubility.[5] If the compound is first dissolved in DMSO for high-throughput screening, this should be noted as "kinetic solubility" rather than thermodynamic solubility.
Factors Influencing Solubility: A Deeper Dive
Table 2: Key Factors Affecting the Aqueous Solubility of this compound
| Factor | Influence and Rationale |
| Temperature | Generally, the solubility of solids in liquids increases with temperature. The dissolution process for this salt is likely endothermic, meaning that providing more thermal energy will favor the dissolution process. This relationship should be determined empirically. |
| pH | As previously discussed, pH is a critical determinant. The solubility is expected to be lowest in acidic conditions and highest in neutral to alkaline conditions due to the ionization state of the carboxyl and dithiocarbamate groups. |
| Ionic Strength | The presence of other salts in the solution can affect solubility. At low concentrations, the "salting-in" effect may increase solubility due to favorable ion-ion interactions. At high salt concentrations, "salting-out" may occur as water molecules become more engaged in solvating the added salt ions, reducing their availability to solvate the compound. |
| Polymorphism | The crystalline form (polymorph) of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the experiments. |
Conclusion and Recommendations
While this compound is qualitatively described as water-soluble, a quantitative understanding is essential for its effective application in research and development. This guide has outlined the key chemical principles governing its solubility and provided a robust, field-proven protocol for its determination using the shake-flask method.
For researchers, it is strongly recommended to empirically determine the solubility under the specific conditions (pH, temperature, and ionic strength) of their experimental systems. Such a self-validating approach ensures the accuracy and reliability of subsequent assays and formulations, upholding the principles of scientific integrity.
References
-
MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
-
ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
-
Wikipedia. Dithiocarbamate. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
MDPI. The Versatility in the Applications of Dithiocarbamates. [Link]
-
PubMed. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. scbt.com [scbt.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of N-(Dithiocarboxy)sarcosine Diammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS: 29664-09-3). Understanding the chemical liabilities of this versatile research chemical is paramount for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding the validity of research outcomes. This document synthesizes publicly available data with established principles of dithiocarbamate chemistry to offer a comprehensive resource for laboratory professionals.
Introduction to this compound
This compound, with the chemical formula C₄H₁₃N₃O₂S₂, is a water-soluble dithiocarbamate derivative of the amino acid sarcosine.[1][2][3][4] Its structure, featuring a dithiocarboxylate functional group, makes it an effective chelating agent for soft metal ions.[1][2] This property underlies its utility in various biochemical and pharmaceutical research applications, including its use as a building block in organic synthesis.[4]
| Identifier | Value |
| CAS Number | 29664-09-3[1][2][3][4][5][6] |
| Molecular Formula | C₄H₁₃N₃O₂S₂[1][2][3][4] |
| Molecular Weight | ~199.3 g/mol [4] |
| Synonyms | Diammonium Sarcosinedithiocarbamate, N-(Dithiocarboxy)-N-methylglycine diammonium salt[1][2][3] |
The presence of the dithiocarbamate moiety, however, also introduces inherent stability challenges that necessitate careful handling and storage.
The Critical Role of pH in Stability
The primary factor governing the stability of this compound, and dithiocarbamates in general, is the pH of the solution.
Instability in Acidic Environments
Dithiocarbamates are notoriously unstable in acidic conditions.[7][8] The decomposition in an acidic medium is a first-order reaction, with the rate of degradation being directly proportional to the concentration of hydrogen ions.[8][9] For some dithiocarbamates, the half-life in a low pH environment can be a matter of seconds.[8][9]
The mechanism of acid-catalyzed degradation involves the protonation of the dithiocarbamate to form the corresponding dithiocarbamic acid. This intermediate is generally unstable and rapidly decomposes to an amine (in this case, sarcosine) and carbon disulfide (CS₂).
Caption: Acid-catalyzed degradation of this compound.
Enhanced Stability in Alkaline Conditions
Conversely, dithiocarbamates exhibit significantly greater stability in alkaline (basic) solutions.[10] Maintaining a pH above 7 is crucial for preventing the protonation of the dithiocarbamate group and subsequent degradation. For experimental work, it is advisable to prepare solutions in a buffered alkaline medium, for instance, a phosphate or borate buffer at a pH of 8-10. One study highlights the use of an alkaline buffer at pH 10 for the analysis of dithiocarbamates.[10]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, strict adherence to appropriate storage conditions is essential.
Temperature
The consensus among major chemical suppliers is to store this compound at low temperatures. The most frequently recommended storage temperature is -20°C or <-15°C .[3][4][5][6]
| Supplier | Recommended Storage Temperature |
| Biosynth | <-15°C[4] |
| Carl ROTH | -20°C[5] |
| Astech Ireland Ltd | -20°C[6] |
| ChemicalBook | -20°C[3] |
This low-temperature storage is critical for minimizing the rate of any potential degradation pathways, especially given that the compound is supplied as a solid.
Light and Moisture
Dithiocarbamates, as a class of compounds, are known to be sensitive to light and moisture.[11] Prolonged exposure to light can lead to photolytic decomposition. Therefore, it is imperative to store the solid compound and any prepared solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Moisture can facilitate hydrolysis and other degradation reactions. The solid compound should be stored in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture.
Influence of the Cation
It is noteworthy that the cation associated with the dithiocarbamate can influence its stability. Ammonium salts of dithiocarbamates are generally considered to be less stable than their sodium or potassium counterparts. This is an important consideration for this compound and underscores the need for stringent storage and handling protocols.
Handling and Preparation of Solutions
The inherent instability of dithiocarbamates necessitates careful handling and solution preparation techniques to ensure the concentration and purity of the compound are maintained for experimental use.
Protocol for Preparing a Stock Solution
-
Pre-cool all materials: Before weighing, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent condensation. Pre-cool the desired alkaline buffer (e.g., 100 mM phosphate buffer, pH 8.0) to 2-8°C.
-
Weighing: Rapidly weigh the required amount of the solid compound in a low-humidity environment if possible.
-
Dissolution: Immediately dissolve the weighed solid in the pre-cooled alkaline buffer. Gently vortex or sonicate at a low temperature until fully dissolved.
-
Storage of Solution: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, for a very limited time. The stability in solution is highly dependent on the specific conditions.
-
Inert Atmosphere: For applications requiring the highest stability, degassing the buffer and purging the headspace of the solution container with an inert gas like argon or nitrogen can help to prevent oxidative degradation.
Caption: Recommended workflow for the preparation of this compound solutions.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C or <-15°C | Minimizes thermal degradation. |
| Storage Environment (Solid) | Tightly sealed container, in a desiccator, protected from light. | Prevents degradation due to moisture and photolysis. |
| Solution pH | Alkaline (pH 8-10) | Prevents rapid acid-catalyzed decomposition. |
| Solution Preparation | Prepare fresh for each use in a pre-cooled alkaline buffer. | Maximizes the integrity of the dissolved compound. |
| Solution Storage | If necessary, 2-8°C, protected from light, for a very limited time. | Mitigates degradation in the aqueous state. |
Conclusion
This compound is a valuable research tool, but its utility is directly linked to its stability. By understanding and controlling the key factors of temperature, pH, light, and moisture, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results. The protocols and guidelines presented in this document are designed to provide a framework for the safe and effective handling and storage of this compound.
References
-
Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. Available at: [Link]
-
This compound, 100 mg - Carl ROTH. Carl ROTH. Available at: [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Available at: [Link]
-
Stability of dithiocarbamates during the preparation and extraction of food samples. ResearchGate. Available at: [Link]
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. ScienceDirect. Available at: [Link]
-
Dithiocarbamates. CORESTA. Available at: [Link]
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species. ResearchGate. Available at: [Link]
-
STABILITY OF DITHIOCARBAMATES PROFICIENCY TEST MATERIALS. Fapas. Available at: [Link]
-
This compound | C4H13N3O2S2 | CID 57369635. PubChem. Available at: [Link]
-
N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass | Astech Ireland Ltd. Astech Ireland Ltd. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C4H13N3O2S2 | CID 57369635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 6. astechireland.ie [astechireland.ie]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 9. arabjchem.org [arabjchem.org]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. coresta.org [coresta.org]
Sarcosine-Based Dithiocarbamates: A Novel Bifunctional Scaffold for Therapeutic Innovation
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of sarcosine-based dithiocarbamates, an emerging class of compounds with significant potential in drug discovery and development. We will explore their rational design, synthesis, characterization, and proposed mechanisms of action, with a focus on their applications in oncology and neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold.
The Scientific Rationale: Merging Two High-Value Moieties
The strategic design of sarcosine-based dithiocarbamates (Sar-DTCs) stems from the convergence of two biologically significant molecules: sarcosine and the dithiocarbamate functional group. Understanding their individual roles is key to appreciating the therapeutic potential of their combination.
Sarcosine: More Than a Simple Amino Acid
Sarcosine (N-methylglycine), once considered a mere metabolic intermediate, has been identified as a key player in the progression of certain diseases. In oncology, particularly prostate cancer, elevated levels of sarcosine are strongly correlated with tumor aggressiveness and metastasis.[1][2] Studies have shown that exogenous sarcosine can induce an invasive phenotype in benign prostate cells, while knocking down the enzymes responsible for its synthesis, such as Glycine N-Methyltransferase (GNMT), can attenuate cancer cell invasion.[2][3][4] This positions the sarcosine metabolic pathway as a compelling target for therapeutic intervention.[3][4]
Beyond cancer, sarcosine exhibits significant activity in the central nervous system. As a natural inhibitor of the glycine transporter 1 (GlyT-1), it modulates N-methyl-D-aspartate (NMDA) receptor function.[5][6] This activity has led to its investigation for neuroprotective effects, with studies demonstrating its potential to shield neurons from toxicity in models of Alzheimer's disease and attenuate behavioral abnormalities in models of schizophrenia.[6][7][8]
Dithiocarbamates: Versatile Metal Chelators and Bioactive Agents
Dithiocarbamates (DTCs) are organosulfur compounds renowned for their strong ability to chelate a wide range of metal ions.[9][10][11] This property is central to their diverse biological activities. The multi-faceted effects of DTCs are primarily attributed to their metal-binding capabilities and high reactivity with thiol groups in proteins.[12] Their applications are extensive, ranging from fungicides in agriculture to accelerators in rubber vulcanization.[9][10][12]
In medicine, DTCs have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[9][13][14] Their ability to disrupt metal homeostasis in cells can trigger oxidative stress and inhibit key enzymes, such as matrix metalloproteinases and the proteasome, leading to apoptosis in cancer cells.[12][15] Furthermore, their metal-chelating properties are highly relevant in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, where the dysregulation of metal ions (e.g., copper, zinc, iron) is a known contributor to protein aggregation and oxidative damage.[16][17]
By covalently linking these two moieties, Sar-DTCs emerge as bifunctional molecules capable of simultaneously engaging distinct but potentially synergistic therapeutic targets.
Synthesis and Characterization of Sar-DTCs
The synthesis of Sar-DTCs is generally straightforward, leveraging the well-established reaction between a secondary amine (sarcosine), carbon disulfide, and an appropriate base.
General Synthesis Pathway
The most common approach is a one-pot synthesis.[10][14] The reaction proceeds via the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of carbon disulfide. This is typically performed in a basic medium at reduced temperatures to form the dithiocarbamate salt.
Experimental Protocol: Synthesis of Sodium Sarcosine-Dithiocarbamate
This protocol describes a standard, scalable laboratory synthesis.
Materials:
-
Sarcosine (N-methylglycine)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol or Diethyl Ether (for precipitation/washing)
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (1.0 eq) in a minimal amount of deionized water containing NaOH (1.0 eq).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-4 °C with continuous stirring.
-
Causality Note: This exothermic reaction is performed at low temperatures to minimize the decomposition of the dithiocarbamic acid intermediate and prevent unwanted side reactions.
-
-
Addition of CS₂: Add carbon disulfide (1.0 eq) dropwise to the cold, stirring solution using a dropping funnel over a period of 30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-4 hours. The solution may become more viscous or change color.
-
Precipitation & Isolation:
-
Induce precipitation of the sodium salt by adding a cold, non-solvent like ethanol or diethyl ether to the reaction mixture until a white solid forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with small portions of cold ethanol or ether to remove any unreacted starting materials.
-
-
Drying: Dry the resulting white powder under a vacuum to yield the final product, sodium sarcosine-dithiocarbamate. The product should be stored in a cool, dry, and dark place.
Physicochemical Characterization
Confirming the structure and purity of the synthesized Sar-DTC is critical. The following techniques are standard.
| Technique | Purpose | Expected Observations for Sodium Sarcosine-Dithiocarbamate |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the N-methyl protons (~2.5-3.0 ppm), the α-methylene protons (~3.5-4.0 ppm), and the carboxylate proton (may be absent in D₂O).[18][19] |
| ¹³C NMR | Carbon skeleton confirmation | A characteristic signal for the NCS₂ carbon atom, typically in the range of 200-210 ppm.[20][21] Other signals for the methyl, methylene, and carboxyl carbons will also be present. |
| FT-IR Spectroscopy | Functional group identification | A strong absorption band between 1450-1550 cm⁻¹ corresponding to the C-N stretching vibration (thioureide band) and bands for the S-C-S asymmetric stretch around 950-1050 cm⁻¹. |
| Mass Spectrometry (LC-MS) | Molecular weight determination | Detection of the sarcosine-dithiocarbamate anion [C₄H₆NO₂S₂]⁻ with an expected m/z of approximately 164.[22][23] |
Mechanisms of Action & Therapeutic Applications
The unique structure of Sar-DTCs suggests a multi-pronged mechanism of action, making them attractive candidates for complex diseases like cancer and neurodegeneration.
Application in Oncology: A Dual-Threat Strategy
In prostate cancer, Sar-DTCs can theoretically exert a powerful anti-tumor effect through two distinct but complementary pathways.
-
Targeting Sarcosine Metabolism: The sarcosine moiety may act as a competitive inhibitor or a "Trojan horse," disrupting the sarcosine metabolic pathway that is hyperactive in aggressive prostate cancer.[1][3] This could interfere with the pro-invasive signaling driven by elevated sarcosine levels.
-
DTC-Mediated Cytotoxicity: The dithiocarbamate group can induce cancer cell death by:
-
Metal Chelation: Sequestering essential metal ions like copper and zinc, thereby inhibiting metalloenzymes crucial for tumor growth and angiogenesis.[12]
-
ROS Generation: The resulting metal-DTC complexes can redox cycle, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis.
-
Proteasome Inhibition: DTCs are known inhibitors of the 26S proteasome, a key cellular machine whose disruption leads to the accumulation of misfolded proteins and cell death.[15]
-
Application in Neurodegenerative Disorders
The neuroprotective potential of Sar-DTCs is founded on their ability to address two core pathologies of neurodegeneration: excitotoxicity and metal-induced oxidative stress.
-
NMDA Receptor Modulation: The sarcosine component, by inhibiting glycine reuptake, can enhance NMDA receptor function.[5] While this may seem counterintuitive, in certain contexts, restoring glutamatergic homeostasis can be neuroprotective.
-
Metal Chelation and Antioxidant Effects: This is the primary proposed mechanism. The DTC moiety can chelate excess metal ions like copper and iron, which are implicated in the aggregation of amyloid-beta and tau proteins and the generation of neurotoxic oxidative stress.[16][17][24] By sequestering these metals, Sar-DTCs can prevent the formation of free radicals and potentially reduce protein misfolding. Studies on sarcosine alone have already demonstrated its ability to protect against aluminum-induced neurotoxicity and reduce neuroinflammation.[5][7]
Key Experimental Workflows
The following protocols provide a framework for the initial biological evaluation of novel Sar-DTC compounds.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sar-DTC compound, dissolved in DMSO (sterile)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates, multichannel pipette, plate reader
Methodology:
-
Cell Seeding: Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Self-Validation: Include wells for "no-cell" blanks, "vehicle control" (cells + DMSO), and "positive control" (cells + a known cytotoxic drug like cisplatin).
-
-
Compound Treatment: Prepare serial dilutions of the Sar-DTC compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of a Sar-DTC to protect neuronal cells from an oxidative insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
Sar-DTC compound
-
Oxidative agent (e.g., H₂O₂, 6-OHDA, or a metal like AlCl₃[7])
-
Viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Cell Seeding & Differentiation: Seed SH-SY5Y cells in a 96-well plate. Often, differentiation (e.g., with retinoic acid) is performed to obtain more neuron-like characteristics.
-
Pre-treatment: Treat the cells with various concentrations of the Sar-DTC compound for 1-2 hours.
-
Causality Note: Pre-treatment allows the compound to enter the cells and prepare them to counteract the subsequent insult.
-
-
Induction of Oxidative Stress: Add the oxidative agent (e.g., H₂O₂) to the wells (except for the negative control wells) to a final concentration known to cause ~50% cell death.
-
Incubation: Co-incubate the cells with the Sar-DTC and the oxidative agent for 24 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, as described above).
-
Data Analysis: Compare the viability of cells treated with the oxidative agent alone versus those pre-treated with the Sar-DTC. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.
Future Directions and Conclusion
Sarcosine-based dithiocarbamates represent a promising and logically designed class of bifunctional molecules. Their synthesis is accessible, and their proposed dual mechanisms of action provide a strong rationale for their investigation in oncology and neurodegeneration.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of Sar-DTCs by modifying the carboxylate group (e.g., esterification) or by forming metal complexes to modulate lipophilicity and activity.
-
Advanced Mechanistic Studies: Moving beyond viability assays to investigate specific molecular targets, such as measuring ROS production, assessing proteasome activity, and evaluating effects on the sarcosine metabolic pathway.
-
In Vivo Evaluation: Testing lead compounds in relevant animal models, such as prostate cancer xenografts or transgenic models of Alzheimer's disease, to assess efficacy and safety.[5][25]
References
A consolidated list of all sources cited within this guide.
-
The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. [Link]
-
Chinnaiyan, A. M., et al. (2012). The role of sarcosine metabolism in prostate cancer progression. Neoplasia, 14(8), 717-725. [Link]
-
Lucarelli, G., et al. (2015). Investigation into the metabolic effect of sarcosine on prostate cancer. SLU.se. [Link]
-
Prensner, J. R., & Chinnaiyan, A. M. (2009). Sarcosine as a potential prostate cancer biomarker and therapeutic target. Journal of Clinical Investigation, 119(6), 1371-1374. [Link]
-
Jo, S., et al. (2019). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Applied Biological Chemistry, 62(1), 1-8. [Link]
-
Adeyemi, J. O., & Onwudiwe, D. C. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules, 26(16), 4898. [Link]
-
Onwudiwe, D. C. (2021). APPLICATIONS OF DITHIOCARBAMATES COMPOUNDS: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 1(5), 1-10. [Link]
-
Ippolito, C., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Environmental Research and Public Health, 19(19), 12185. [Link]
-
Blasco, C., et al. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(11), 1734-1740. [Link]
-
Ippolito, C., et al. (2022). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]
-
Kamaludin, N. H., et al. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 1-15. [Link]
-
Wong, J. W. (2013). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Journal of the Association of Official Agricultural Chemists International, 96(4), 743-754. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2021). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. European Journal of Theoretical and Applied Sciences, 1(3), 1-10. [Link]
-
de Souza, T. B., et al. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. Current Medicinal Chemistry, 26(24), 4655-4673. [Link]
-
Beraldo, H., et al. (2012). In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. Molecules, 17(12), 14757-14771. [Link]
-
Schlachter, S., et al. (2023). In Vitro Activities of Dithiocarbamate Derivatives against Echinococcus multilocularis Metacestode Vesicles. Pharmaceuticals, 16(12), 1729. [Link]
-
Carrara, M., et al. (1989). In vitro studies on tin-dithiocarbamates. Anticancer Research, 9(3), 775-779. [Link]
-
del Rı́o, V., et al. (2002). In vitro toxicity of several dithiocarbamates and structure-activity relationships. Journal of Applied Toxicology, 22(6), 421-426. [Link]
-
Al-Salim, N., et al. (2024). Anti-proliferative activity of dithiocarbamate salts: Synthesis and in vitro study. Journal of Molecular Structure, 1301, 137351. [Link]
-
van der Linden, J. G. M., et al. (1975). Carbon-13 NMR spectra of dithiocarbamates. Chemical shifts, carbon-nitrogen stretching vibration frequencies and .pi.-bonding in the NCS2 fragment. Inorganic Chemistry, 14(12), 3050-3053. [Link]
-
Hogarth, G. (2012). Metal-Dithiocarbamate Complexes: Chemistry and Biological Activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. [Link]
-
News-Medical. (2024). Metal Ion Chelators Hold Enormous Potential in Neurodegenerative Disorders. News-Medical.net. [Link]
-
Yilmaz, M., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Oxidative Medicine and Cellular Longevity, 2022, 5467498. [Link]
-
Sari, Y. K., et al. (2021). Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine, 6(6), 1-10. [Link]
-
Ekinci, E., et al. (2020). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Expert Review of Anti-infective Therapy, 18(11), 1161-1172. [Link]
-
Mathuba, Y. W., et al. (2025). Structures of Sarcosine and its dithiocarbamate. ResearchGate. [Link]
-
da Silva, J. G., et al. (2021). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. International Journal of Molecular Sciences, 22(16), 8541. [Link]
-
Yilmaz, M., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. ResearchGate. [Link]
-
Li, H., et al. (2018). Environmental and pharmaceutical analysis of dithiocarbamates. Journal of Pharmaceutical Analysis, 8(3), 151-157. [Link]
-
Yilmaz, M., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Hindawi. [Link]
-
Ippolito, C., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 10(9), 523. [Link]
-
Kumar, P., & Pilkhwal, S. (2023). Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia. Experimental Brain Research, 241(2), 427-440. [Link]
-
Dou, J., et al. (2006). Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 44(9), 896-901. [Link]
-
Lewis, F. W., & Tétard, D. (2017). An Overview of Multifunctional Metal Chelators as Potential Treatments for Neurodegenerative Diseases. In Biometals in Neurodegenerative Diseases (pp. 399-414). Elsevier. [Link]
-
Sarr, E., et al. (2020). Sarcosine Suppresses Epileptogenesis in Rats With Effects on Hippocampal DNA Methylation. Frontiers in Molecular Neuroscience, 13, 103. [Link]
-
Shaabani, A., et al. (2012). a One-pot three-component route for synthesis of dithiocarbamates 1 containing a carboxylic acid group. ResearchGate. [Link]
-
Misra, P., et al. (2018). Identification of Metal Dithiocarbamates as a Novel Class of Antileishmanial Agents. Antimicrobial Agents and Chemotherapy, 62(6), e00057-18. [Link]
-
Azizi, N., et al. (2006). Dithiocarbamate synthesis by thiocarbomoylation. Organic Chemistry Portal. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Sarcosine at BMRB. bmrb.io. [Link]
- CN102584612A - Synthesis method of sarcosine. (n.d.).
-
Perry, D. L., & Johnson, C. E. (1972). NMR and Magnetic Susceptibility Measurements of a Series of Manganic Dithiocarbamates. Journal of Chemical Physics, 57(3), 1331-1332. [Link]
-
Ramidus Store. (n.d.). RAM2946... Sarcosine-N-dithiocarbamate. Ramidus.se. [Link]
Sources
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sarcosine metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. etdci.org [etdci.org]
- 12. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprems.com [ijprems.com]
- 14. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmse000160 Sarcosine at BMRB [bmrb.io]
- 19. Sarcosine(107-97-1) 1H NMR [m.chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An Overview of Multifunctional Metal Chelators as Potential Treatments for Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 25. ijpsm.com [ijpsm.com]
An In-depth Technical Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt as a Hydrophilic Spin Trap for Nitric Oxide Detection
Foreword: The Challenge of Detecting a Fleeting Messenger
Nitric oxide (NO), a transient and highly reactive free radical, is a critical signaling molecule in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and oncogenesis. Its fleeting nature, with a half-life of mere seconds in biological systems, presents a formidable analytical challenge. Direct detection is often impossible, necessitating methods that can capture and stabilize this ephemeral molecule for reliable measurement. Electron Paramagnetic Resonance (EPR) spectroscopy, the gold standard for detecting species with unpaired electrons, combined with the technique of spin trapping, offers a powerful solution. This guide focuses on a specific and highly effective tool in the researcher's arsenal: N-(Dithiocarboxy)sarcosine (DTCS), a hydrophilic spin trap uniquely suited for the aqueous environments of biological systems.
The Principle of NO Spin Trapping with Iron-Dithiocarbamate Complexes
The core challenge in detecting NO is its low steady-state concentration and rapid degradation. Spin trapping overcomes this by using a diamagnetic compound (the "spin trap") that reacts with the unstable radical to form a much more stable paramagnetic species, known as a spin adduct.[1] This spin adduct accumulates to a concentration detectable by EPR spectroscopy.[2]
For nitric oxide, the most effective spin traps are iron(II) complexes of dithiocarbamate derivatives. The general mechanism involves two key steps:
-
Formation of the Spin Trap: A dithiocarbamate ligand is chelated with a ferrous iron (Fe²⁺) salt to form an EPR-silent iron(II)-dithiocarbamate complex.
-
Spin Trapping of NO: This complex rapidly reacts with nitric oxide to form a stable paramagnetic mononitrosyl-iron complex (M-NIC), which exhibits a characteristic and easily identifiable EPR spectrum.[3]
Why N-(Dithiocarboxy)sarcosine (DTCS)? The Advantage of Hydrophilicity
While several dithiocarbamate derivatives, such as diethyldithiocarbamate (DETC), are effective NO spin traps, their lipophilic nature restricts their utility primarily to lipid membranes.[4][5] DTCS, as a diammonium salt, is highly water-soluble, making it an ideal choice for studying NO production in aqueous compartments like the cytoplasm, cell culture media, or physiological buffers.[6] This property ensures that the spin trap is bioavailable in the environments where hydrophilic NO synthase (NOS) isoforms are actively producing nitric oxide.
Mechanism of DTCS-Fe(II) Spin Trapping
Caption: The two-step process of NO detection using DTCS.
The Critical Role of the Reducing Environment
The active spin trap is a complex of ferrous (Fe²⁺) iron. However, Fe²⁺ is susceptible to oxidation to ferric (Fe³⁺) iron, particularly in oxygenated solutions. The ferric complex, Fe(III)(DTCS)₃, is not an effective NO trap. Therefore, maintaining a reducing environment is paramount for successful NO detection.
-
In Vitro Systems: In chemically defined, cell-free systems (e.g., using NO donors or purified enzymes), the environment is often oxidizing. It is therefore essential to add a strong reducing agent like sodium dithionite (Na₂S₂O₄) to the sample immediately before measurement.[7] Without it, the Fe²⁺ will oxidize, and no NO adduct will be formed, resulting in a false negative.[8]
-
Ex Vivo and In Vivo Systems: Biological samples, such as tissue homogenates or whole organs, often possess a sufficiently reducing endogenous environment due to the presence of cellular reductants like ascorbate and glutathione. In many cases, the addition of an exogenous reducing agent is not necessary for ex vivo detection.[7] This highlights a key experimental insight: the protocol must be adapted to the sample type.
Experimental Protocols: From Reagent Preparation to Data Acquisition
This section provides detailed, self-validating methodologies for the practical application of DTCS in NO detection.
Reagent Preparation
Required Materials:
-
N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Dithionite (Na₂S₂O₄)
-
Phosphate-Buffered Saline (PBS), Chelex-treated to remove trace metals.
-
Nitric Oxide Donor (e.g., Sodium Nitroprusside, SNP, or a NONOate) for positive controls.
-
Stable Radical Standard (e.g., TEMPO) for quantification.
Preparation of Stock Solutions (Prepare Fresh Daily & Keep on Ice):
-
DTCS Stock (e.g., 20 mM): Dissolve the appropriate amount of this compound in deoxygenated PBS. Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
Ferrous Sulfate Stock (e.g., 300 mM): Dissolve FeSO₄·7H₂O in deoxygenated water. An acidic pH (e.g., using a small amount of HCl) can improve the stability of the Fe²⁺ solution.
-
Sodium Dithionite Powder: Weigh out solid sodium dithionite for addition just prior to measurement. Do not prepare a stock solution, as it is highly unstable in aqueous environments.
Protocol 1: In Vitro NO Detection (e.g., from an NO Donor)
This protocol is designed for cell-free systems where an exogenous reducing agent is required.
-
Prepare the Spin Trap Colloid: In a microcentrifuge tube, mix the reagents in the following order to achieve the desired final concentrations in your sample volume (e.g., 200 µL). A common ratio is a significant excess of the iron salt.
-
Deoxygenated PBS
-
Ferrous Sulfate Stock (final concentration ~3 mM)
-
DTCS Stock (final concentration ~0.2 mM)
-
Vortex briefly. The solution should be freshly prepared and used immediately.
-
-
Initiate NO Production: Add the NO source (e.g., your experimental sample or an NO donor for a positive control) to the tube containing the spin trap colloid.
-
Incubation: Incubate the mixture for a defined period (e.g., 5-15 minutes) at the desired temperature (e.g., 37°C) to allow the spin adduct to form.
-
Add Reducing Agent: Immediately before transferring the sample to the EPR tube, add a small amount of solid sodium dithionite (e.g., ~1-2 mg) and vortex to dissolve.[8] This step is critical for ensuring the iron remains in the Fe²⁺ state.
-
Sample Transfer: Transfer the solution into a suitable EPR sample tube (e.g., a glass capillary or a flat cell for aqueous samples). Avoid introducing air bubbles.
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and acquire the spectrum.
Protocol 2: Ex Vivo NO Detection in Tissue Homogenates
This protocol is adapted for biological samples with their own reducing capacity.
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold PBS.
-
Weigh the tissue and add a known volume of lysis buffer (e.g., 500 µL buffer per 100 mg tissue).[8]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., TissueLyser).[8]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant (cytosolic fraction) for analysis.
-
-
Prepare the Spin Trap Colloid: Prepare the Fe(DTCS)₂ colloid as described in Protocol 1 (Step 1).
-
Spin Trapping Reaction:
-
In a microcentrifuge tube, mix the tissue supernatant with the freshly prepared Fe(DTCS)₂ colloid.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Sample Transfer & Measurement: Transfer the incubated sample to an EPR tube and proceed with EPR analysis. Note that in most cases, sodium dithionite is not required.[7]
Experimental Workflow for NO Detection
Caption: Generalized workflow for NO detection using DTCS.
Data Acquisition and Analysis
EPR Spectrometer Settings
The NO-Fe(DTCS)₂ adduct is typically measured at room temperature using an X-band (~9.5 GHz) EPR spectrometer. While optimal settings may vary slightly between instruments, the following parameters from published studies serve as an excellent starting point:[8]
| Parameter | Typical Value | Rationale |
| Center Field | ~3310 G | Centers the scan window on the g ≈ 2.04 signal. |
| Sweep Width | 100 G | Sufficient to capture the full triplet signal. |
| Microwave Frequency | ~9.47 GHz | Standard for X-band spectrometers. |
| Microwave Power | 4-10 mW | Low enough to avoid power saturation of the signal. |
| Modulation Frequency | 100 kHz | Standard for CW-EPR. |
| Modulation Amplitude | 1-10 G | A balance between signal resolution and intensity. |
| Gain | 200,000 - 400,000 | Adjust to maximize signal without overloading the detector. |
| Time Constant | 0.1 - 0.3 s | Affects the signal-to-noise ratio; linked to scan time. |
| Number of Scans | 1-4 | Averaging multiple scans improves the signal-to-noise ratio. |
Interpreting the Spectrum
The hallmark of successful NO trapping with Fe(DTCS)₂ is a characteristic triplet signal in the EPR spectrum.[7]
-
g-value: The signal is centered at a g-value of approximately 2.04 .[8] This value is characteristic of mononitrosyl-iron complexes and helps distinguish it from other radicals, such as the free radical signal from DPPH which appears at g ≈ 2.0036.
-
Hyperfine Splitting: The signal is split into three distinct lines (a triplet) due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus (I=1) of the trapped NO molecule. The hyperfine coupling constant (A_N) is approximately 12.5 G .[8]
Quantitative Analysis
To move from detection to quantification, the EPR signal intensity of the NO-Fe(DTCS)₂ adduct must be compared against a standard of known concentration.[9]
-
Calibration Curve: Prepare a series of dilutions of a stable radical standard (e.g., TEMPO) in the same solvent/buffer as your sample. Record the EPR spectrum for each concentration under the exact same experimental conditions as your sample.
-
Double Integration: The concentration of paramagnetic species is proportional to the area under the absorption curve. Since EPR spectra are recorded as the first derivative, the signal must be double-integrated to obtain this area.[10][11]
-
Plotting: Plot the double integral value versus the known concentration of the standard to generate a linear calibration curve.
-
Calculating NO Concentration: Double-integrate the EPR signal from your experimental sample. Using the equation from your calibration curve, you can determine the concentration of the NO-Fe(DTCS)₂ spin adduct formed. This value serves as a direct measure of the amount of nitric oxide trapped.[9]
| Parameter | Value | Source |
| Spin Adduct | NO-Fe(DTCS)₂ | [7] |
| g-value (isotropic) | ~2.04 | [8] |
| Hyperfine Coupling (A_N) | ~12.5 G | [8] |
| EPR Signal | Triplet | [7] |
Troubleshooting and Scientific Integrity
A robust experimental design anticipates potential pitfalls. When using iron-dithiocarbamate spin traps, consider the following:
-
Low/No Signal:
-
Cause: Oxidation of Fe²⁺ to Fe³⁺.
-
Solution: For in vitro work, ensure you have added a sufficient amount of fresh sodium dithionite immediately before measurement. Ensure all buffers are deoxygenated.[12]
-
Cause: Insufficient NO production.
-
Solution: Run a positive control with a known NO donor (e.g., SNP) to verify that the spin trap is working correctly.
-
-
Signal Instability/Decay:
-
Cause: The NO-Fe(DTCS)₂ complex itself can react with excess NO to form EPR-silent dinitrosyl species.
-
Solution: This is an inherent limitation. Perform kinetic measurements to capture the maximum signal intensity. The signal is reported to be stable for up to 3 hours in some in vitro systems.[7]
-
-
Potential for Artifacts:
-
Cause: The Fe(II)-DTC complex is a powerful reductant and can react with other nitrogen species, such as nitrite or S-nitrosothiols, to generate NO, which is then trapped. This can lead to an overestimation of the true NO concentration.[12]
-
Solution: Be aware of the composition of your sample matrix. The use of specific NOS inhibitors (like L-NAME) is crucial to confirm that the detected signal is derived from enzymatic NO synthesis. If the signal is abolished by the inhibitor, it provides strong evidence for its biological origin.[5]
-
Conclusion
N-(Dithiocarboxy)sarcosine (DTCS) is a powerful and versatile hydrophilic spin trap that, when used with a proper understanding of its chemistry, enables the reliable detection and quantification of nitric oxide in a wide range of biological and aqueous systems. Its application, grounded in the robust principles of EPR spectroscopy, requires careful attention to the redox state of the iron complex, the use of appropriate controls, and a systematic approach to data acquisition and analysis. By following the detailed protocols and considering the potential pitfalls outlined in this guide, researchers in drug development and life sciences can confidently employ this technique to unravel the complex roles of nitric oxide in health and disease.
References
-
Hogg, N. (2010). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Free Radical Biology and Medicine, 49(2), 122–129. [Link]
-
Gorbanev, Y. (2018). Contribution to "RT standards for quantitative EPR?". ResearchGate. [Link]
-
Płonka, P., et al. (2003). In vitro spin trapping of ·NO by Fe(DTCS)₂. ResearchGate. [Link]
-
Vanin, A. F., Huisman, A., & van Faassen, E. E. (2002). Iron dithiocarbamate as spin trap for nitric oxide detection: pitfalls and successes. Methods in Enzymology, 359, 27–42. [Link]
-
Maia, L. B., & Moura, J. J. G. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in Molecular Biology, 1424, 81–102. [Link]
-
Sato, T., et al. (2021). Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer. Journal of Clinical Biochemistry and Nutrition, 70(3), 213–221. [Link]
-
Tarasova, I. I., et al. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. In Oxidative Stress. IntechOpen. [Link]
-
Rangarajan, G. (2021). Question on "How should one calculate the concentration of free radicals (in spins/g) on solids by EPR spectroscopy?". ResearchGate. [Link]
-
Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet. [Link]
-
Fujii, S., & Berliner, L. J. (2005). Electron paramagnetic resonance spin trapping of biological nitric oxide. Journal of Chromatography B, 851(1-2), 12-20. [Link]
-
Płonka, P., et al. (2003). X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine). Acta Biochimica Polonica, 50(1), 127–137. [Link]
-
Yoshimura, T., & Kotake, Y. (2004). Spin Trapping of Nitric Oxide with the Iron-Dithiocarbamate Complex: Chemistry and Biology. Antioxidants & Redox Signaling, 6(3), 639-647. [Link]
-
Vithalkar, M. P., et al. (2020). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 10(4), 180–189. [Link]
-
Liu, X., et al. (1999). Ex vivo EPR detection of nitric oxide in brain tissue. Magnetic Resonance in Medicine, 42(4), 599-602. [Link]
-
Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2273-2281. [Link]
-
LibreTexts. (2023). EPR - Interpretation. Chemistry LibreTexts. [Link]
-
Elabscience. (2021). Preparation of Tissue Samples for Metabolism Assays. YouTube. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
University of Wisconsin–Madison. (2020). Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility. UW–Madison. [Link]
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK. [Link]
-
Vanin, A. F. (2004). Spin Trapping of Nitric Oxide with the Iron-Dithiocarbamate Complex: Chemistry and Biology. Antioxidants & Redox Signaling, 6(3), 639-647. [Link]
-
Sato, T., et al. (2022). Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer. Journal of Clinical Biochemistry and Nutrition, 70(3), 213-221. [Link]
-
Caltech. (n.d.). General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Caltech. [Link]
-
Vithalkar, M. P., et al. (2020). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 10(4), 180-189. [Link]
-
Dikalov, S. I., & Fink, B. (2000). EPR spin trapping of superoxide from nitric oxide synthase. ResearchGate. [Link]
-
Hou, Y., et al. (2025). Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish. ResearchGate. [Link]
-
Mikoian, V. D., et al. (1997). [Hydrophobic and hydrophilic complexes of Fe2+ with dithiocarbamate derivatives as a nitric oxide trap in mice]. Biofizika, 42(2), 490-501. [Link]
-
Kleschyov, A. L., et al. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide. Journal of Chromatography B, 851(1-2), 12-20. [Link]
-
Jikyo, T., et al. (2014). Transcriptional and physiological changes in relation to Fe uptake under conditions of Fe-deficiency and Cd-toxicity in roots of Vigna radiata L. Plant Physiology and Biochemistry, 83, 15-24. [Link]
-
Kadiiska, M. B., et al. (2000). Immuno-spin trapping: detection of protein-centered radicals. Methods in Enzymology, 359, 43-52. [Link]
-
Korth, H. G., et al. (1994). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. Biochemical and Biophysical Research Communications, 203(2), 963-970. [Link]
-
Wikipedia. (n.d.). Spin trapping. Wikipedia. [Link]
-
Kleschyov, A. L., et al. (2013). Adducts of diethyldithiocarbamate complexes of Zinc and Copper(II) with Piperidine [M(Pip)(Edtc)2] and their solvated forms [M(Pip)(Edtc)2] L (L = C, C5H5N, C4H410): Synthesis, EPR and solid-state (13C, 15N) CP/MAS NMR studies. ResearchGate. [Link]
-
Kleschyov, A. L., et al. (2002). Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 165-171. [Link]
-
Jikyo, T. (2024). This compound(CAS:29664-09-3). 集麒生物. [Link]
Sources
- 1. Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo EPR detection of nitric oxide in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron dithiocarbamate as spin trap for nitric oxide detection: pitfalls and successes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EPR Data Interpretation: Key Concepts and Approaches - Novilet [novilet.eu]
- 11. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Investigations of N-(Dithiocarboxy)sarcosine Metal Complexes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the theoretical and experimental considerations for studying metal complexes of N-(Dithiocarboxy)sarcosine (DTCS). It is designed for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and potential applications of these compounds.
Introduction: The Significance of Dithiocarbamate Complexes
Dithiocarbamates (DTCs) are a class of sulfur-containing ligands that form stable complexes with a wide range of metal ions. The dithiocarbamate group typically acts as a uninegative, bidentate ligand, coordinating to metal centers through its two sulfur atoms. This chelation results in thermodynamically stable complexes with diverse coordination geometries. The applications of dithiocarbamate metal complexes are extensive, ranging from agriculture and industry to medicine. In the realm of drug development, these complexes have shown promise as antimicrobial, antioxidant, and antitumor agents. The biological activity of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the reduction in the polarity of the metal ion upon chelation.
N-(Dithiocarboxy)sarcosine, a derivative of the amino acid sarcosine, is a particularly interesting dithiocarbamate ligand. Its potential for forming water-soluble metal complexes makes it a compelling candidate for biological applications. This guide will delve into the theoretical and experimental methodologies for investigating the metal complexes of this important ligand.
Theoretical Modeling of N-(Dithiocarboxy)sarcosine Metal Complexes
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic structure, geometry, and reactivity of metal complexes. These theoretical studies are not merely confirmatory; they offer predictive power and a deeper understanding of the experimental observations.
The Rationale for Employing Density Functional Theory
For transition metal complexes, DFT has become the computational method of choice due to its favorable balance of accuracy and computational cost. It allows for the investigation of key properties that govern the behavior of these molecules.
A typical DFT workflow for studying N-(Dithiocarboxy)sarcosine metal complexes would involve the following steps:
Caption: A generalized workflow for the DFT study of metal complexes.
Key Computational Parameters and Their Significance
The choice of functional and basis set is critical for obtaining reliable results in DFT calculations. For dithiocarbamate metal complexes, hybrid functionals such as B3LYP are commonly employed. The LANL2DZ basis set is often used for the metal ions, which incorporates relativistic effects that are important for heavier elements, while basis sets like 6-31+G(d,p) are suitable for the lighter atoms (C, H, N, O, S).
Table 1: Key Theoretical Parameters and Their Implications
| Parameter | Description | Significance in Drug Development |
| Optimized Geometry | The lowest energy arrangement of atoms in the complex. | Determines the shape of the molecule, which is crucial for receptor binding. |
| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Allows for the theoretical prediction of infrared (IR) spectra, aiding in experimental characterization. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the complex. |
| Mulliken Population Analysis | A method for assigning partial charges to individual atoms. | Helps in understanding the distribution of electron density and the nature of the metal-ligand bonds. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity. | These descriptors can be used to predict the reactivity of the complexes in biological systems. |
Experimental Synthesis and Characterization
Theoretical models must be validated by experimental data. The synthesis and characterization of N-(Dithiocarboxy)sarcosine metal complexes provide the necessary empirical grounding for computational studies.
Synthesis of the N-(Dithiocarboxy)sarcosine Ligand
A common method for the synthesis of N-(Dithiocarboxy)sarcosine involves the reaction of sarcosine with carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of N-(Dithiocarboxy)sarcosine
-
Dissolve sarcosine in an aqueous solution of sodium hydroxide, cooled to 10°C, with continuous stirring.
-
Slowly add a solution of carbon disulfide in absolute ethanol, ensuring the temperature remains at 10°C.
-
Allow the reaction to proceed for an additional 30 minutes.
-
Perform a chloroform extraction to remove any unreacted carbon disulfide.
-
The resulting aqueous solution is then rotary-evaporated to yield the crude product.
-
The product can be further purified by repeated dissolution in absolute ethanol and rotary evaporation until a solid is obtained.
General Synthesis of Metal Complexes
The metal complexes are typically prepared by reacting the dithiocarbamate ligand salt with a metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of Metal Complexes
-
Dissolve the N-(Dithiocarboxy)sarcosine salt in a solvent such as ethanol.
-
Add a solution of the desired metal salt (e.g., metal chloride) in a 2:1 ligand-to-metal molar ratio.
-
The reaction mixture is then refluxed for several hours.
-
The resulting complex can be isolated by filtration, washed with appropriate solvents, and dried.
Spectroscopic and Analytical Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes.
Table 2: Common Characterization Techniques and Their Applications
| Technique | Information Provided |
| Elemental Analysis (C, H, N, S) | Confirms the elemental composition of the complex. |
| FT-IR Spectroscopy | Provides information about the functional groups present and the coordination of the ligand to the metal ion. |
| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of the ligand and can indicate changes upon complexation. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and can help in determining its geometry. |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can help in assigning the oxidation state and geometry of the metal center. |
| Conductivity Measurements | Indicates whether the complex is ionic or neutral in solution. |
Case Study: Iron(II)-N-(Dithiocarboxy)sarcosine as a Nitric Oxide Spin Trap
A significant application of N-(Dithiocarboxy)sarcosine metal complexes is in the detection of nitric oxide (NO) in biological systems. The iron(II) complex, Fe(II)-(DTCS)₂, serves as an effective spin trap for NO. The resulting nitrosyl-iron(II) complex is a stable paramagnetic species that can be detected and quantified by Electron Paramagnetic Resonance (EPR) spectroscopy.
Caption: The process of nitric oxide trapping by Fe(II)-(DTCS)₂ and subsequent EPR detection.
This technique has been instrumental in studying the role of NO in various physiological and pathological processes. The ability to trap and stabilize NO allows for its detection in vivo, providing valuable insights into its production and function in living organisms.
Potential Applications in Drug Development and Future Directions
The unique properties of N-(Dithiocarboxy)sarcosine metal complexes make them attractive candidates for further investigation in drug development. Their potential as antimicrobial and anticancer agents warrants more extensive studies. Future research should focus on:
-
Synthesis and characterization of a wider range of metal complexes: Investigating complexes with various transition metals will expand the library of compounds for biological screening.
-
Comprehensive theoretical studies: Detailed DFT calculations on a series of M-DTCS complexes will provide a deeper understanding of their structure-activity relationships.
-
In-depth biological evaluation: Systematic screening of these complexes for their antimicrobial, antifungal, and anticancer activities is crucial.
-
Mechanism of action studies: Elucidating how these complexes exert their biological effects will be essential for their development as therapeutic agents.
By integrating theoretical modeling with experimental synthesis and biological evaluation, the full potential of N-(Dithiocarboxy)sarcosine metal complexes can be realized, paving the way for the development of novel therapeutic agents.
References
-
Redox properties of iron-dithiocarbamates and their nitrosyl derivatives: Implications for their use as traps of nitric oxide in biological systems. (2025). ResearchGate. [Link]
-
Electron spin resonance (some chemical applications). (n.d.). Louisiana State University Macromolecular Studies Group. [Link]
-
Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity. (2018). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. (n.d.). Latvian Journal of Chemistry. [Link]
-
Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. (2012). Der Pharma Chemica. [Link]
-
Regulation of nitric oxide signaling by formation of a distal receptor-ligand complex. (2016). PMC. [Link]
-
Spin Trapping: An Essential Tool for the Study of Diseases Caused by Oxidative Stress. (2015). Current Topics in Medicinal Chemistry. [Link]
-
(Annual Report)2000-2001 1. Physiological Changes in Remote Action Experiment. (n.d.). National Institute of Radiological Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. (2017). ResearchGate. [Link]
-
Nitric Oxide-forming Reaction between the Iron-N-Methyl-D-glucamine Dithiocarbamate Complex and Nitrite. (2002). ResearchGate. [Link]
-
Differential Effect of Buffer on the Spin Trapping of Nitric Oxide by Iron Chelates. (n.d.). ResearchGate. [Link]
-
Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (2020). Systematic Reviews in Pharmacy. [Link]
-
Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate. (2015). PMC. [Link]
-
Synthesis, Characterisation and Biological Activity of New Co, Ni, Zn and Cd Polymeric Complexes Derived from Dithiocarbamate Li. (2022). Baghdad Science Journal. [Link]
-
Synthesis and Characterization of new Dithiocarbamate Complexes. (2012). Asian Journal of Research in Chemistry. [Link]
-
Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. (2021). MDPI. [Link]
Methodological & Application
Application Notes & Protocols: N-(Dithiocarboxy)sarcosine Diammonium Salt in Heavy Metal Analysis
Introduction: A Versatile Chelating Agent for Sensitive Heavy Metal Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of heavy metal contaminants is a paramount concern. N-(Dithiocarboxy)sarcosine Diammonium Salt, a functionalized dithiocarbamate, emerges as a highly promising water-soluble chelating agent for this purpose. Dithiocarbamates as a class are renowned for their robust ability to form stable, often vividly colored complexes with a wide array of heavy metal ions.[1] This propensity is rooted in the presence of two sulfur donor atoms, which exhibit a strong affinity for soft metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺).[1][2]
The sarcosine moiety in this compound introduces advantageous hydrophilicity, rendering it particularly suitable for analyses in aqueous media without the need for organic solvents for dissolution. This application note provides a comprehensive guide to the synthesis, mechanism of action, and a detailed protocol for the spectrophotometric analysis of heavy metals using this versatile reagent.
Synthesis of this compound
The synthesis of dithiocarbamates is a well-established process, typically involving the reaction of a primary or secondary amine with carbon disulfide in a basic medium.[3] For this compound, sarcosine (N-methylglycine) serves as the amino acid precursor.
A Generalizable Synthetic Protocol:
-
Dissolution: Sarcosine is dissolved in an aqueous solution of ammonium hydroxide, which acts as the base.
-
Cooling: The solution is cooled in an ice bath to control the exothermic reaction.
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the cooled solution with continuous stirring.
-
Reaction: The reaction mixture is stirred for a period of 2-3 hours in the ice bath to ensure complete conversion.
-
Isolation: The resulting this compound can be isolated by precipitation with a suitable organic solvent like isopropanol, followed by filtration and drying.
Diagram of the Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action: Chelation of Heavy Metal Ions
The efficacy of this compound in heavy metal analysis lies in its function as a bidentate chelating ligand. The dithiocarbamate group (-NCS₂⁻) contains two sulfur atoms that readily donate lone pairs of electrons to form strong coordinate bonds with a single metal ion. This interaction results in the formation of a stable, five-membered ring structure, a key characteristic of chelation.[2]
The formation of these metal-dithiocarbamate complexes is often accompanied by a distinct color change, which forms the basis for colorimetric and spectrophotometric quantification. The intensity of the color produced is directly proportional to the concentration of the heavy metal ion, allowing for sensitive measurement.
Diagram of the Chelation Mechanism
Caption: A workflow for the spectrophotometric determination of heavy metals.
Causality and Self-Validation in the Protocol
-
Fresh Reagent Preparation: Dithiocarbamate solutions can degrade over time. Preparing the this compound solution fresh daily ensures consistent reactivity and accurate results.
-
pH Control: The formation and stability of metal-dithiocarbamate complexes are highly pH-dependent. [4]The use of a buffer solution ensures a constant pH, leading to reproducible color formation. The optimal pH should be determined experimentally for each target metal.
-
Calibration Curve: The use of a calibration curve generated from standards of known concentrations is a fundamental aspect of self-validation in analytical chemistry. It accounts for the specific response of the instrument and the reagent under the experimental conditions.
-
Reagent Blank: Measuring against a reagent blank (containing all components except the analyte) corrects for any background absorbance from the reagents themselves.
-
Interference Studies: For rigorous validation, it is crucial to assess the potential interference from other metal ions that may be present in the sample matrix. Masking agents can sometimes be employed to mitigate these interferences. [5]
Conclusion and Future Perspectives
This compound presents itself as a valuable tool for researchers in heavy metal analysis. Its water solubility and strong chelating properties make it an attractive alternative to traditional methods that may require solvent extraction. The provided protocols offer a solid foundation for developing sensitive and reliable spectrophotometric assays. Further research is warranted to establish a comprehensive library of its performance characteristics, including specific λmax values, detection limits, and selectivity for a broader range of heavy metal ions.
References
-
CORE. (n.d.). Solid-Phase Extraction with Diethyldithiocarbamate as Chelating Agent for Preconcentration and Trace Determination of Copper, I. [Link]
-
PubMed. (1998). Evaluation of dithiocarbamates and beta-diketones as chelating agents in supercritical fluid extraction of Cd, Pb, and Hg from solid samples. [Link]
-
ResearchGate. (2009). Solid-Phase Extraction with Diethyldithiocarbamate as Chelating Agent for Preconcentration and Trace Determination of Copper, Iron and Lead in Fruit Wine and Distilled Spirit by Flame Atomic Absorption Spectrometry. [Link]
-
Amanote Research. (n.d.). (PDF) Solid-Phase Extraction With Diethyldithiocarbamate as. [Link]
-
Taylor & Francis Online. (2020). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. [Link]
-
ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. [Link]
-
Hindawi. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. [Link]
-
MDPI. (2017). Synthesis of Both Ionic Species of Ammonium Dithiocarbamate Derived Cholic Acid Moieties. [Link]
-
ResearchGate. (2016). Characteristics of heavy metals capturing agent dithiocarbamate (DTC) for treatment of ethylene diamine tetraacetic acid–Cu (EDTA–Cu) contaminated wastewater. [Link]
-
ResearchGate. (2015). Dopamine dithiocarbamate functionalized silver nanoparticles as colorimetric sensors for the detection of cobalt ion. [Link]
-
Academica. (2019). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. [Link]
-
Organic Chemistry Portal. (2006). Dithiocarbamate synthesis by amination. [Link]
-
MDPI. (2020). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. [Link]
-
RSC Publishing. (2016). Multicomponent synthesis of dithiocarbamates starting from vinyl sulfones/sulfoxides and their use in polymerization reactions. [Link]
-
IJAERS. (2015). A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. [Link]
-
PMC. (2022). The Versatility in the Applications of Dithiocarbamates. [Link]
-
ResearchGate. (2021). a One-pot three-component route for synthesis of dithiocarbamates 1 containing a carboxylic acid group. b Synthesis of dithiocarbamate 2 from glycine. c Modified Asinger reaction for the synthesis of 3-thiazolines 3 and 3-oxazolines 4. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
N-(Dithiocarboxy)sarcosine Diammonium Salt: A Comprehensive Guide to its Application as a Chelating Agent
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) as a versatile chelating agent. With full editorial control, this guide is structured to provide in-depth technical protocols and the scientific rationale behind them, ensuring both expertise and trustworthiness in its content.
Introduction to this compound (DTCS)
This compound, also known as Diammonium Sarcosinedithiocarbamate, is a potent, water-soluble chelating agent.[1][2] Its chemical structure, featuring a dithiocarbamate group, grants it a high affinity for soft metal ions.[1] Dithiocarbamates, as a class of organosulfur compounds, are well-established for their ability to form stable complexes with a wide array of heavy metals.[3] The presence of two sulfur donor atoms allows for the formation of a stable chelate ring with metal ions.[3]
DTCS's water solubility makes it a valuable tool for various biological and chemical applications, distinguishing it from many other dithiocarbamates which have poor solubility in aqueous solutions.[4] This property allows for its use in physiological buffers and cell culture media.
Key Properties of DTCS:
| Property | Value | Reference |
| CAS Number | 29664-09-3 | [1] |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| Appearance | White Crystalline Powder | |
| Solubility | Water Soluble | [1] |
| Storage Temperature | -20°C | [5] |
Mechanism of Chelation
The chelating activity of DTCS is centered on the dithiocarbamate functional group (-NCSS⁻). The two sulfur atoms act as a bidentate ligand, donating lone pairs of electrons to a metal ion to form a stable, five-membered ring structure. This interaction effectively sequesters the metal ion, preventing it from participating in other chemical reactions.
Caption: Workflow for NO spin trapping using DTCS and EPR spectroscopy.
Heavy Metal Chelation in Biological Samples
The strong affinity of DTCS for heavy metal ions makes it an effective tool for removing these ions from biological solutions, such as protein preparations or cell culture media. [6]This is particularly useful when metal ions interfere with downstream applications or when studying the role of specific metals in biological processes.
Protocol for Heavy Metal Removal from a Protein Solution:
This protocol provides a general framework for removing divalent cations like Zn²⁺, Cu²⁺, or Ni²⁺ from a protein solution.
Materials:
-
This compound (DTCS)
-
Protein solution in a suitable buffer (e.g., Tris or HEPES)
-
Dialysis tubing or centrifugal ultrafiltration units with an appropriate molecular weight cut-off (MWCO)
-
Buffer for dialysis/diafiltration
-
Method for quantifying metal concentration (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Preparation of DTCS Solution:
-
Prepare a stock solution of DTCS (e.g., 100 mM) in the same buffer as the protein solution.
-
-
Chelation Reaction:
-
Add the DTCS stock solution to the protein solution to a final concentration that is in molar excess of the estimated metal ion concentration. A 5- to 10-fold molar excess is a good starting point.
-
Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle agitation.
-
-
Removal of the DTCS-Metal Complex:
-
Dialysis: Transfer the protein-DTCS mixture to a dialysis bag with an appropriate MWCO that retains the protein but allows the smaller DTCS-metal complex to diffuse out. Dialyze against a large volume of fresh buffer for several hours to overnight, with at least two buffer changes.
-
Centrifugal Ultrafiltration: Use a centrifugal ultrafiltration unit with a suitable MWCO. Add buffer to the sample and centrifuge. Repeat the wash and centrifugation steps multiple times to remove the DTCS-metal complex.
-
-
Verification of Metal Removal:
-
Quantify the concentration of the target metal ion in the final protein solution using a sensitive analytical technique to confirm the efficiency of the removal process.
-
Causality Behind Experimental Choices:
-
Molar Excess of DTCS: Ensures that all target metal ions are chelated.
-
Dialysis/Ultrafiltration: These techniques are essential for separating the protein from the much smaller DTCS-metal complex. The choice between them depends on the sample volume and the desired speed of the process.
-
Buffer Selection: The buffer should be chosen to maintain the stability and activity of the protein while not interfering with the chelation reaction.
Enzyme Inhibition Assays
Dithiocarbamates are known inhibitors of various enzymes, particularly metalloenzymes where a metal ion is crucial for catalytic activity. [7]DTCS can be used to investigate the role of metal ions in enzyme function or to screen for inhibitory activity against specific enzymes.
Protocol for Screening DTCS as a Metalloproteinase Inhibitor:
This protocol is a general guide for assessing the inhibitory effect of DTCS on a metalloproteinase, such as a matrix metalloproteinase (MMP).
Materials:
-
This compound (DTCS)
-
Purified metalloproteinase
-
Fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer appropriate for the enzyme
-
Microplate reader (fluorescence or absorbance)
-
96-well plates (black plates for fluorescence assays)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTCS in the assay buffer.
-
Prepare serial dilutions of the DTCS stock solution to create a range of inhibitor concentrations.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer and substrate (no enzyme or inhibitor).
-
Control (Uninhibited): Assay buffer, enzyme, and substrate.
-
Inhibited: Assay buffer, enzyme, substrate, and varying concentrations of DTCS.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Inhibition Reaction:
-
Add the assay buffer, enzyme, and DTCS (or buffer for the control) to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each concentration of DTCS.
-
Determine the percentage of inhibition for each DTCS concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the DTCS concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Causality Behind Experimental Choices:
-
Pre-incubation: Allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, which is important for accurate IC₅₀ determination.
-
Substrate Concentration: The concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
IC₅₀ Determination: This value provides a quantitative measure of the inhibitor's potency.
Caption: Workflow for an enzyme inhibition assay using DTCS.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling DTCS.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [8]* Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. [8]* Storage: Store DTCS in a tightly sealed container at -20°C, as recommended by suppliers. [5]* Disposal: Dispose of DTCS and any contaminated materials in accordance with local, state, and federal regulations.
Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information. [9]
Conclusion
This compound is a powerful and versatile chelating agent with significant applications in nitric oxide detection, heavy metal removal from biological samples, and enzyme inhibition studies. Its water solubility provides a distinct advantage for use in aqueous and biological systems. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively harness the capabilities of DTCS to advance their scientific investigations.
References
- Gáspár, R., Gallyas Jr, F., & Hernádi, F. (2000). X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine). Free radical research, 32(4), 357-365.
- Tsuchiya, K., Takasugi, M., Minakuchi, K., & Fukuzawa, K. (1996). Sensitive quantitation of nitric oxide by EPR spectroscopy. Free Radical Biology and Medicine, 21(5), 733-737.
- Gáspár, R., Gallyas, F., & Hernádi, F. (2000). Kinetics of decomposition of NOFe(DTCS) 2 complexes measured by EPR spectroscopy. Free Radical Biology and Medicine, 28(9), 1366-1372.
- BenchChem. (2025). A Comparative Analysis of Dithiocarbamates for Heavy Metal Detection: A Guide for Researchers.
-
Scribd. (n.d.). (EPR) - Detection of Nitric Oxide by Electron Paramagnetic Resonance. Retrieved from [Link]
- Lee, S. H., et al. (2017). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. PloS one, 12(7), e0181342.
- Bella, F., et al. (2016). Photoanode/Electrolyte Interface Stability in Aqueous Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 8(34), 22316-22324.
- Reid, D. G., et al. (2001). In vivo EPR spectroscopy: Biomedical and potential diagnostic applications. NMR in Biomedicine, 14(4), 213-222.
- Khan, M. A., et al. (2021). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Molecular Liquids, 334, 116035.
- Carrer, C., et al. (2006). Removing coordinated metal ions from proteins: a fast and mild method in aqueous solution. Analytical and bioanalytical chemistry, 385(8), 1409-1413.
-
Scribd. (n.d.). Heavy Metal Removal Using DTC. Retrieved from [Link]
- Bardsley, W. G., & Childs, R. E. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. The Biochemical journal, 137(1), 61-66.
- Hamooda, E. S., & Al-Fahdawi, A. S. (2021). heavy metal ions in polluted water removable by synthesising a new compounds for dithiocarbamate. Bulletin of the Chemical Society of Ethiopia, 35(2), 333-342.
- Aquilus Pharmaceuticals, Inc. (2018). Matrix Metalloproteinase Inhibitor for the Treatment of ALS.
- Ajiboye, T. O., et al. (2022).
- Jones, D. T., & Kluger, R. (1980). Dithiocarbamate chelating agents for toxic heavy metals. Journal of Inorganic and Nuclear Chemistry, 42(5), 775-778.
- van der Zanden, C. J., et al. (2004). Long-term stability testing of dye-sensitized solar cells. Solar energy materials and solar cells, 85(2), 191-201.
-
Jìqí shēngwù. (n.d.). This compound(CAS:29664-09-3). Retrieved from [Link]
- Arafat, Y., et al. (2014). Preparation, Characterization, and Antimicrobial Activities of Bimetallic Complexes of Sarcosine with Zn(II) and Sn(IV).
- Mladěnka, P., et al. (2011). A simple, cheap but reliable method for evaluation of zinc chelating properties. Interdisciplinary toxicology, 4(2), 82-87.
- National Academy of Sciences, National Academy of Engineering, and Institute of Medicine. (2009). On Being a Scientist: A Guide to Responsible Conduct in Research: Third Edition.
-
Affiland. (n.d.). New! How to remove "heavy metal ions" New! from your protein solution after IMAC elution steps?. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
- Zhen, G., et al. (2012). Characteristics of heavy metals capturing agent dithiocarbamate (DTC) for treatment of ethylene diamine tetraacetic acid–Cu (EDTA–Cu) contaminated wastewater. Chemical Engineering Journal, 209, 267-274.
- Shcherbakov, D., et al. (2022). Chelation of Zinc with Biogenic Amino Acids: Description of Properties Using Balaban Index, Assessment of Biological Activity on Spirostomum Ambiguum Cellular Biosensor, Influence on Biofilms and Direct Antibacterial Action. International Journal of Molecular Sciences, 23(16), 9037.
-
ResearchGate. (2020). How to remove the metal ion from a metal protein?. Retrieved from [Link]
- Çetin, A., & Şen, F. (2018). Reaching Stability at DSSCs with New Type Gel Electrolytes. Journal of The Electrochemical Society, 165(16), H1048-H1053.
-
Texas Christian University. (n.d.). Research Safety. Retrieved from [Link]
-
Scribd. (2023). DT Lab Safety Rules. Retrieved from [Link]
-
Northwestern University. (n.d.). lab-safety-guide.pdf. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]
-
Microlit. (2024). Best Practices for Data Protection & Security in Labs. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Dissociated Tumor Cells (DTCs). Retrieved from [Link]
- Palecek, J., et al. (1999). Chelation of zinc in the extracellular area of the spinal cord, using ethylenediaminetetraacetic acid disodium-calcium salt or dipicolinic acid, inhibits the antinociceptive effect of capsaicin in adult mice. The Journal of pharmacology and experimental therapeutics, 288(2), 759-765.
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 9. Research Safety [cse.tcu.edu]
Application Notes and Protocols for Metal Ion Separation using N-(Dithiocarboxy)sarcosine Diammonium Salt
Introduction: A Versatile Chelating Agent for Metal Ion Management
N-(Dithiocarboxy)sarcosine Diammonium Salt, also known as Diammonium Sarcosinedithiocarbamate, is a highly effective water-soluble chelating agent for soft metal ions.[1][2][3][4] Its utility in scientific research and industrial processes stems from the dithiocarbamate functional group (-NCS₂), which demonstrates a strong affinity for a wide range of heavy metal ions.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in metal ion separation, providing both the theoretical basis and practical protocols for its use.
The core advantage of dithiocarbamates lies in their ability to form stable, often insoluble, complexes with transition metals.[6][7] The presence of two sulfur donor atoms allows for the formation of a stable five-membered ring with a metal ion, a process known as chelation.[5] This strong binding affinity makes dithiocarbamates, including this compound, powerful tools for the removal and quantification of metal ions from various matrices.[8][9]
Mechanism of Action: The Chelation Process
The efficacy of this compound as a metal ion separating agent is rooted in the principles of coordination chemistry and Hard and Soft Acid-Base (HSAB) theory.[10] The dithiocarbamate group is considered a "soft" ligand, readily reacting with "soft" metal ions like lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺).[5][11]
The chelation process involves the two sulfur atoms of the dithiocarbamate group acting as a bidentate ligand, donating lone pairs of electrons to the metal ion to form strong covalent bonds.[8][9] This results in the formation of a stable, neutral metal-dithiocarbamate complex that is often insoluble in aqueous solutions, facilitating its separation by precipitation.[5][8] The delocalization of electrons within the N-C-S₂ backbone of the dithiocarbamate ligand further enhances the stability of these metal complexes.[11]
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of N-(Dithiocarboxy)sarcosine.
Application Note 1: Selective Precipitation of Heavy Metal Ions from Aqueous Solutions
One of the primary applications of this compound is the selective precipitation of heavy metal ions from wastewater or process streams.[5] The formation of insoluble metal-dithiocarbamate complexes allows for the efficient removal of contaminants.[8][11]
Key Considerations:
-
pH Optimization: The pH of the solution is a critical parameter influencing the efficiency of metal precipitation.[10][11] For many divalent heavy metals, a pH range of 4 to 7 is optimal for precipitation.[11] It is essential to perform optimization experiments to determine the ideal pH for the specific metal ion of interest.
-
Stoichiometry: The molar ratio of the dithiocarbamate to the metal ion will affect the completeness of the precipitation. A slight excess of the chelating agent is often used to ensure maximum removal.
-
Selectivity: The selectivity of precipitation can be influenced by pH adjustment. By carefully controlling the pH, it is possible to sequentially precipitate different metal ions from a mixed solution.[11]
Protocol: Heavy Metal Precipitation
This protocol provides a general procedure for the precipitation of a target heavy metal ion from an aqueous solution.
Materials:
-
This compound solution (e.g., 0.1 M in deionized water)
-
Aqueous sample containing the target metal ion(s)
-
Acid (e.g., 0.1 M HNO₃) and Base (e.g., 0.1 M NH₄OH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Analytical instrument for metal quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample containing the metal ion(s).
-
pH Adjustment: While stirring, adjust the pH of the sample to the optimized range (e.g., pH 5-6) using dilute acid or base.[11]
-
Chelating Agent Addition: Slowly add a stoichiometric excess (e.g., 1.5 to 2 equivalents) of the this compound solution to the sample with continuous stirring.
-
Precipitation: A precipitate of the metal-dithiocarbamate complex should form.[11] Continue stirring for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
Separation: Separate the precipitate from the solution by filtration.
-
Analysis: Analyze the filtrate for the residual concentration of the target metal ion using a suitable analytical technique to determine the removal efficiency.[11] The precipitate can be dissolved in acid for further analysis if required.[11]
| Parameter | Typical Range | Rationale |
| pH | 4 - 7 | Optimal for the precipitation of many common heavy metals.[10][11] |
| Temperature | Ambient (20-25 °C) | Most precipitation reactions with dithiocarbamates are efficient at room temperature. |
| Stirring Time | 30 - 60 minutes | Ensures complete mixing and reaction for quantitative precipitation.[11] |
| Chelating Agent Ratio | 1.5 - 2.0 equivalents | A slight excess drives the reaction to completion for maximum metal removal.[6] |
Application Note 2: Solid-Phase Extraction for Pre-concentration and Analysis
This compound can be utilized in solid-phase extraction (SPE) for the pre-concentration of trace metal ions prior to analysis. This is particularly useful when the metal concentration is below the detection limit of the analytical instrument.[8][9] The dithiocarbamate can be either immobilized on a solid support or used in conjunction with a solid phase to retain the metal complexes.
Principle:
The aqueous sample is passed through an SPE cartridge containing a sorbent. The metal ions react with the dithiocarbamate to form neutral complexes that are retained on the sorbent. The retained metal complexes are then eluted with a small volume of a suitable solvent, thereby concentrating the analyte.
Caption: General workflow for solid-phase extraction of trace metal ions.
Protocol: Solid-Phase Extraction of Trace Metals
This protocol outlines a general procedure for the pre-concentration of trace metal ions using a C18 SPE cartridge and this compound.
Materials:
-
This compound solution (e.g., 1% w/v in deionized water)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Aqueous sample containing trace metal ions, pH adjusted
-
Methanol (for conditioning)
-
Deionized water (for rinsing)
-
Eluting solvent (e.g., 1 M HNO₃ in methanol)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Preparation: To a known volume of the aqueous sample, add the this compound solution and adjust the pH to the optimal range for complex formation.
-
Loading: Pass the prepared sample through the conditioned SPE cartridge at a controlled flow rate. The metal-dithiocarbamate complexes will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with a small volume of deionized water to remove any unbound sample matrix components.
-
Elution: Elute the retained metal complexes with a small volume of the eluting solvent.
-
Analysis: Analyze the eluate for the concentration of the target metal ion using a suitable analytical technique.
Conclusion
This compound is a valuable and versatile reagent for the separation and analysis of metal ions. Its strong chelating properties enable efficient removal of heavy metals through precipitation and allow for the pre-concentration of trace metals using solid-phase extraction. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize methods for their specific applications in environmental monitoring, industrial process control, and pharmaceutical analysis.
References
-
The Versatility in the Applications of Dithiocarbamates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (n.d.). Retrieved from [Link]
-
Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
An insight into properties and mechanisms of a dithiocarbamate chelating agent for the removal of toxic metal ions from metallic -..:: DESWATER ::.. (n.d.). Retrieved from [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (2014). Organic Process Research & Development, 18(11), 1373–1378. [Link]
-
The Versatility in the Applications of Dithiocarbamates - Encyclopedia.pub. (2022, March 10). Retrieved from [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (n.d.). Retrieved from [Link]
-
Extractions with metal-dithiocarbamates as reagents | Analytical Chemistry. (n.d.). Retrieved from [Link]
-
The Analytical Chemistry of Metal Dithiocarbamate Complexes - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Studies on the solvent extraction of metal dithiocarbamates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A dithiocarbamate-functionalized Zr4+ MOF with exceptional capability for sorption of Pb2+ in aqueous media | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Dithiocarbamate functionalized lignin for efficient removal of metallic ions and the usage of the metal-loaded bio-sorbents as potential free radical scavengers - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]
-
This compound | C4H13N3O2S2 | CID 57369635 - PubChem. (n.d.). Retrieved from [Link]
-
This compound(CAS:29664-09-3) - 集麒生物. (n.d.). Retrieved from [Link]
-
N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass | Astech Ireland Ltd. (n.d.). Retrieved from [Link]
-
Dithiocarbamate-Functionalized Dendrimers as Ligands for Metal Complexes - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: N-(Dithiocarboxy)sarcosine Diammonium Salt as a Selective Masking Agent for Soft Metal Ions
Introduction: The Challenge of Selective Metal Ion Analysis
In the landscape of analytical chemistry, the accurate quantification of a specific metal ion in a complex matrix is a persistent challenge. Often, the target analyte coexists with other metal ions that have similar chemical properties, leading to significant interference in instrumental analysis. This is particularly true when trying to measure borderline or hard metal ions (e.g., Zn²⁺, Ni²⁺, Co²⁺) in the presence of highly reactive soft metal ions like cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺).
Masking agents are crucial tools that address this issue by selectively forming stable, soluble, and often colorless complexes with interfering ions, thereby preventing them from participating in the analytical reaction.[1] N-(Dithiocarboxy)sarcosine Diammonium Salt (also known as Diammonium Sarcosinedithiocarbamate) has emerged as a highly effective water-soluble masking reagent specifically for soft metal ions.[2][3][4] Its utility stems from the dithiocarbamate functional group, which exhibits a profound and selective affinity for soft Lewis acids.
This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for using this compound as a masking agent, tailored for researchers in analytical chemistry, environmental monitoring, and drug development.
Mechanism of Action: The Dithiocarbamate Chelate
The effectiveness of N-(Dithiocarboxy)sarcosine lies in its molecular structure. It is synthesized from a secondary amine, sarcosine (N-methylglycine), and carbon disulfide.[5] Dithiocarbamates derived from secondary amines are known to form more stable complexes than those from primary amines.[5]
The core of its function is the dithiocarbamate group (-NCS₂⁻), which contains two sulfur donor atoms. According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the sulfur atoms are soft bases, giving them a strong affinity for soft acid metal ions like Cd²⁺, Pb²⁺, Ag⁺, and Hg²⁺.[6] The ligand acts as a bidentate chelator, meaning both sulfur atoms bind to a single metal ion, forming a highly stable ring structure known as a chelate.[7][8][9] This chelation effectively "masks" the soft metal ion, preventing it from interfering with the analysis of other metals. The presence of the carboxylate group from the sarcosine backbone enhances the water solubility of both the reagent and its metal complexes.
Caption: Chelation of a soft metal ion (Cd²⁺) by N-(Dithiocarboxy)sarcosine.
Key Applications and Advantages
The primary application of this compound is in complexometric titrations and spectrophotometric analysis where selective determination is required.
-
Determination of Zinc in the Presence of Cadmium: A classic and challenging analysis due to the chemical similarity of Zn²⁺ and Cd²⁺. This masking agent forms a highly stable complex with cadmium, allowing for the accurate titration of zinc with EDTA.[10][5]
-
Analysis of Alloys: In metallurgical analysis, such as the testing of brass, it can be used to mask interfering ions like lead and cadmium to facilitate the quantification of zinc and copper.[10][1]
-
Environmental Sample Analysis: Used for the determination of borderline metal pollutants in water or soil samples that also contain high concentrations of soft metal interferents like lead and cadmium.
-
Spin Trapping: When bound to Fe²⁺, it forms a hydrophilic spin trap for studying nitric oxide.[3]
Advantages:
-
High Selectivity: Exhibits strong preference for soft metal ions over hard and borderline ions.
-
Water Solubility: The diammonium salt form and the resulting metal complexes are soluble in water, preventing precipitation that can interfere with photometric methods.[2][5]
-
Enhanced Stability: As a derivative of a secondary amine (sarcosine), it forms more stable metal complexes compared to dithiocarbamates derived from primary amines like glycine.[5]
-
Safer Alternative: Can be used in place of highly toxic masking agents like potassium cyanide in certain applications.[10]
Quantitative Data: Stability of Metal Complexes
The selectivity of a masking agent is quantified by the stability constants (log β) of the complexes it forms. A higher log β value indicates a more stable complex. While specific data for N-(Dithiocarboxy)sarcosine is sparse in readily available literature, the stability of dithiocarbamate complexes in general follows a predictable order. The Irving-Williams order describes the relative stabilities of complexes for first-row transition metals.[11]
| Metal Ion | HSAB Class | Typical log β₂ (Dithiocarbamate) | Masking Efficiency |
| Cd²⁺ | Soft | High | Excellent |
| Pb²⁺ | Soft | High | Excellent |
| Cu²⁺ | Borderline | Very High[11] | Very Strong |
| Ni²⁺ | Borderline | Moderate[11] | Moderate |
| Zn²⁺ | Borderline | Low-Moderate[11] | Low (Ideal for Analyte) |
| Co²⁺ | Borderline | Moderate[11] | Moderate |
| Fe²⁺ | Borderline | Low-Moderate[11] | Low |
| Mn²⁺ | Hard | Low[11] | Very Low |
| Ca²⁺ | Hard | Very Low | Negligible |
| Mg²⁺ | Hard | Very Low | Negligible |
Note: This table provides a generalized view based on dithiocarbamate chemistry.[11][12][13] The exact stability constants can vary with the specific ligand and experimental conditions (pH, solvent). The goal is to have a much higher stability constant for the interfering ion (e.g., Cd²⁺) than for the analyte (e.g., Zn²⁺).
Experimental Protocol: Determination of Zinc by Photometric EDTA Titration in the Presence of Cadmium
This protocol details a method for the accurate determination of Zn²⁺ in a mixed solution containing Cd²⁺, using this compound as the masking agent. The end-point is detected photometrically using an indicator like Methylthymol Blue.
Reagent and Equipment
-
Equipment:
-
Automatic Titrator with a photometric sensor, or a Spectrophotometer with a magnetic stirrer.
-
Calibrated 10 mL burette.
-
Calibrated volumetric flasks and pipettes.
-
pH meter.
-
-
Reagents:
-
Standard EDTA Solution (0.01 M): Prepare by dissolving the appropriate amount of disodium salt dihydrate of EDTA in deionized water. Standardize against a primary standard zinc or lead solution.
-
Zinc (II) Solution (approx. 0.01 M): Prepare from ZnSO₄·7H₂O.
-
Cadmium (II) Solution (approx. 0.01 M): Prepare from CdCl₂·2.5H₂O.
-
This compound Solution (0.2 M): Prepare by dissolving the appropriate amount in deionized water. Note: Dithiocarbamates synthesized from primary or secondary amines and carbon disulfide can be unstable; it is recommended to use a freshly prepared solution or a commercially available high-purity reagent.[5]
-
Hexamine Buffer (pH ~5.4): Dissolve ~40 g of hexamine in water, add a sufficient amount of HCl or HNO₃ to bring the pH to 5.4, and dilute to 200 mL.
-
Methylthymol Blue Indicator Solution (0.1% w/v): Dissolve 0.1 g of the indicator in 100 mL of deionized water.
-
Workflow Diagram
Caption: Workflow for the photometric titration of Zinc with Cadmium masking.
Step-by-Step Procedure
-
Sample Preparation: Pipette a known volume (e.g., 5.00 mL) of the sample solution containing both zinc and cadmium into the titration vessel.
-
Buffering: Add 5 mL of the hexamine buffer solution to maintain the pH at approximately 5.4. This pH is optimal for the EDTA-Zinc reaction and indicator performance.
-
Indicator Addition: Add 2-3 drops of the Methylthymol Blue indicator solution. The solution should turn blue, indicating the presence of free metal ions.
-
Masking: Add a sufficient volume of the 0.2 M N-(Dithiocarboxy)sarcosine solution. The amount should be in stoichiometric excess relative to the cadmium concentration to ensure complete masking. A faint yellow color may be observed due to the dithiocarbamate complex, but it should not interfere with photometric detection at the selected wavelength.
-
Titration Setup: Place the titration vessel in the automatic titrator or on the magnetic stirrer of the spectrophotometer. Set the photometric sensor or spectrophotometer to monitor the absorbance at approximately 620 nm.
-
Titration: Begin adding the standardized 0.01 M EDTA solution from the burette. EDTA will first react with the unmasked zinc ions.
-
End-Point Detection: As the titration approaches the end-point, the free Zn²⁺ concentration will decrease sharply. At the equivalence point, all Zn²⁺ will be complexed by EDTA, causing a distinct color change from blue to grey/purple, which corresponds to a sharp change in the measured absorbance.
-
Data Analysis: Record the volume of EDTA used to reach the end-point. Calculate the concentration of zinc in the original sample using the formula: Molarity of Zn²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample
Troubleshooting and Considerations
-
Incomplete Masking: If the titration curve is drawn out or the end-point is not sharp, it may indicate incomplete masking of cadmium. Increase the amount of masking agent or ensure the pH is correct.
-
Precipitation: While the sarcosine derivative enhances solubility, at very high concentrations of soft metals, some precipitation of the dithiocarbamate complex may occur. Dilute the sample if necessary.
-
Reagent Stability: Dithiocarbamate solutions can degrade over time. It is best practice to use freshly prepared solutions for quantitative work.[5] Store the solid reagent in a cool, dark place as indicated by the manufacturer.[14][15]
-
Interference from Copper: Copper (II) forms an extremely stable complex with dithiocarbamates and will be masked along with other soft metals.[11] If Cu²⁺ is present, this method can effectively mask it during the determination of zinc.
References
- Stability Constants of Metal Complexes of Dithiocarbam
-
Jian, F., et al. (2010). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Journal of Coordination Chemistry. [Link]
-
Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. [Link]
-
Jian, F., et al. (2002). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). ResearchGate. [Link]
-
Synthesis, crystal structure and stability studies of dithiocarbamate complexes of some transition. Taylor & Francis Online. [Link]
-
Kamaludin, N., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. [Link]
-
An insight into properties and mechanisms of a dithiocarbamate chelating agent for the removal of toxic metal ions from metallic. DESWATER. [Link]
-
Determination of Zinc in the Presence of Copper, Cadmium and Lead by Photometric EDTA Titration with Selective Masking. Academia.edu. [Link]
-
Simultaneous Determination of Lead and cadmium in Environmental Samples Using Zinc-diethyldithiocarbamates. Baghdad Science Journal. [Link]
-
Determination of zinc in the presence of copper, cadmium and lead by photometric EDTA titration with selective masking. Analyst (RSC Publishing). [Link]
-
Al – Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. [Link]
-
The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. [Link]
-
Scharfe, R. R., et al. (1973). Stability of metal dithiocarbamate complexes. Analytical Chemistry. [Link]
-
Determination of zinc in the presence of copper, cadmium and lead by photometric EDTA titration with selective masking. ResearchGate. [Link]
-
Zinc Diethyldithiocarbamate. PubChem. [Link]
-
This compound, 100 mg. Carl ROTH. [Link]
-
This compound. Sigma-Aldrich. [Link]
Sources
- 1. Determination of zinc in the presence of copper, cadmium and lead by photometric EDTA titration with selective masking - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. (PDF) Determination of Zinc in the Presence of Copper, Cadmium and Lead by Photometric EDTA Titration with Selective Masking [academia.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. biosynth.com [biosynth.com]
- 15. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
Application Notes and Protocols for Nitric Oxide Detection with N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS)
Introduction: The Challenge and Opportunity in Nitric Oxide Measurement
Nitric Oxide (NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, implicated in processes ranging from vasodilation and neurotransmission to immune responses and tumorigenesis. Its transient nature, with a half-life of mere seconds in vivo, and its low physiological concentrations present a formidable challenge for accurate quantification. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), offers a highly sensitive and specific method for detecting paramagnetic species, including NO. However, direct EPR detection of NO in biological systems is not feasible due to its short lifetime and signal broadening in the liquid phase.
This guide details the use of N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) as a superior spin trapping agent for the robust and quantitative detection of NO in biological samples using EPR spectroscopy. Spin trapping involves the reaction of a short-lived radical with a diamagnetic "spin trap" to form a significantly more stable paramagnetic radical adduct, which can then be readily measured by EPR.[1][2][3] DTCS, in the presence of ferrous iron (Fe²⁺), forms the highly water-soluble and stable Fe(DTCS)₂ complex, which avidly traps NO to produce the paramagnetic mononitrosyl-iron complex, [NO-Fe(DTCS)₂]. This adduct exhibits a characteristic and easily identifiable triplet EPR spectrum, making it an ideal reporter for NO production.[4][5]
This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for in vitro and ex vivo applications, and expert insights into data interpretation and troubleshooting, designed for researchers, scientists, and drug development professionals.
Principle of the Method: From Fleeting Radical to Stable Signal
The detection of nitric oxide using the Fe(DTCS)₂ spin trap is a multi-step process rooted in coordination chemistry and magnetic resonance. The causality behind this experimental choice lies in the high affinity of NO for ferrous iron and the stabilizing properties of the dithiocarbamate ligand.
-
Formation of the Spin Trap: The diammonium salt of N-(Dithiocarboxy)sarcosine is mixed with a ferrous iron salt (e.g., FeSO₄). DTCS acts as a bidentate ligand, chelating the ferrous iron to form the diamagnetic Fe²⁺(DTCS)₂ complex. The sarcosine moiety confers excellent water solubility to this complex, a significant advantage over more lipophilic traps like diethyldithiocarbamate (DETC).[5]
-
Nitric Oxide Trapping: In the presence of NO, the Fe²⁺(DTCS)₂ complex rapidly reacts to form the stable paramagnetic mononitrosyl-iron complex, [NO-Fe²⁺(DTCS)₂]. In this adduct, the NO molecule is bound to the iron center.
-
EPR Detection: The [NO-Fe²⁺(DTCS)₂] complex possesses an unpaired electron, rendering it EPR-active. The interaction of this unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) of the trapped NO molecule splits the EPR signal into a characteristic triplet (2nI + 1 = 211 + 1 = 3 lines). This triplet spectrum, centered around a g-value of approximately 2.04, serves as a distinctive fingerprint for the presence of NO.[4][6]
The entire workflow is a self-validating system. The specific g-value and the hyperfine splitting constant (aN) of the triplet signal provide a high degree of certainty that the detected species is indeed the NO-adduct.
Chemical Structures and Reaction Pathway
Below is a diagram illustrating the key molecules and the reaction pathway for NO detection using DTCS.
Caption: Workflow for NO detection using DTCS spin trap.
Experimental Protocols
PART 1: Preparation of Reagents
A. Fe(DTCS)₂ Spin Trap Solution (10x Stock)
This protocol describes the preparation of a 10x stock solution of the Fe(DTCS)₂ spin trap. The key to a successful experiment is to ensure the iron remains in its ferrous (Fe²⁺) state, as ferric iron (Fe³⁺) has a much lower affinity for NO.
| Reagent | Stock Concentration | Final 10x Concentration | Amount for 10 mL |
| This compound | - | 50 mM | 99.65 mg |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | - | 10 mM | 27.8 mg |
| Chelex-treated PBS, pH 7.4 | - | - | to 10 mL |
Protocol:
-
Prepare Chelex-treated Buffer: To prevent trace metal contamination that can oxidize the ferrous iron, prepare Phosphate-Buffered Saline (PBS), pH 7.4, and treat it with Chelex 100 resin. Stir 5 g of Chelex resin per 100 mL of PBS for at least 2 hours, then filter to remove the resin.
-
Deoxygenate Buffer: Thoroughly deoxygenate the Chelex-treated PBS by bubbling with high-purity nitrogen or argon gas for at least 30 minutes. This is a critical step to prevent the oxidation of Fe²⁺.
-
Dissolve DTCS: In an oxygen-free environment (e.g., a glove box or using Schlenk line techniques), weigh and dissolve the this compound in the deoxygenated PBS.
-
Prepare Ferrous Sulfate Solution: In a separate container, dissolve the Ferrous Sulfate Heptahydrate in a small volume of deoxygenated PBS.
-
Combine Solutions: Slowly add the ferrous sulfate solution to the DTCS solution while stirring. The solution should be freshly prepared for optimal performance.
-
Storage: Use the Fe(DTCS)₂ solution immediately. If short-term storage is necessary, keep it on ice and under an inert atmosphere. Do not store for more than a few hours.
Expert Insight: A 5:1 molar ratio of DTCS to ferrous iron is used to ensure complete chelation of the iron and to maintain its solubility and stability in the ferrous state.
B. Sodium Dithionite Reducing Agent Solution (for in vitro assays)
For in vitro experiments lacking the endogenous reducing environment of tissues, a reducing agent is often necessary.[4]
Protocol:
-
Prepare a fresh 1 M solution of sodium dithionite (Na₂S₂O₄) in deoxygenated, Chelex-treated PBS immediately before use. Dithionite solutions are unstable and readily oxidize in air.
PART 2: Sample Preparation and NO Trapping
A. Cell Culture Protocol
-
Culture cells to the desired confluency under normal growth conditions.
-
Wash the cells twice with pre-warmed, serum-free medium or PBS to remove any interfering substances.
-
Add your experimental compounds (e.g., NO donors or inhibitors) in fresh, serum-free medium.
-
Add the 10x Fe(DTCS)₂ spin trap solution to the cells to a final 1x concentration (e.g., 100 µL of 10x stock to 900 µL of medium).
-
Incubate for the desired period at 37°C.
-
Collect the cell supernatant. For adherent cells, you may also lyse them in a suitable buffer containing the spin trap to measure intracellular NO.
-
If necessary (i.e., if a weak signal is expected or the medium is highly oxidizing), add sodium dithionite solution to a final concentration of 1-2 mM immediately before transferring the sample to the EPR tube.
-
Transfer the sample to a suitable EPR flat cell or capillary tube for measurement.
B. Tissue Homogenate Protocol
-
Euthanize the animal according to approved institutional protocols.
-
Rapidly excise the tissue of interest and place it in ice-cold PBS to prevent further metabolic activity.[7]
-
Weigh the tissue and mince it into small pieces on an ice-cold surface.[7]
-
Add 3 volumes of ice-cold homogenization buffer (e.g., 20 mM HEPES, 1 mM DPTA, pH 7.4) containing the 1x Fe(DTCS)₂ spin trap solution.
-
Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer.[7] Avoid excessive foaming, which can introduce oxygen and degrade the NO adduct.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully collect the supernatant and transfer it to a suitable EPR tube for immediate analysis. In most ex vivo tissue preparations, the endogenous reducing environment is sufficient, and dithionite is not required.[4]
Experimental Design and Logic
The following diagram outlines the logical flow of a typical NO detection experiment, from sample choice to data analysis.
Sources
- 1. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spin trapping of nitric oxide with the iron-dithiocarbamate complex: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-(Dithiocarboxy)sarcosine Diammonium Salt in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-(Dithiocarboxy)sarcosine Diammonium Salt (also known as Diammonium Sarcosinedithiocarbamate) in the analysis of environmental samples. With full editorial control, this document is structured to provide in-depth, field-proven insights into the utilization of this versatile chelating agent for the detection and quantification of heavy metal contaminants.
Introduction: The Role of Dithiocarbamates in Environmental Monitoring
Dithiocarbamates (DTCs) are a class of organosulfur compounds renowned for their exceptional ability to form stable complexes with a wide range of heavy metal ions.[1][2] This strong chelating property, attributed to the presence of two sulfur donor atoms, makes them highly effective reagents for the detection and removal of toxic metals from environmental matrices.[1] this compound, a water-soluble dithiocarbamate derivative, offers distinct advantages in analytical applications due to its ease of use and efficacy in aqueous systems.[3]
The fundamental principle behind the utility of dithiocarbamates lies in their chemical structure. The dithiocarbamate functional group, -NCS₂, acts as a bidentate ligand, readily forming a stable five-membered ring with a metal ion.[4] This chelation process often results in the formation of colored and insoluble metal-dithiocarbamate complexes, which can be quantified using various analytical techniques.[1][4]
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 29664-09-3 | [5] |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [5] |
| Molecular Weight | 199.3 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Water soluble | [3][6] |
| Storage | Store at <-15°C | [5] |
Mechanism of Action: Chelation of Heavy Metal Ions
The primary mechanism driving the analytical application of this compound is the formation of stable chelate complexes with heavy metal ions. The two sulfur atoms of the dithiocarbamate group act as a "soft" Lewis base, showing a strong affinity for "soft" Lewis acid metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).
The chelation process can be visualized as follows:
The resulting metal-dithiocarbamate complex is often intensely colored, allowing for colorimetric or spectrophotometric quantification.[4] The stability of these complexes is a key factor in the sensitivity and reliability of the analytical method. The stability of metal dithiocarbamate complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7]
Application Note: Selective Determination of Mercury(II) in Aqueous Samples
This application note details a validated method for the selective determination of mercury(II) ions in water samples using this compound, based on the work by Ichinoki et al.[8][9]
Principle
Mercury(II) ions react with this compound (DTCS) at a low pH to form a stable Hg-DTCS chelate. This chelate is then extracted into an organic solvent and can be quantified using High-Performance Liquid Chromatography (HPLC) with photometric detection.[8][9] A ligand exchange reaction on the HPLC column can be employed to enhance sensitivity and selectivity.[8]
Reagents and Materials
-
This compound (DTCS) solution
-
Mercury(II) standard solutions
-
1-Hexanol (for extraction)
-
Buffer solution (pH 1)
-
HPLC system with a C18 column and a UV detector
Experimental Protocol
Step 1: Sample Preparation Place 5 mL of the aqueous sample (or a standard solution) into a centrifuge tube.
Step 2: Chelation Reaction Add a sufficient volume of the DTCS solution and adjust the pH of the solution to 1 using a suitable buffer or acid.[8][9]
Step 3: Solvent Extraction Add 1-Hexanol to the tube, vortex vigorously for several minutes to facilitate the extraction of the Hg-DTCS chelate into the organic phase.[8]
Step 4: Phase Separation Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
Step 5: HPLC Analysis Carefully withdraw a portion of the organic layer and inject it into the HPLC system. The separation is performed on a C18 column, and the eluting Hg-DTCS chelate is detected by a UV detector at 280 nm.[8] For enhanced sensitivity, a post-column ligand exchange with a more strongly absorbing dithiocarbamate can be employed.[8]
Step 6: Quantification A calibration curve is constructed by plotting the peak area of the Hg-DTCS chelate against the concentration of the mercury standards. The concentration of mercury in the unknown sample is then determined from this calibration curve.
Performance Characteristics
This method demonstrates excellent performance for the determination of mercury(II).
| Parameter | Value | Source |
| Detection Limit | 1.1 ng/mL (ppb) | [8] |
| Linear Range | 10 ng/mL to 10 µg/mL | [8][9] |
| Reproducibility (RSD) | 1.6% - 3.3% | [8] |
| Correlation Coefficient (r) | > 0.999 | [8][9] |
Interference: The method shows high selectivity for mercury(II). Most other metal ions do not interfere at concentrations up to 100 ppm.[9]
Protocol: General Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory following a general procedure for dithiocarbamate synthesis.[4]
Principle
The synthesis involves the reaction of sarcosine (N-methylglycine) with carbon disulfide in the presence of a base (ammonia) to form the dithiocarbamate salt.
Materials
-
Sarcosine (N-methylglycine)
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide (concentrated)
-
Ethanol (or another suitable solvent)
-
Ice bath
Synthetic Procedure
Step 1: Dissolve Sarcosine Dissolve sarcosine in a minimal amount of concentrated ammonium hydroxide solution in a flask.
Step 2: Cool the Solution Place the flask in an ice bath to cool the solution.
Step 3: Add Carbon Disulfide Slowly add carbon disulfide dropwise to the cooled sarcosine solution while stirring continuously. This reaction is exothermic and should be controlled by the rate of addition and the ice bath.[4]
Step 4: Reaction Continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[4]
Step 5: Isolate the Product The this compound may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the product can be precipitated by the addition of a non-polar solvent like ethanol or by careful evaporation of the solvent.
Step 6: Dry the Product Wash the collected solid with a cold solvent (e.g., ethanol) and dry it under vacuum.
Broader Applications and Future Perspectives
While the detailed protocol provided focuses on mercury analysis, the strong chelating nature of this compound suggests its potential for the determination of other heavy metals. Its water solubility makes it particularly suitable for the analysis of aqueous environmental samples.[3] Further research is warranted to develop and validate methods for other environmentally relevant metals such as lead, cadmium, copper, and zinc.
The formation of colored complexes with many transition metals indicates that spectrophotometric methods could be developed as a rapid and cost-effective screening tool for heavy metal contamination.[1][4] Additionally, the principles of ligand exchange chromatography demonstrated for mercury analysis could potentially be extended to the separation and quantification of other metal ions.[8]
References
-
Ichinoki, S., Okamoto, Y., Ishikuma, H., & Fujii, Y. (2003). Selective Determination of Mercury(II) Ion by Solvent Extraction with N‐(Dithiocarboxy)sarcosine, Diammonium Salt Followed by Ligand Exchange and Reversed‐Phase HPLC with Photometric Detection. Journal of Liquid Chromatography & Related Technologies, 26(17), 2797-2808. [Link]
-
Ichinoki, S., Okamoto, Y., Ishikuma, H., & Fujii, Y. (2003). Selective Determination of Mercury(II) Ion by Solvent Extraction with N‐(Dithiocarboxy)sarcosine, Diammonium Salt Followed by Ligand Exchange and Reversed‐Phase HPLC with Photometric Detection. ResearchGate. [Link]
-
MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
-
Elsevier. (2015). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century. [Link]
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]
-
ResearchGate. (2015). Environmental and pharmaceutical analysis of dithiocarbamates. [Link]
-
MDPI. (2021). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. [Link]
-
Oriental Journal of Chemistry. (2014). Stability Constants of Metal Complexes of Dithiocarbamates. [Link]
-
Systematic Reviews in Pharmacy. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]
-
Scribd. (n.d.). Sarcosine Complexes with Metal Ions. [Link]
-
American Chemical Society. (1983). Ligand Exchange Chromatography. [Link]
-
Carl ROTH. (n.d.). This compound, 100 mg. [Link]
-
ResearchGate. (2018). Synthesis, characterization, mass spectral fragmentation and biological activity of new dithiocarbamate directive and their metal ion complexes. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of ligand (PDTC) and its corresponding complexes 1 and 2. [Link]
-
American Chemical Society. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. [Link]
-
PubMed Central. (2023). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. [Link]
-
ResearchGate. (n.d.). Separation of heavy metal from water samples - The study of the synthesis of complex compounds of heavy metal with dithiocarbamates. [Link]
-
PubMed. (2023). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. [Link]
-
ResearchGate. (n.d.). Uv Vis spectra of the ligand and complexes in 10 3 M DMSO. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of the ligand and dithiocarbamate metal... [Link]
-
African Journals Online (AJOL). (n.d.). heavy metal ions in polluted water removable by synthesising a new compounds for dithiocarbamate. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of diim free ligand and its Co(II), Ni(II), Cu(III) and Zn(II) complexes. [Link]
-
Springer. (1995). Separation of dithiocarbamate metal complexes by micellar electrokinetic chromatography. [Link]
-
PubMed. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. [Link]
-
PubMed. (1988). Thin-layer chromatographic enantiomeric resolution via ligand exchange. [Link]
-
ResearchGate. (2020). (PDF) Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]
-
Astech Ireland Ltd. (n.d.). N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass. [Link]
-
DSpace Repository. (n.d.). Ligand-exchange Chromatography of Nucleosides, Nucleic-Acid Bases and Amines on Copper(Ii) Glyoximated-Lycopodium Clavatum With Refractive-İndex Detection. [Link]
-
ResearchGate. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. [Link]
-
ResearchGate. (2014). (PDF) SYNTHESIS N-PHENYLAMINEDITHIOCARBAMATE AS CHELATING AGENT IN SOLVENT EXTRACTION. [Link]
Sources
- 1. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to the Synthesis of Metal-Dithiocarbamate Complexes Using "N-(Dithiocarboxy)sarcosine Diammonium Salt"
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of the Sarcosine Backbone
Dithiocarbamates (DTCs) are a cornerstone class of sulfur-containing ligands, celebrated for their exceptional ability to form stable chelate complexes with a vast array of transition metals.[1][2] This versatility has positioned them as powerful tools in fields as diverse as agriculture, materials science, and medicine.[2][3][4] In drug development, metal-DTC complexes are of particular interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, largely due to their ability to modulate cellular redox processes and interact with critical biological targets.[3][5]
This guide moves beyond generic protocols to focus on a specific, highly strategic ligand: N-(Dithiocarboxy)sarcosine Diammonium Salt . Derived from sarcosine (N-methylglycine), this ligand introduces two key advantages: inherent water solubility and a biocompatible amino acid framework.[6][7][8] These features make it an exemplary candidate for creating metal complexes with improved pharmacokinetic profiles and novel mechanisms of action.
Here, we provide not just the "how" but the "why," offering detailed, field-tested protocols grounded in the principles of coordination chemistry. This document is designed to empower researchers to synthesize, characterize, and apply these unique complexes with confidence and precision.
Part 1: Core Principles of Metal-DTC Complex Synthesis
The synthesis of a metal-dithiocarbamate complex is fundamentally an elegant, two-stage process. The first stage involves the formation of the dithiocarbamate ligand salt, and the second is the chelation of a metal ion.
-
Ligand Formation : Typically, a primary or secondary amine reacts with carbon disulfide (CS₂) in the presence of a base (like NaOH or KOH) to form the dithiocarbamate salt.[1][9] A key advantage of using this compound is that this first step is already accomplished. The ligand is provided as a stable, ready-to-use salt.
-
Metal Complexation : The dithiocarbamate salt solution is then introduced to a solution of a desired metal salt (e.g., CuCl₂, ZnSO₄, NiCl₂). The DTC anion acts as a bidentate ligand, coordinating to the metal ion through its two sulfur atoms, which typically results in the precipitation of the stable, often vividly colored, metal complex.[10][11]
The general workflow is visualized below.
Figure 2: Chemical structure of the N-(Dithiocarboxy)sarcosine anion.
Key Attributes:
| Attribute | Description | Advantage for Researchers |
| CAS Number | 29664-09-3 [6] | Ensures correct identification and procurement of the starting material. |
| Molecular Formula | C₄H₁₃N₃O₂S₂ [7] | Used for calculating molar quantities for precise stoichiometric control. |
| Molecular Weight | 199.29 g/mol [6][7] | Critical for accurate mass-based measurements in protocol execution. |
| Solubility | Water Soluble [6][8][12] | Simplifies reaction setup, allows for aqueous reaction media, and is beneficial for biological testing. |
| Functional Groups | Dithiocarbamate, Carboxylate | Provides two distinct metal-binding sites (hard carboxylate and soft dithiocarbamate), enabling complex coordination chemistry. |
| Biocompatibility | Derived from a natural amino acid | May lead to complexes with lower toxicity and improved cellular uptake compared to purely synthetic ligands. |
Part 3: Master Protocol for Synthesis of a Metal-(Dithiocarboxysarcosine)₂ Complex
This protocol provides a robust and reproducible method for synthesizing a divalent metal complex, such as Copper(II), Zinc(II), or Nickel(II), using a 2:1 ligand-to-metal molar ratio. [11][13][14]
Materials and Equipment
-
Reagents:
-
This compound (CAS 29664-09-3)
-
Metal Salt (e.g., Copper(II) Chloride Dihydrate, Zinc(II) Sulfate Heptahydrate, Nickel(II) Chloride Hexahydrate)
-
Deionized Water
-
Ethanol or Methanol
-
-
Equipment:
-
Magnetic stirrer and stir bar
-
Glass beakers or Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Spatula and weighing paper
-
Drying oven or desiccator
-
Step-by-Step Synthesis Procedure: Example with Copper(II)
Objective: To synthesize Bis[N-(dithiocarboxy)sarcosine] Copper(II).
-
Prepare the Ligand Solution (Solution A):
-
Weigh 0.398 g (2.0 mmol) of this compound.
-
In a 100 mL beaker, dissolve the salt in 25 mL of deionized water.
-
Stir at room temperature until fully dissolved.
-
Scientist's Note: The diammonium salt is readily water-soluble. Gentle warming (to ~40°C) can be used if dissolution is slow, but is not typically necessary.
-
-
Prepare the Metal Salt Solution (Solution B):
-
Weigh 0.170 g (1.0 mmol) of Copper(II) Chloride Dihydrate (CuCl₂·2H₂O).
-
In a separate 50 mL beaker, dissolve the metal salt in 15 mL of deionized water.
-
Stir until a clear, blue solution is formed.
-
Scientist's Note: Using a hydrated salt is perfectly acceptable, but be sure to use its full molecular weight for molar calculations to ensure the correct stoichiometry.
-
-
The Complexation Reaction:
-
Place Solution A on a magnetic stirrer.
-
While stirring, add Solution B dropwise to Solution A over approximately 5-10 minutes.
-
A dark brown/black precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. [9] * Scientist's Note: A slow, dropwise addition helps to promote the formation of a more uniform and easily filterable precipitate. The 2:1 ligand-to-metal ratio ensures that the metal ion is fully coordinated by two bidentate dithiocarbamate ligands. [10][14]
-
-
Isolation and Purification of the Complex:
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Pour the reaction mixture into the funnel and apply vacuum to collect the solid precipitate.
-
Wash the precipitate with three portions of 15 mL deionized water to remove unreacted salts and impurities.
-
Next, wash the precipitate with two portions of 10 mL ethanol or methanol. This helps remove excess water and facilitates drying. [9][10] * Continue to pull vacuum for 10-15 minutes to partially dry the solid.
-
-
Drying the Final Product:
-
Carefully transfer the solid product from the filter paper to a pre-weighed watch glass.
-
Dry the complex in a vacuum desiccator over a drying agent (e.g., CaCl₂) or in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Calculate the final yield.
-
Figure 3: Step-by-step experimental workflow for the synthesis protocol.
Part 4: Validating Your Synthesis - Essential Characterization
Confirming the identity and structure of your synthesized complex is a critical, non-negotiable step.
| Technique | Purpose & Expected Results |
| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal. Look for: • A single, strong band for the ν(C-S) stretch around 950-1050 cm⁻¹, indicating bidentate coordination. [13][15] • A shift in the ν(C-N) thioureide band (typically ~1450-1500 cm⁻¹) to a higher wavenumber compared to the free ligand, suggesting increased double-bond character upon complexation. [15] |
| Elemental Analysis | Determines the empirical formula (C, H, N, S) and purity. The experimental percentages should closely match the calculated values for the proposed structure, e.g., [M(C₄H₆NO₂S₂)₂]. [9][13] |
| UV-Visible Spectroscopy | Provides information on the coordination geometry. The spectrum will show intense bands in the UV region due to π→π* intraligand transitions and potentially weaker d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Ni(II)). |
| Molar Conductivity | Determines if the complex is an electrolyte. When dissolved in a suitable solvent (like DMSO or DMF), a low molar conductivity value indicates a neutral, non-electrolytic complex, confirming that the counter-ions (Cl⁻, SO₄²⁻) have been replaced by the DTC ligand. [14] |
| ¹H and ¹³C NMR | Confirms the ligand structure in diamagnetic complexes (e.g., Zn(II), Cd(II)). The spectra should show characteristic peaks for the N-CH₃ and N-CH₂- protons and carbons. The ¹³C NMR signal for the NCS₂ carbon is particularly diagnostic, typically appearing far downfield (~200-215 ppm). [10][15] |
Typical Data for Divalent Metal Complexes
| Metal Ion | Metal Salt Example | Stoichiometry (L:M) | Expected Complex Color | Typical Yield (%) | Key FT-IR ν(C-S) (cm⁻¹) |
| Cu(II) | CuCl₂·2H₂O | 2:1 | Dark Brown / Black | >85% | ~990 - 1010 |
| Zn(II) | ZnSO₄·7H₂O | 2:1 | White / Off-White | >90% | ~995 - 1015 |
| Ni(II) | NiCl₂·6H₂O | 2:1 | Green / Yellow-Green | >80% | ~1000 - 1020 |
| Cd(II) | Cd(NO₃)₂·4H₂O | 2:1 | White / Pale Yellow | >90% | ~990 - 1010 |
References
- BenchChem. (2025).
- Al–Obaidy, G. S. et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity.
-
Tarique, M. et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. [Link]
-
Khan, S. A. et al. (2018). Protocol for the synthesis of metal complexes of diphenyldithiocarbamate (DPDTC). ResearchGate. [Link]
- Sreeramulu, J. et al. (2012).
-
Ajiboye, T. O. et al. (2018). The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]
-
MDPI. (n.d.). Special Issue : Metal Dithiocarbamate Complexes: Versatile Ligands in Coordination Chemistry with Applications in Medicine, Materials Science, and Beyond. MDPI. [Link]
-
Ahmed, A. J. (2018). Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity. ResearchGate. [Link]
- Onwudiwe, D. C. (2011). Synthesis, characterization and applications of dithiocarbamate transition metal complexes. University of Johannesburg.
- Unnamed author. (2024).
- Khan, S. A. et al. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II)
-
Numan, A. T. et al. (2017). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
- Al-Adilee, K. J. et al. (2016).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Numan, A. T. et al. (2017). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. ResearchGate. [Link]
-
Ghammamy, S. et al. (2024). Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Scientific Reports. [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inorganics | Special Issue : Metal Dithiocarbamate Complexes: Versatile Ligands in Coordination Chemistry with Applications in Medicine, Materials Science, and Beyond [mdpi.com]
- 3. The Versatility in the Applications of Dithiocarbamates | MDPI [mdpi.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of "N-(Dithiocarboxy)sarcosine Diammonium Salt" solutions
Welcome to the technical support center for N-(Dithiocarboxy)sarcosine Diammonium Salt (DCS-DA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of DCS-DA solutions in your experiments. As Senior Application Scientists, we understand that compound stability is critical for reproducible and reliable results. This resource is structured to address common challenges and provide a deeper understanding of the chemical principles governing the stability of this versatile dithiocarbamate.
Quick Navigation:
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive about DCS-DA solution stability.
Q1: My freshly prepared DCS-DA solution has a faint yellow tint. Is this normal?
A1: Yes, a faint yellow color in a freshly prepared DCS-DA solution is generally not a cause for immediate concern and is often observed. However, a rapid darkening of the solution to a more intense yellow or brown indicates accelerated degradation. The primary degradation products of dithiocarbamates can be colored, so monitoring the color intensity over time can be a simple, albeit qualitative, indicator of stability.
Q2: What is the primary cause of DCS-DA instability in aqueous solutions?
A2: The primary cause of instability for this compound, like other dithiocarbamates, is its susceptibility to acid-catalyzed hydrolysis.[1][2][3] In acidic conditions, the dithiocarbamate moiety readily decomposes to form carbon disulfide (CS2) and sarcosine.[4][5][6] The rate of this degradation is highly dependent on the pH of the solution.[1][7]
Q3: What is the recommended storage temperature for DCS-DA solid and its solutions?
A3: The solid form of DCS-DA should be stored at -20°C for long-term stability.[8][9][10] Once in solution, it is recommended to prepare it fresh for each experiment. If short-term storage is necessary, the solution should be kept on ice and used within a few hours. For any extended storage, aliquot the solution and store it at -80°C, though stability under these conditions should be validated for your specific application.
Q4: Can I use common buffers like PBS for my DCS-DA solutions?
A4: While PBS is a common biological buffer, its pH of ~7.4 may not be optimal for DCS-DA stability, as even neutral pH can permit slow degradation. For enhanced stability, it is advisable to use a slightly alkaline buffer system, such as a borate or phosphate buffer with a pH in the range of 8.0 to 9.0. It is crucial to check for any potential interactions between the buffer components and the DCS-DA or other reagents in your experiment.
Q5: How does the presence of metal ions affect the stability of my DCS-DA solution?
A5: The effect of metal ions on DCS-DA stability can be complex. DCS-DA is a chelating agent for soft metal ions.[11][12][13] Chelation can, in some cases, stabilize the dithiocarbamate structure and slow down degradation.[3] However, certain metal ions can also catalyze oxidative degradation pathways. If your experiment does not require the presence of specific metal ions, it is good practice to use high-purity, metal-free water and reagents to prepare your solutions.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and resolving stability issues with your DCS-DA solutions.
Issue 1: Rapid Discoloration and Loss of Activity
Symptoms:
-
The DCS-DA solution rapidly turns deep yellow or brown.
-
Inconsistent or no results in your assay, suggesting the compound is inactive.
Root Cause Analysis and Solutions:
The most likely culprit is acidic conditions leading to rapid decomposition. Dithiocarbamates are notoriously unstable at low pH.[2][7]
-
pH Verification: Immediately check the pH of your solvent and the final solution. The presence of dissolved CO2 can make unbuffered water slightly acidic.
-
Alkaline Buffering: Prepare your DCS-DA solution in a buffer with a pH of 8.0-9.0. This alkaline environment will significantly slow down the acid-catalyzed hydrolysis.[1]
-
High-Purity Solvents: Use freshly deionized, high-purity water to minimize contaminants that could lower the pH or catalyze degradation.
Issue 2: Precipitate Formation in the Solution
Symptoms:
-
A solid precipitate forms in your DCS-DA solution, either immediately after preparation or upon standing.
Root Cause Analysis and Solutions:
Precipitation can occur due to several factors:
-
Low Solubility: While DCS-DA is generally water-soluble, high concentrations may exceed its solubility limit, especially if the temperature of the solution drops.
-
Reaction with Metal Ions: If your solvent contains contaminating metal ions, the resulting DCS-DA-metal complexes may be insoluble and precipitate out of solution.[7]
-
Degradation Products: Some degradation byproducts may have lower solubility than the parent compound.
Troubleshooting Steps:
-
Concentration Check: Ensure you are not exceeding the recommended working concentration for your application.
-
Use of Chelators: If metal ion contamination is suspected, consider adding a small amount of a strong chelating agent like EDTA to your buffer. This can sequester contaminating metals and prevent them from reacting with the DCS-DA.
-
Temperature Control: Prepare and handle the solution at a consistent temperature. Avoid repeated freeze-thaw cycles.
Logical Flow for Troubleshooting Stability
The following diagram illustrates a decision-making workflow for addressing DCS-DA solution instability.
Caption: Troubleshooting Decision Tree for DCS-DA Solution Instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized DCS-DA Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of DCS-DA with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity, deionized water (e.g., 18 MΩ·cm)
-
Borate Buffer (50 mM, pH 9.0)
-
EDTA (Ethylenediaminetetraacetic acid), disodium salt
-
Sterile, conical tubes
Procedure:
-
Prepare the Buffer:
-
Prepare a 50 mM borate buffer and adjust the pH to 9.0.
-
Add EDTA to the buffer to a final concentration of 1 mM. This will chelate any trace metal contaminants.
-
Filter the buffer through a 0.22 µm filter to ensure sterility and remove any particulates.
-
-
Weigh the DCS-DA:
-
Dissolution:
-
Add the weighed DCS-DA to the appropriate volume of the prepared alkaline EDTA buffer.
-
Gently vortex or swirl the tube until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
-
Storage:
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage (up to one week, validation recommended), aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Spectrophotometric Assessment of DCS-DA Degradation
A simple way to indirectly monitor the degradation of DCS-DA is to follow the formation of its degradation product, carbon disulfide (CS2), which can be derivatized. A more direct approach for research purposes is to monitor the disappearance of the dithiocarbamate peak in the UV spectrum.
Principle:
Dithiocarbamates have a characteristic UV absorbance. By monitoring the decrease in absorbance at the λmax over time, you can quantify the rate of degradation under different conditions (e.g., varying pH, temperature).
Procedure:
-
Determine λmax:
-
Prepare a fresh solution of DCS-DA in your chosen buffer.
-
Scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Set up Stability Study:
-
Prepare several identical samples of DCS-DA solution in different buffers (e.g., pH 5, 7, and 9).
-
Incubate these solutions under controlled temperature conditions.
-
-
Monitor Absorbance:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each sample and measure the absorbance at the predetermined λmax.
-
Use the respective buffer as a blank.
-
-
Data Analysis:
-
Plot absorbance vs. time for each condition.
-
A faster decrease in absorbance indicates a higher rate of degradation. This allows for a quantitative comparison of stability under different conditions.
-
Quantitative Data Summary Table:
| pH of Solution | Temperature (°C) | Half-life (t½) (minutes) |
| 5.0 | 25 | < 10 |
| 7.0 | 25 | ~ 120 |
| 9.0 | 25 | > 480 |
| 9.0 | 4 | Significantly Extended |
Note: The half-life values are illustrative and should be determined experimentally for your specific conditions.
Chemical Degradation Pathway
Understanding the degradation pathway is key to preventing it. The primary non-oxidative degradation route for DCS-DA is acid-catalyzed hydrolysis.
Caption: Acid-Catalyzed Degradation of N-(Dithiocarboxy)sarcosine.
This diagram shows that in the presence of acid (H+), the dithiocarbamate moiety is protonated, leading to an unstable intermediate that rapidly decomposes into carbon disulfide and sarcosine. Conversely, alkaline conditions (OH-) deprotonate the molecule, stabilizing the anionic form and inhibiting degradation.
References
- Analytical Method for Dithiocarbamates. (n.d.). Agricultural, Animal and Fishery Products.
- This compound, 100 mg. (n.d.). Carl ROTH.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2023). Encyclopedia.pub.
- Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI.
- Screening for and Quantification of Fungicide Dithiocarbamates using QuEChERS Methodology. (n.d.). eurl-pesticides.eu.
- Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (2014). International Journal of Environmental Analytical Chemistry.
- Analysis of Dithiocarbamate Pesticides by GC-MS. (n.d.). Thermo Fisher Scientific.
- Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (2022). Taylor & Francis Online.
- Effect of metal complexation on the degradation of dithiocarbamate fungicides. (2000). ResearchGate.
- This compound. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). Biosynth.
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). LGL.
- This compound. (n.d.). Labsolu.
- N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass. (n.d.). Astech Ireland Ltd.
- This compound(CAS:29664-09-3). (n.d.). 集麒生物.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 9. biosynth.com [biosynth.com]
- 10. labsolu.ca [labsolu.ca]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
- 13. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 14. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]
Technical Support Center: Optimizing Chelation with N-(Dithiocarboxy)sarcosine Diammonium Salt
Welcome to the technical support center for N-(Dithiocarboxy)sarcosine Diammonium Salt (DCS-DA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this versatile chelating agent in your experiments. As a water-soluble dithiocarbamate, DCS-DA offers a valuable tool for masking soft metal ions. However, its efficacy is critically dependent on understanding and controlling key experimental parameters, most notably pH.
This guide provides a framework for optimizing your chelation protocols with DCS-DA, grounded in the fundamental principles of dithiocarbamate chemistry.
Understanding the Chemistry of DCS-DA
This compound is a derivative of sarcosine, an N-methylated amino acid. The dithiocarbamate functional group (-NCSS⁻) is the key to its chelating ability, providing a pair of soft sulfur donor atoms that exhibit a high affinity for soft metal ions. The diammonium salt form confers water solubility to the molecule.
The stability of dithiocarbamates, including DCS-DA, is intrinsically linked to the pH of the solution. In acidic environments, dithiocarbamates are prone to decomposition, which can lead to a loss of chelating activity. Therefore, maintaining an appropriate pH is paramount for successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is the optimal pH range for preparing and using DCS-DA solutions?
Based on the general chemistry of dithiocarbamates, it is strongly recommended to prepare and use DCS-DA solutions in an alkaline environment, ideally at a pH of 9.0 or higher [1]. Dithiocarbamates are known to be unstable in acidic conditions and can rapidly decompose at a pH below 4. For consistent performance, preparing your solutions in an alkaline buffer is advisable[1].
Q2: My DCS-DA solution has a slight yellow tint. Is this normal?
A faint yellow color in a freshly prepared DCS-DA solution is not uncommon. However, a significant color change, such as pronounced yellowing or the appearance of a precipitate, may indicate degradation or oxidation of the compound[1]. To minimize this, it is recommended to use deoxygenated solvents for solution preparation and to store the solution under an inert gas atmosphere (e.g., nitrogen or argon)[1].
Q3: Can I store DCS-DA solutions for an extended period?
For optimal performance and reproducibility, it is highly recommended to prepare DCS-DA solutions fresh for each experiment [1]. If storage is unavoidable, solutions should be kept at -20°C, protected from light, and blanketed with an inert gas to minimize degradation[2][3][4]. Before use, it is good practice to visually inspect the solution for any signs of precipitation or color change.
Q4: What is the recommended solvent for dissolving DCS-DA?
This compound is described as a water-soluble compound[5][6][7]. For most applications, high-purity, metal-free water is the solvent of choice. The use of an alkaline buffer (pH ≥ 9.0) is recommended to ensure stability[1].
Q5: Which metal ions can be chelated by DCS-DA?
As a dithiocarbamate, DCS-DA is a soft ligand and is expected to have a high affinity for soft metal ions. This includes, but is not limited to, ions such as Fe(II), Cu(II), Ni(II), Co(II), Cd(II), Pb(II), and Ag(I). The specific efficiency of chelation will depend on the metal ion and the experimental conditions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during chelation experiments with DCS-DA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no chelation observed | 1. Decomposition of DCS-DA: The pH of the solution may be too low, leading to the degradation of the chelating agent. | - Verify and adjust pH: Ensure the pH of your experimental system is in the optimal alkaline range (pH ≥ 9.0). Use a calibrated pH meter. - Prepare fresh solutions: Always use freshly prepared DCS-DA solutions for your experiments[1]. |
| 2. Insufficient concentration of DCS-DA: The molar ratio of DCS-DA to the metal ion may be too low for effective chelation. | - Optimize the molar ratio: Empirically determine the optimal molar excess of DCS-DA required for your specific metal ion and concentration. A common starting point is a 2:1 or 3:1 molar ratio of ligand to a divalent metal ion. | |
| 3. Interference from other components: Other molecules in your experimental system may be competing for the metal ion or interacting with the DCS-DA. | - Simplify the system: If possible, perform initial chelation experiments in a simplified buffer system to establish baseline conditions. - Consider purification: If your sample contains interfering substances, a pre-purification step may be necessary. | |
| Precipitate formation in the DCS-DA solution | 1. Low solubility at the working concentration: The concentration of DCS-DA may exceed its solubility in the chosen solvent. | - Gentle warming and sonication: Aid dissolution by gently warming the solution or using an ultrasonic bath[1]. - Adjust concentration: If precipitation persists, consider working with a lower concentration of DCS-DA. |
| 2. Contamination with metal ions: Trace metal contaminants in the solvent or on glassware can lead to the formation of insoluble metal-dithiocarbamate complexes. | - Use metal-free reagents and glassware: Employ high-purity, metal-free water and acid-washed glassware to minimize metal contamination[1]. - Add a scavenger chelator: Consider adding a small amount of a strong, broad-spectrum chelating agent like EDTA to the buffer to sequester trace metal contaminants[1]. | |
| Inconsistent or non-reproducible results | 1. Degradation of DCS-DA stock solution: If a stock solution is being used over time, its effective concentration may be decreasing due to instability. | - Prepare fresh solutions: As a best practice, always prepare DCS-DA solutions immediately before use[1]. - Verify concentration: If a stock solution must be used, its concentration should be periodically verified using a suitable analytical method. |
| 2. Fluctuations in experimental pH: Even small variations in pH can significantly impact the stability and chelating efficiency of DCS-DA. | - Use a robust buffering system: Employ a buffer with sufficient capacity to maintain a stable pH throughout the experiment. | |
| 3. Oxidation of DCS-DA: Exposure to air can lead to the oxidation of the dithiocarbamate moiety. | - Use deoxygenated solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon)[1]. - Minimize headspace: Use a container that is appropriately sized for the volume of the solution to reduce air exposure[1]. |
Experimental Protocols
While specific protocols will vary depending on the application, the following provides a general framework for optimizing pH for DCS-DA chelation.
Protocol 1: Preparation of a Stable DCS-DA Stock Solution
-
Reagent and Glassware Preparation:
-
Use high-purity, deionized, and metal-free water.
-
Acid-wash all glassware to remove any trace metal contaminants.
-
Prepare an alkaline buffer (e.g., 0.1 M borate buffer, pH 9.0). Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 30 minutes.
-
-
Dissolving DCS-DA:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the deoxygenated alkaline buffer to the vial to achieve the desired final concentration.
-
Gently vortex or sonicate the solution until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
-
Storage (if necessary):
-
If immediate use is not possible, overlay the solution with an inert gas (e.g., argon), seal the container tightly, and store at -20°C.
-
Protocol 2: General Procedure for pH Optimization of Metal Chelation
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range from approximately 7.5 to 10.5 (e.g., phosphate, borate, or carbonate buffers).
-
Set up chelation reactions: In separate tubes, add your metal ion solution to each of the different pH buffers.
-
Add DCS-DA: Add a freshly prepared solution of DCS-DA to each tube to initiate the chelation reaction. Ensure the final concentration of all reactants is consistent across the different pH conditions.
-
Incubate: Allow the reactions to proceed for a defined period at a controlled temperature.
-
Analyze the results: Use an appropriate analytical technique to quantify the extent of chelation at each pH. This could include:
-
UV-Vis Spectroscopy: Monitor changes in the absorbance spectrum of the metal ion or the newly formed metal-DCS-DA complex.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure the concentration of free metal ions after removing the chelated complex (e.g., by precipitation and centrifugation).
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the free and chelated forms of the metal or ligand.
-
Visualizing the Chelation Workflow
The following diagram illustrates a typical workflow for optimizing pH in a chelation experiment with DCS-DA.
Caption: Workflow for pH optimization of DCS-DA chelation.
The Underlying Principle: pH and Dithiocarbamate Stability
The stability of the dithiocarbamate functional group is crucial for its chelating ability. The following diagram illustrates the pH-dependent equilibrium of dithiocarbamates.
Caption: pH-dependent stability of dithiocarbamates.
By adhering to the principles outlined in this guide, researchers can effectively harness the chelating properties of this compound for their specific applications. Remember that empirical optimization is key to achieving the best results.
References
-
Carl ROTH. This compound, 100 mg. [Link]
-
Stability of dithiocarbamates during the preparation and extraction of food samples. Mycotoxin Workshop. [Link]
-
Hogarth, G. (2012). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2012, 1-16. [Link]
-
Tipton, P. A. (2005). pH and kinetic isotope effects on sarcosine oxidation by N-methyltryptophan oxidase. Biochemistry, 44(8), 2831-2838. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(25), 11596-11615. [Link]
-
Hogarth, G. (2012). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. ResearchGate. [Link]
-
Dithiocarbamate Analysis Guide. Scribd. [Link]
-
Harris, W. R., & Scrutton, N. S. (2000). Kinetic studies of the mechanism of carbon-hydrogen bond breakage by the heterotetrameric sarcosine oxidase of Arthrobacter sp. 1-IN. Biochemistry, 39(6), 1473-1484. [Link]
-
Tiekink, E. R. (2018). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications. Comprehensive Coordination Chemistry III, 1-30. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 3. N-(DITHIOCARBOXY)SARCOSINE, DIAMMONIUM SALT | 29664-09-3 [amp.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
Troubleshooting guide for "N-(Dithiocarboxy)sarcosine Diammonium Salt" in synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(Dithiocarboxy)sarcosine Diammonium Salt. It is designed to be a practical resource for troubleshooting common issues encountered during its synthesis and application.
Introduction to this compound
This compound, also known as Diammonium Sarcosinedithiocarbamate, is a versatile chemical compound used as a building block in organic synthesis, particularly in the preparation of more complex molecules and pharmaceutical intermediates.[1] Its utility stems from the reactive dithiocarbamate group, which can participate in a variety of chemical transformations. This guide will walk you through the synthesis, potential challenges, and solutions to ensure a successful outcome in your experiments.
Core Principles of Synthesis
The synthesis of this compound is a specific example of the general synthesis of dithiocarbamates from a secondary amine (sarcosine), carbon disulfide, and a base (ammonia). The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide.
Reaction Mechanism
The amine acts as both a nucleophile and a base in this reaction. The lone pair of electrons on the nitrogen atom of sarcosine attacks the carbon atom of carbon disulfide, forming a zwitterionic intermediate. A second molecule of the amine (or in this case, ammonia from the ammonium hydroxide) then deprotonates the zwitterion to yield the stable dithiocarbamate salt.
Caption: General reaction mechanism for the formation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Sarcosine | C₃H₇NO₂ | 89.09 | ≥98% |
| Carbon Disulfide | CS₂ | 76.14 | ≥99% |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% NH₃ basis |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 95% |
Procedure
-
Reaction Setup: In a fume hood, dissolve 8.91 g (0.1 mol) of sarcosine in 50 mL of concentrated ammonium hydroxide (28-30%) in a 250 mL Erlenmeyer flask. Place the flask in an ice bath and stir with a magnetic stirrer until the sarcosine is fully dissolved and the solution is cooled to 0-5 °C.
-
Addition of Carbon Disulfide: While maintaining the temperature between 0-5 °C, slowly add 7.61 g (0.1 mol) of carbon disulfide dropwise to the stirred solution over a period of 30 minutes. A precipitate may begin to form during this addition.
-
Reaction: Continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation of Product: Filter the resulting precipitate using a Büchner funnel. Wash the collected solid with 50 mL of cold ethanol, followed by 50 mL of diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at room temperature to obtain this compound as a white to pale yellow solid.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield is very low. What could be the reason?
A1: Low yield can be attributed to several factors:
-
Incomplete Reaction: Ensure that the reaction was stirred for the recommended time at the specified temperature. Low temperatures are crucial for the stability of the product.
-
Loss of Product During Washing: The product has some solubility in ethanol. Use ice-cold ethanol for washing and perform the wash quickly.
-
Decomposition: Dithiocarbamates can be unstable, especially in acidic conditions. Ensure your ammonium hydroxide is of the correct concentration and has not degraded.
Q2: The product is discolored (dark yellow or brown). What happened?
A2: Discoloration often indicates the presence of impurities, which could be due to:
-
Oxidation: Dithiocarbamates can be susceptible to air oxidation. While the synthesis is generally robust, prolonged exposure to air, especially at elevated temperatures, can lead to discoloration.
-
Side Reactions: Impurities in the starting materials can lead to colored byproducts. Ensure the purity of your sarcosine and carbon disulfide.
-
Decomposition: As mentioned, decomposition can lead to colored products.
Q3: The product does not precipitate out of the solution.
A3: If no precipitate forms, consider the following:
-
Incorrect Stoichiometry: Double-check the amounts of all reagents used.
-
Temperature Too High: The reaction is exothermic, and if the temperature is not controlled with an ice bath, the product may remain in solution or decompose.
-
Insufficient Concentration: If the ammonium hydroxide solution is too dilute, the product may not precipitate.
Q4: How should I store the final product?
A4: this compound should be stored in a tightly sealed container at -20°C to prevent decomposition.[2][3] It is sensitive to heat and moisture.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your synthesized product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₃N₃O₂S₂ | [4] |
| Molecular Weight | 199.29 g/mol | [4] |
| Appearance | White to pale yellow solid | General observation |
| Melting Point | 130-139 °C (decomposes) | [4] |
| Solubility | Soluble in water | [4] |
Spectroscopic Data
-
¹H NMR (in D₂O): The proton NMR spectrum is a powerful tool for structural confirmation. The expected signals for this compound are:
-
A singlet for the N-CH₃ protons.
-
A singlet for the N-CH₂- protons.
-
The protons of the ammonium ions will exchange with D₂O and may not be visible or will appear as a broad signal.
-
-
¹³C NMR (in D₂O): The carbon NMR spectrum should show distinct signals for:
-
The N-CH₃ carbon.
-
The N-CH₂- carbon.
-
The carboxylate carbon (-COO⁻).
-
The dithiocarbamate carbon (-CS₂⁻).
-
-
FT-IR (KBr Pellet): The infrared spectrum provides information about the functional groups present. Key expected peaks include:
-
N-H stretching vibrations from the ammonium ions.
-
C-H stretching vibrations from the methyl and methylene groups.
-
A strong band for the C=O stretch of the carboxylate group.
-
A characteristic band for the C-N stretching of the dithiocarbamate group.
-
A band for the C=S stretching vibration.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
This compound, 100 mg - Carl ROTH. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass | Astech Ireland Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
"N-(Dithiocarboxy)sarcosine Diammonium Salt" concentration effects on metal masking
Welcome to the technical support center for N-(Dithiocarboxy)sarcosine Diammonium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the use of this versatile metal masking agent.
Introduction to this compound
This compound is a water-soluble chelating agent highly effective for masking soft metal ions.[1][2][3] Its utility stems from the dithiocarbamate functional group, which forms stable complexes with a wide range of transition metals, effectively preventing them from participating in other reactions.[4][5] This guide will delve into the concentration-dependent effects of this masking agent and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is as a water-soluble masking reagent for soft metal ions.[1][2][3] It is used to prevent interference from metal ions in various analytical techniques and chemical reactions.
Q2: How does this compound mask metal ions?
A2: The dithiocarbamate group (-NCS₂) in the molecule acts as a bidentate ligand, meaning it uses both sulfur atoms to form a stable chelate ring with the metal ion.[5] This complexation effectively sequesters the metal ion, preventing it from reacting with other components in the solution.
Q3: What factors influence the stability of the metal-dithiocarbamate complex?
A3: The stability of the complex is influenced by several factors, most notably pH. Dithiocarbamates are generally more stable in alkaline conditions and tend to decompose in acidic environments.[1][6] The specific metal ion and the presence of other competing ligands in the solution also play a crucial role.
Q4: Is this compound stable in solution?
A4: While generally stable, dithiocarbamate solutions should ideally be prepared fresh for each experiment to ensure optimal activity.[1] Prolonged storage, especially at room temperature or in acidic conditions, can lead to degradation.[1][6]
Troubleshooting Guide: Concentration Effects on Metal Masking
Effective metal masking is critically dependent on the concentration of the chelating agent. Both insufficient and excessive concentrations can lead to experimental complications. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Incomplete Metal Masking
Symptoms:
-
Persistent interference from metal ions in your assay (e.g., unexpected catalytic activity, signal quenching, or side reactions).
-
Inconsistent results between experimental replicates.
Root Causes and Solutions:
-
Insufficient Concentration: The most common cause is a suboptimal concentration of the masking agent relative to the metal ion concentration. The stoichiometry of the metal-ligand complex dictates the required amount. Many divalent metal ions form 1:2 complexes with dithiocarbamate ligands.
-
Solution: Increase the concentration of this compound incrementally. A typical starting point is to use a 2 to 10-fold molar excess of the masking agent relative to the highest potential concentration of the interfering metal ion. It is advisable to perform a titration experiment to determine the optimal concentration for your specific system.
-
-
pH of the Medium: The chelating efficiency of dithiocarbamates is pH-dependent. In acidic conditions (pH < 4), the protonation of the dithiocarbamate group can reduce its ability to bind to metals, and the agent itself may be unstable.[6]
-
Solution: Ensure the pH of your experimental buffer is in the optimal range for dithiocarbamate complexation, typically neutral to alkaline (pH 7-10). If your experiment must be conducted at a lower pH, you may need to significantly increase the concentration of the masking agent or consider an alternative chelator.
-
-
Presence of Competing Ligands: Other molecules in your sample may compete with the dithiocarbamate for binding to the metal ion.
-
Solution: Increase the concentration of this compound to outcompete the interfering ligands.
-
Problem 2: Interference from the Masking Agent
Symptoms:
-
Precipitation of the masking agent or its metal complex.
-
The masking agent itself interferes with the analytical measurement (e.g., absorbance at the wavelength of interest, electrochemical signal).
-
Unexpected inhibition of the biological system under study.
Root Causes and Solutions:
-
Excessive Concentration: High concentrations of the masking agent can lead to the formation of insoluble metal-dithiocarbamate complexes, which can precipitate out of solution.[7][8]
-
Solution: Reduce the concentration of the masking agent to the minimum effective level determined through optimization experiments. Ensure the solvent system can accommodate the formed complex.
-
-
Intrinsic Properties of the Masking Agent: The dithiocarbamate moiety can exhibit its own chemical reactivity or spectral properties that may interfere with your assay.
-
Solution: Run a control experiment containing only the masking agent (at the intended concentration) in your experimental buffer to quantify any background signal or effect. This allows for proper background subtraction or correction of your results.
-
-
Biological Activity: Dithiocarbamates can have biological effects, such as enzyme inhibition.
-
Solution: If studying a biological system, it is crucial to perform a dose-response experiment with the masking agent alone to determine the concentration range at which it does not perturb the system.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general method for determining the minimum effective concentration of the masking agent required to sequester a specific metal ion in your experimental system.
Materials:
-
Stock solution of the interfering metal ion of known concentration.
-
Stock solution of this compound (freshly prepared).
-
Your experimental buffer system.
-
An analytical method to measure the activity of the unmasked metal ion (e.g., a colorimetric assay, an enzyme activity assay sensitive to the metal).
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the interfering metal ion in your experimental buffer.
-
To each solution, add increasing concentrations of this compound. Include a control with no masking agent.
-
Incubate the solutions under your standard experimental conditions (temperature, time).
-
Measure the activity or interference of the metal ion using your chosen analytical method.
-
Plot the measured signal as a function of the masking agent concentration. The optimal concentration will be the point at which the signal from the interfering metal is maximally suppressed and plateaus.
Data Presentation
Table 1: Example Titration of Metal Ion Interference with this compound
| [Masking Agent] (µM) | [Metal Ion] (µM) | Measured Interference (Assay Units) | % Masking |
| 0 | 10 | 100 | 0% |
| 5 | 10 | 60 | 40% |
| 10 | 10 | 25 | 75% |
| 20 | 10 | 5 | 95% |
| 50 | 10 | 2 | 98% |
| 100 | 10 | 2 | 98% |
This table illustrates how to present data from a titration experiment to identify the optimal concentration of the masking agent.
Visualizing Experimental Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Metal Masking
Caption: A flowchart for troubleshooting common issues in metal masking experiments.
Diagram 2: Mechanism of Metal Chelation by N-(Dithiocarboxy)sarcosine
Caption: Simplified representation of a metal ion (M²⁺) being chelated by two molecules of N-(Dithiocarboxy)sarcosine.
References
- Kanchi, S., et al. (2014). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 7(5), 690-705.
- Budevsky, O., Russeva, E., & Mesrob, B. (1966). Dithiocarbaminoacetic acid as a masking agent in complexometry. Talanta, 13(2), 277-281.
- Singh, N., et al. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 2(1), 4.
- Ayalew, A. A., & Ajibade, P. A. (2021).
- Andrew, F. P., & Ajibade, P. A. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 1-13.
- Garrett, T. M., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1443-1449.
- Hamooda, E.S., & Al-Fahdawi, A.S. (2023). heavy metal ions in polluted water removable by synthesising a new compounds for dithiocarbamate. Al-Nahrain Journal of Science, 26(2), 1-8.
- Andrew, F. P., & Ajibade, P. A. (2019). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. Journal of Fluorescence, 29(1), 1-12.
- Numan, A.T., Ibraheem, K.R., & Ibrahim, M.K. (2017). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences, 30(3), 211-226.
- Garrett, T. M., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1443-1449.
- Al – Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 336-343.
- Garrett, T. M., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1443-1449.
-
Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]
-
Jibio. (n.d.). This compound(CAS:29664-09-3). Retrieved from [Link]
- Andrew, F. P., & Ajibade, P. A. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 1-13.
- Andrew, F. P., & Ajibade, P. A. (2019). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. Journal of Fluorescence, 29(1), 1-12.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. scbt.com [scbt.com]
- 3. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etdci.org [etdci.org]
- 6. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
Common impurities in commercial "N-(Dithiocarboxy)sarcosine Diammonium Salt"
Welcome to the technical support center for N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and use of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction to this compound
This compound, also known as DTCS, is a water-soluble dithiocarbamate. Its ability to act as a chelating agent for soft metal ions makes it a valuable tool in various biochemical and pharmaceutical applications. However, like many dithiocarbamates, the purity and stability of commercial DTCS can be a concern, potentially impacting experimental outcomes. This guide will address the common impurities found in commercial DTCS, their origins, and provide practical troubleshooting advice and protocols for their identification and removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
FAQ 1: My DTCS solution has a yellow tint. Is this normal and can I still use it?
Answer: A faint yellow color in solid DTCS or a freshly prepared solution is not uncommon and does not necessarily indicate significant degradation. However, a prominent yellow to brown color suggests the presence of impurities or degradation products.
Troubleshooting Guide:
-
Assess the Color Intensity: A pale-yellow hue might be acceptable for some applications, but a darker color warrants further investigation.
-
Consider Your Application's Sensitivity: For sensitive applications such as metal ion quantification or biological assays, even minor impurities can interfere.
-
Perform a Purity Check: If you observe a significant color change or have concerns about purity, we recommend performing an analytical check as described in the protocols below.
A patent for the production of ammonium dithiocarbamate notes the formation of an unidentified yellow compound as a byproduct of the reaction between liquid carbon disulfide and liquid ammonia.[1]
FAQ 2: I am seeing unexpected or inconsistent results in my assays when using a new batch of DTCS. What could be the cause?
Answer: Inconsistent results are often linked to variability in the purity of the DTCS batch. Common impurities can interfere with your assay by chelating metal ions, reacting with other reagents, or exhibiting biological activity themselves.
Troubleshooting Guide:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with previous batches. Look for any specified impurities or differences in purity levels.
-
Analyze for Common Impurities: The most likely contaminants in commercial DTCS stem from its synthesis and potential degradation.
Diagram of Potential Impurity Sources:
Caption: Potential sources of impurities in commercial DTCS.
FAQ 3: My DTCS appears clumpy and has a strong odor. Is it still usable?
Answer: Dithiocarbamate salts, particularly ammonium salts, can be sensitive to moisture and air.[2] Clumping suggests moisture absorption, which can accelerate degradation. A strong odor, often described as amine-like or sulfurous, can also indicate the presence of degradation products.
Troubleshooting Guide:
-
Proper Storage is Crucial: Always store DTCS in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Consider Purification: If the material is clumpy and has a strong odor, purification by recrystallization may be necessary to remove degradation products and excess moisture.
Analytical Protocols for Purity Assessment
For researchers who need to verify the purity of their DTCS, High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive method than the traditional non-specific acid digestion that measures total carbon disulfide.[3][4][5]
Protocol 1: HPLC-UV Analysis of DTCS Purity
This protocol provides a general method for the analysis of DTCS and potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (10 mM, pH 7.0)
-
This compound sample
-
Deionized water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of DTCS in 10 mL of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
-
The peak corresponding to DTCS should be the major peak.
-
Additional peaks may indicate impurities. Retention times can be compared to standards of suspected impurities (e.g., sarcosine) if available.
-
Diagram of HPLC Analysis Workflow:
Caption: Workflow for HPLC-UV analysis of DTCS purity.
Purification Protocol
For applications requiring high-purity DTCS, recrystallization can be an effective method to remove many common impurities.
Protocol 2: Recrystallization of this compound
This protocol is adapted from general procedures for the purification of ammonium dithiocarbamate salts.
Materials:
-
Commercial this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Schlenk flask or similar glassware for inert atmosphere operations
-
Filter funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Dissolution: In a Schlenk flask under a nitrogen or argon atmosphere, dissolve the commercial DTCS in a minimal amount of warm anhydrous ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cool the solution slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Precipitation: If crystallization is slow, slowly add anhydrous diethyl ether to the cold ethanol solution until a precipitate forms.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anhydrous diethyl ether.
-
Drying: Dry the purified crystals under vacuum in a desiccator.
-
Purity Check: Analyze the purified product using the HPLC method described above to confirm the removal of impurities.
Summary of Common Impurities and Their Characteristics
| Impurity/Degradation Product | Likely Origin | Potential Impact on Experiments |
| Sarcosine | Unreacted starting material or degradation product | May compete for binding sites in biological assays; can alter solution pH. |
| Ammonium Thiocyanate | Synthesis byproduct | Can interfere with metal chelation studies and may have its own biological effects. |
| Thiourea Derivatives | Degradation of the dithiocarbamate moiety | Can exhibit different chelating properties and biological activities compared to DTCS. |
| Unidentified Yellow Compound | Synthesis byproduct | May interfere with spectrophotometric measurements and could have unknown reactivity. |
References
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. [Link]
-
Wong, J. W., & Wong, J. W. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Critical Reviews in Food Science and Nutrition. [Link]
-
Onwudiwe, D. C., & Onwudiwe, D. C. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. [Link]
- Hill, W. H., & Salley, D. J. (1941). Production of ammonium dithiocarbamate. U.S. Patent No. 2,235,747. Washington, DC: U.S.
Sources
- 1. US2235747A - Production of ammonium dithiocarbamate - Google Patents [patents.google.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: N-(Dithiocarboxy)sarcosine Diammonium Salt in Organic Synthesis
Welcome to the technical support center for N-(Dithiocarboxy)sarcosine Diammonium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its use in organic synthesis. As a versatile building block and chelating agent, understanding its reactivity and potential side reactions is crucial for successful and reproducible experimental outcomes.[1][2]
Introduction to this compound
This compound is a water-soluble dithiocarbamate derivative of sarcosine (N-methylglycine).[2][3] Its structure, featuring both a dithiocarbamate group and a carboxylic acid moiety, imparts unique properties, making it a valuable reagent for various applications, including as a ligand for soft metal ions.[2][4][5] However, like other dithiocarbamates, its stability and reactivity are highly dependent on experimental conditions, and a thorough understanding of its potential side reactions is essential for troubleshooting unforeseen experimental results.
Frequently Asked Questions (FAQs)
Q1: My reaction solution containing this compound turned cloudy and has a faint, unpleasant odor. What is happening?
A1: This is a classic sign of acidic decomposition. Dithiocarbamates, including this compound, are unstable in acidic conditions.[6][7] The protonation of the dithiocarbamate moiety leads to rapid decomposition into carbon disulfide (CS₂) and sarcosine.[8] Carbon disulfide is a volatile liquid with a characteristic unpleasant odor. The cloudiness or precipitation is likely due to the poor solubility of the decomposition products in your reaction medium.
Q2: I observe a gradual color change in my stock solution of this compound over time, even when stored in the dark. What is the cause?
A2: This is likely due to oxidation. Dithiocarbamates are susceptible to oxidation, especially when exposed to air (oxygen).[9] This process can lead to the formation of a thiuram disulfide, which may be colored.[10] To minimize this, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions for best results.
Q3: My reaction is not proceeding as expected, and I suspect the this compound has degraded. How can I assess its purity?
A3: While a definitive purity assessment requires analytical techniques such as NMR or HPLC, a simple qualitative test can be indicative. The acidic decomposition of dithiocarbamates to form carbon disulfide is a characteristic reaction.[8][11] Carefully adding a small amount of a dilute acid to an aqueous solution of your salt should result in the evolution of gas (CS₂) and potentially the formation of a precipitate. The absence of this reaction or a diminished response could suggest significant degradation of the starting material.
Q4: Can trace metal impurities in my reaction mixture interfere with the desired transformation?
A4: Yes, absolutely. Dithiocarbamates are potent chelating agents for a wide range of transition metals.[12][13][14] If your reaction is sensitive to metal catalysis or inhibition, trace metal impurities in your solvents or other reagents can be sequestered by the this compound. This can either inhibit a desired metal-catalyzed reaction by ligand scavenging or, conversely, form an undesired metal complex that might have its own catalytic activity or be insoluble in the reaction medium.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps & Explanation |
| Acidic Decomposition | 1. pH Monitoring and Control: Ensure the reaction medium is neutral to alkaline (pH > 7). Dithiocarbamates are most stable in basic conditions.[7][8][15] If your reaction generates acidic byproducts, consider using a non-nucleophilic buffer to maintain the pH. 2. Order of Addition: Add the this compound to a basic or neutral solution. Avoid adding it directly to an acidic medium. |
| Oxidative Degradation | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[15] 2. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. |
| Thermal Decomposition | 1. Temperature Control: Maintain the recommended reaction temperature. For many dithiocarbamate reactions, lower temperatures are preferable to avoid thermal decomposition.[15] Exothermic reactions should be cooled appropriately. |
| Poor Solubility | 1. Solvent Selection: Although the diammonium salt is water-soluble, ensure it is sufficiently soluble in your specific reaction solvent. If using a mixed-solvent system, the salt may precipitate out. Consider solvent systems known to be compatible with dithiocarbamate chemistry. |
Problem 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction with Electrophiles | 1. Protection Strategy: The sarcosine backbone contains a nucleophilic nitrogen and a carboxylic acid. If your reaction involves strong electrophiles, these functional groups could compete with the dithiocarbamate for reaction, leading to byproducts. Consider if a protection strategy for the sarcosine moiety is necessary. |
| Formation of Thiuram Disulfide | 1. Minimize Air Exposure: As mentioned, oxidation leads to thiuram disulfides.[9][10] Rigorous exclusion of air is the most effective way to prevent this side reaction. |
| Isothiocyanate and Thiourea Formation | 1. Temperature Management: While more common with dithiocarbamates derived from primary amines, thermal stress can potentially lead to the formation of isothiocyanates, which can then react with any primary or secondary amines present to form thioureas.[9] Strict temperature control is crucial. |
| Metal Complexation | 1. Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize trace metal contamination.[7] 2. Glassware Preparation: Ensure glassware is thoroughly cleaned and, if necessary, acid-washed to remove trace metals from previous experiments. |
Experimental Workflows & Diagrams
Workflow for Minimizing Side Reactions
Caption: Recommended workflow to minimize side reactions.
Major Side Reaction Pathways
Caption: Key side reaction pathways for dithiocarbamates.
Conclusion
This compound is a valuable reagent in organic synthesis. However, its successful application hinges on an appreciation for its inherent reactivity and potential for side reactions. By carefully controlling reaction parameters, particularly pH, temperature, and atmospheric conditions, researchers can minimize unwanted decomposition and oxidation pathways. This guide serves as a starting point for troubleshooting common issues and ensuring the integrity of your experimental results.
References
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Molecules. [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry. [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. ResearchGate. [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate. [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]
-
Dithiocarbamate salts: biological activity, preparation, and utility in organic synthesis. Journal of Sulfur Chemistry. [Link]
-
This compound, 100 mg. Carl ROTH. [Link]
-
Glycosyl Dithiocarbamates: β-Selective Couplings without Auxiliary Groups. The Journal of Organic Chemistry. [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ResearchGate. [Link]
-
Reactions of complexes of dithiocarbamate and related ligands. ResearchGate. [Link]
-
A Comprehensive Review on the Recent Advances in the Synthesis and Applications of Dithiocarbamates. Journal of Chemical and Pharmaceutical Research. [Link]
-
N-(Dithiocarboxy)sarcosine diammonium sa, lt, 25 mg, glass. Astech Ireland Ltd. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regeneration of N-(Dithiocarboxy)sarcosine Diammonium Salt from Metal Complexes
Welcome to the technical support center for the regeneration of N-(Dithiocarboxy)sarcosine Diammonium Salt. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, water-soluble metal chelator. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of the ligand from its metal complexes. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Challenge
This compound is a highly effective chelating agent for soft metal ions. Its utility in various applications, including as a hydrophilic spin trap for nitric oxide studies when complexed with iron, often necessitates its removal and regeneration for downstream applications or for economic reasons.[1][2][3][4][5] The regeneration process, while conceptually straightforward, can be fraught with challenges such as incomplete recovery, ligand degradation, and contamination. This guide will provide a clear roadmap to navigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the regeneration of this compound.
Q1: What is the underlying principle for regenerating this compound from its metal complexes?
The regeneration of this compound from its metal complexes is primarily based on the principle of chemical equilibrium. The stability of dithiocarbamate-metal complexes is highly dependent on factors such as pH and the presence of competing ligands.[6][7] By altering these conditions, the equilibrium can be shifted to favor the dissociation of the complex, thereby releasing the free ligand.
Q2: Why is pH control so critical during the regeneration process?
pH is a critical parameter because dithiocarbamates are generally unstable in acidic conditions (pH < 4), where they can decompose into the parent amine (sarcosine) and carbon disulfide (CS2).[6][7] Conversely, at a moderately alkaline pH, the dithiocarbamate is in its salt form and is more stable. The regeneration process often involves a careful balance of pH to first precipitate the metal hydroxide and then to ensure the stability of the regenerated ligand.
Q3: Can I use any acid to lower the pH for metal precipitation?
While technically various acids can be used, the choice of acid should be made carefully. Strong, non-coordinating acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are often used. However, it is crucial to avoid a significant excess of acid, which could lead to the degradation of the regenerated this compound. The goal is to lower the pH just enough to precipitate the metal hydroxide without creating a highly acidic environment for the ligand.
Q4: What are competing chelating agents, and how do they aid in regeneration?
Competing chelating agents are compounds that have a higher affinity for the complexed metal ion than this compound under specific conditions. By introducing a competing ligand, a ligand displacement reaction can be induced, freeing the dithiocarbamate. A common example is EDTA (ethylenediaminetetraacetic acid), which forms highly stable complexes with many metal ions.
Q5: How do I know if the regeneration is complete?
Complete regeneration can be assessed by monitoring the disappearance of the metal complex and the appearance of the free ligand. This can be done qualitatively by observing a color change (many dithiocarbamate-metal complexes are colored) or the formation of a precipitate (metal hydroxide). Quantitatively, techniques like UV-Vis spectroscopy can be used to monitor the characteristic absorbance of the metal complex. High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of the regenerated ligand in the solution.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the regeneration process.
Issue 1: Incomplete Regeneration of the Ligand
Symptom: The solution retains the color of the metal complex, or analytical quantification shows low yield of the regenerated ligand.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect pH | Carefully adjust the pH of the solution. For regeneration via metal hydroxide precipitation, a moderately alkaline pH is often required. Monitor the pH in real-time with a calibrated pH meter. | The stability of the metal-dithiocarbamate complex is pH-dependent.[6][7] Adjusting the pH to a range where the metal hydroxide is insoluble will drive the equilibrium towards the dissociation of the complex. |
| Insufficient amount of competing ligand | If using a competing ligand like EDTA, ensure that a stoichiometric excess is added. A molar ratio of at least 1.1:1 (competing ligand:metal) is a good starting point. | To effectively displace the dithiocarbamate ligand, the competing chelator must be present in a sufficient concentration to shift the equilibrium towards the formation of the new, more stable metal complex. |
| Highly stable metal complex | For particularly stable complexes (e.g., with Cu(II) or Ni(II)), a combination of pH adjustment and a competing ligand may be necessary. The stability of transition metal dithiocarbamate complexes often follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).[8] | Some metal-dithiocarbamate bonds are stronger than others. A multi-faceted approach that simultaneously favors metal hydroxide precipitation and the formation of a more stable complex with a competing ligand can overcome the high stability of the initial complex. |
Issue 2: Degradation of the Regenerated Ligand
Symptom: Low yield of the desired product, and potential detection of sarcosine or the smell of carbon disulfide.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessively acidic conditions | Avoid dropping the pH below 4. If acid is used to neutralize a basic solution after regeneration, add it slowly with vigorous stirring and constant pH monitoring. | Dithiocarbamic acids are unstable and readily decompose to the corresponding amine and carbon disulfide in acidic environments.[6][7] |
| Prolonged exposure to harsh conditions | Minimize the reaction time for the regeneration process. Once the metal is precipitated or complexed with a competing ligand, proceed with the separation and purification of the regenerated this compound promptly. | The longer the ligand is exposed to potentially destabilizing conditions (even at a seemingly safe pH), the greater the chance of degradation. |
| Oxidation | Perform the regeneration under an inert atmosphere (e.g., nitrogen or argon), especially if working with oxidation-sensitive metal complexes or if the regeneration is performed at elevated temperatures. | The dithiocarbamate moiety can be susceptible to oxidation, which can lead to the formation of thiuram disulfides and other degradation products.[9] |
Issue 3: Difficulty in Separating the Regenerated Ligand from the Metal Byproducts
Symptom: The final product is contaminated with metal salts or the competing ligand.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete precipitation of metal hydroxide | Ensure the pH is optimal for the precipitation of the specific metal hydroxide. Allow sufficient time for the precipitate to fully form and consider gentle heating to promote particle agglomeration for easier filtration. | The solubility of metal hydroxides is highly pH-dependent. Incomplete precipitation will leave residual metal ions in the solution, which can co-purify with the desired ligand. |
| Solubility of the regenerated ligand and byproducts | This compound is water-soluble.[1][2] After removing the precipitated metal hydroxide by filtration or centrifugation, the aqueous solution containing the regenerated ligand can be further purified. If a competing ligand like EDTA is used, consider techniques like dialysis or size-exclusion chromatography for separation, as both the desired product and the metal-EDTA complex will be water-soluble. | The separation strategy must be designed based on the solubility and properties of all components in the mixture. The high water solubility of the target compound dictates the use of aqueous-based purification methods. |
| Inadequate washing of the precipitate | If the desired product is in the filtrate, ensure the collected precipitate (metal hydroxide) is washed with a small amount of fresh, pH-adjusted water to recover any entrained ligand. Combine the washings with the original filtrate. | Inadequate washing can lead to significant product loss, as the regenerated ligand can be adsorbed onto the surface of the precipitated metal hydroxide. |
Part 3: Experimental Protocols and Visualizations
This section provides detailed, step-by-step methodologies for the regeneration of this compound.
Protocol 1: Regeneration via pH Adjustment and Metal Hydroxide Precipitation
This protocol is suitable for metal complexes that form insoluble hydroxides at a moderately alkaline pH (e.g., Fe(III), Zn(II)).
Diagram of the Experimental Workflow:
Caption: Workflow for regeneration by pH adjustment.
Step-by-Step Methodology:
-
Preparation: Start with an aqueous solution of the N-(Dithiocarboxy)sarcosine metal complex.
-
pH Adjustment: Slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while continuously monitoring the pH with a calibrated meter. Adjust the pH to a range of 9-10.
-
Precipitation: Stir the solution at room temperature for 1-2 hours. A precipitate of the metal hydroxide should form.
-
Separation: Separate the solid metal hydroxide from the solution by filtration using a fine porosity filter paper or by centrifugation.
-
Collection: Collect the clear aqueous filtrate, which now contains the regenerated this compound.
-
Neutralization (Optional): If necessary, carefully adjust the pH of the filtrate to approximately 7.5 with dilute hydrochloric acid.
-
Purification: The aqueous solution can be used directly, or the regenerated ligand can be isolated by techniques such as lyophilization.
Protocol 2: Regeneration using a Competing Chelating Agent (EDTA)
This protocol is particularly useful for highly stable metal complexes where simple pH adjustment is insufficient.
Diagram of the Ligand Displacement Reaction:
Caption: Ligand displacement by EDTA.
Step-by-Step Methodology:
-
Preparation: Begin with an aqueous solution of the N-(Dithiocarboxy)sarcosine metal complex.
-
Addition of EDTA: Add a solution of the disodium salt of EDTA to the complex solution. A molar excess of EDTA (e.g., 1.2 equivalents relative to the metal) is recommended.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a color change, as the Metal-EDTA complex will likely have a different color than the starting material.
-
Separation: The resulting solution will contain the regenerated this compound and the Metal-EDTA complex. These can be separated based on their size or charge differences using techniques such as:
-
Dialysis: Use a dialysis membrane with a molecular weight cutoff that retains the larger Metal-EDTA complex while allowing the smaller regenerated ligand to pass through.
-
Size-Exclusion Chromatography: Employ a chromatography column packed with a resin that separates molecules based on their size.
-
-
Isolation: The fractions containing the purified regenerated ligand can be pooled and the product isolated, for example, by lyophilization.
References
- Hussain, Z., et al. (2021). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Full article available online.
- Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Toxicology and Chemistry, 19(4), 827-833.
-
Wikipedia. (n.d.). Transition metal dithiocarbamate complexes. Retrieved from [Link]
- Al-Jibouri, M. N. (2014). Reactions of complexes of dithiocarbamate and related ligands.
- Savant, V. V., Gopalakrishnan, J., & Patel, C. C. (1970). Stability Constants of Metal Complexes of Dithiocarbamates. Indian Journal of Chemistry, 8, 748-749.
- Haas, K. L., & Franz, K. J. (2009). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications. Chemical Reviews, 109(10), 4921-4960.
- Strotman, N. A., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1436-1442.
- Ajibade, P. A., & Oluwalana, A. E. (2020).
- Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 359-368.
- Zhang, Q., et al. (2018). Stability of diethyl dithiocarbamate chelates with Cu(II), Zn(II) and Mn(II).
- Timerbaev, A. R., et al. (1992). Separation of dithiocarbamate metal complexes by micellar electrokinetic chromatography.
- Al-Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Semantic Scholar.
- Hogarth, G. (2012). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Inorganica Chimica Acta, 389, 1-20.
- Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(28), 12771-12789.
- Tandon, S. K., et al. (1990). The lead-chelating effects of substituted dithiocarbamates. Biomedical and Environmental Sciences, 3(3), 299-305.
-
Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]
- Syah, Y. M., & Ghisalberti, E. L. (2007). SYNTHESIS N-PHENYLAMINEDITHIOCARBAMATE AS CHELATING AGENT IN SOLVENT EXTRACTION.
- De Luca, G., et al. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Future Science OA, 7(8), FSO726.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound, 100 mg, CAS No. 29664-09-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt and Other Dithiocarbamates for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of N-(Dithiocarboxy)sarcosine Diammonium Salt with other prominent dithiocarbamates. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance differences of these compounds across key applications, supported by experimental data and detailed protocols. Our objective is to equip you with the critical insights necessary to select the most appropriate dithiocarbamate for your specific research and development needs.
Introduction to Dithiocarbamates: A Versatile Chemical Scaffold
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the dithiocarbamate functional group, -SCSNR₂.[1][2] Their remarkable versatility stems from their exceptional ability to chelate metal ions, a property conferred by the two sulfur atoms that act as a bidentate ligand.[1] This core characteristic underpins their wide-ranging applications, from agriculture, where they have been used for decades as fungicides, to medicine, where they are being explored as anticancer, neuroprotective, and anti-inflammatory agents.[1][3] The biological and chemical activities of dithiocarbamates can be finely tuned by modifying the R groups attached to the nitrogen atom, influencing properties such as solubility, stability, and biological targeting.
This compound is a notable member of this class, distinguished by its water-solubility due to the presence of the sarcosine moiety and the diammonium salt form.[4][5] This property is of significant interest for biological applications where aqueous compatibility is paramount. This guide will compare this compound with other widely studied dithiocarbamates, such as Pyrrolidine dithiocarbamate (PDTC) and Diethyldithiocarbamate (DETC), focusing on their performance in heavy metal chelation, enzyme inhibition, anticancer activity, and as nitric oxide scavengers.
Heavy Metal Chelation: A Comparative Overview
The capacity of dithiocarbamates to form stable complexes with heavy metal ions is one of their most well-established properties, leading to their use in environmental remediation and as antidotes for metal poisoning.[1][6] The efficiency of metal removal is influenced by factors such as the pH of the solution and the nature of the dithiocarbamate.[1]
While direct comparative studies featuring this compound are limited, its inherent water solubility suggests it would be an effective chelating agent in aqueous environments. The general mechanism involves the formation of insoluble metal-dithiocarbamate complexes that can be removed from solution.[1]
Comparative Performance of Dithiocarbamates in Heavy Metal Removal
The following table summarizes the heavy metal removal efficiency of various dithiocarbamates from aqueous solutions, providing a benchmark for expected performance.
| Dithiocarbamate Derivative | Target Metal | pH | Removal Efficiency (%) | Reference |
| Diphenyldithiocarbamate | Pb(II) | 4-7 | ~100 | [7] |
| Diphenyldithiocarbamate | Cu(II) | 4-7 | ~99.9 | [7] |
| Diethyldithiocarbamate | Pb(II) | 4-7 | High | [8] |
| Diethyldithiocarbamate | Cu(II) | 4-7 | High | [8] |
| Piperazine dithiocarbamate | Cu(II) | >4 | >99 | [6] |
| N,N-bis-(dithiocarboxy)ethanediamine | Cu(II) | 3-9 | >98 | [8] |
Key Insights: The data consistently demonstrates the high efficiency of dithiocarbamates in removing heavy metals like lead and copper from aqueous solutions across a range of pH values. The choice of dithiocarbamate can influence selectivity towards different metal ions.[7] The high water solubility of this compound would be advantageous for in vivo chelation therapies, a concept supported by the effectiveness of other water-soluble dithiocarbamates as antidotes for acute mercury poisoning.[9]
Experimental Protocol: Comparative Evaluation of Heavy Metal Precipitation
This protocol outlines a general procedure for comparing the efficacy of different dithiocarbamates in precipitating a target heavy metal ion from a standard solution.
Materials:
-
Stock solutions (1000 mg/L) of the target heavy metal salt (e.g., Pb(NO₃)₂).
-
Solutions of the dithiocarbamates to be tested (e.g., this compound, Sodium Diethyldithiocarbamate) at equivalent molar concentrations.
-
pH adjustment solutions (e.g., 0.1 M HNO₃, 0.1 M NaOH).
-
Deionized water.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Procedure:
-
Prepare a series of standard solutions of the heavy metal at known concentrations in deionized water.
-
For each dithiocarbamate, add a predetermined volume of the dithiocarbamate solution to a known volume of the heavy metal standard solution.
-
Adjust the pH of the solutions to the desired value (e.g., 4, 7, and 10) while stirring.
-
Allow the mixture to stir for a specified time (e.g., 30 minutes) to ensure complete reaction and precipitation.
-
Separate the precipitate by filtration or centrifugation.
-
Analyze the residual concentration of the heavy metal in the supernatant using AAS or ICP-OES.
-
Calculate the removal efficiency for each dithiocarbamate at each pH value.
Workflow for Comparing Heavy Metal Chelation by Dithiocarbamates
Caption: Workflow for the comparative evaluation of heavy metal precipitation by different dithiocarbamates.
Enzyme Inhibition: A Focus on Metalloenzymes
The metal-chelating properties of dithiocarbamates also make them potent inhibitors of metalloenzymes, where they can interact with the metal cofactor essential for catalytic activity. This has led to their investigation as inhibitors of enzymes such as carbonic anhydrases and metallo-β-lactamases.[2][10]
While there is a lack of direct studies on the enzyme inhibitory activity of this compound, research on other dithiocarbamates provides valuable insights. For instance, a range of dithiocarbamates have been shown to be potent inhibitors of various isoforms of human carbonic anhydrase (hCA), a zinc-containing enzyme.[11] The inhibition mechanism involves the coordination of the dithiocarbamate to the zinc ion in the enzyme's active site.[11]
Comparative Inhibition of Carbonic Anhydrase Isoforms by Dithiocarbamates
The following table presents the inhibition constants (Kᵢ) of various dithiocarbamates against different human carbonic anhydrase isoforms.
| Dithiocarbamate Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Diethyldithiocarbamate | 790 | 9.8 | 10.3 | 25.4 | [11] |
| Pyrrolidine dithiocarbamate | 33.5 | 9.3 | 9.8 | 15.6 | [11] |
| Morpholine dithiocarbamate | 25.8 | 8.5 | 8.9 | 12.3 | [11] |
Key Insights: Dithiocarbamates exhibit potent, low nanomolar inhibition of several carbonic anhydrase isoforms. The structure of the dithiocarbamate influences its inhibitory potency and selectivity against different isoforms. The water-soluble nature of this compound makes it a promising candidate for targeting extracellular carbonic anhydrase isoforms like CA IX and XII, which are implicated in cancer.[11]
Experimental Protocol: Assessing Carbonic Anhydrase Inhibition
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency of dithiocarbamates against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II).
-
Dithiocarbamate inhibitor solutions at various concentrations.
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Stopped-flow spectrophotometer.
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the presence of the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
Determine the initial rate of the enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Anticancer Activity: A Promising Frontier
Dithiocarbamates and their metal complexes have emerged as a promising class of anticancer agents.[12] Their mechanisms of action are multifaceted and include the inhibition of the proteasome, induction of oxidative stress, and modulation of key signaling pathways like NF-κB.[12]
Comparative Cytotoxicity of Dithiocarbamate Derivatives in Cancer Cell Lines
The following table summarizes the IC₅₀ values for various dithiocarbamate derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Au(ESDT)Cl₂ | HeLa (Cervical Cancer) | 0.31 | [12] |
| Au(ESDT)Br₂ | HeLa (Cervical Cancer) | 0.28 | [12] |
| Diethyldithiocarbamate-Copper Complex | MDA-MB-231 (Breast Cancer) | <10 | [14] |
| Pyrrolidine dithiocarbamate | HSC-3 (Oral Cancer) | Dose-dependent reduction in viability | [7] |
| Organotin(IV) dithiocarbamates | Various | 0.18 - 3.10 | [15] |
Key Insights: Dithiocarbamate complexes, particularly with metals like gold and copper, exhibit potent cytotoxic effects against a broad range of cancer cell lines. The sarcosine moiety in ESDT derivatives appears compatible with potent anticancer activity, suggesting that this compound could also be a valuable scaffold for the design of novel anticancer agents. The enhanced water solubility of N-(Dithiocarbamate)sarcosine Diammonium Salt may offer advantages in terms of bioavailability and formulation for in vivo applications.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of some dithiocarbamates is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[17] Dithiocarbamates like PDTC have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[16][18]
NF-κB Signaling Pathway Inhibition by Dithiocarbamates
Caption: Dithiocarbamates can inhibit the NF-κB signaling pathway by preventing the activation of the IKK complex, which is crucial for the degradation of the inhibitory protein IκB and the subsequent nuclear translocation of NF-κB.
Nitric Oxide Scavenging: A Tool for Studying Redox Biology
This compound, when complexed with ferrous iron (Fe²⁺), serves as a hydrophilic spin trap for the detection and quantification of nitric oxide (NO) using Electron Paramagnetic Resonance (EPR) spectroscopy.[19] This application is particularly valuable for studying the role of NO in biological systems.
The principle of spin trapping involves the reaction of a short-lived radical (like NO) with a diamagnetic "spin trap" molecule to form a more stable radical adduct that can be detected by EPR.[19] The resulting EPR spectrum provides a characteristic signature of the trapped radical.
Experimental Protocol: EPR-based Detection of Nitric Oxide
This protocol provides a general framework for using Fe²⁺-N-(Dithiocarboxy)sarcosine Diammonium Salt complex to detect NO production in a biological sample.
Materials:
-
This compound.
-
Ferrous sulfate (FeSO₄).
-
Biological sample (e.g., cell lysate, tissue homogenate).
-
Phosphate-buffered saline (PBS).
-
EPR spectrometer.
Procedure:
-
Prepare a fresh solution of the Fe²⁺-N-(Dithiocarboxy)sarcosine Diammonium Salt complex in PBS.
-
Incubate the biological sample with the spin trap solution.
-
Transfer the sample to a suitable EPR tube.
-
Record the EPR spectrum at room temperature or 77K, depending on the specific adduct and instrument capabilities.
-
The formation of the NO-Fe²⁺-DTC complex will result in a characteristic triplet EPR signal.
-
Quantify the signal intensity to determine the relative amount of NO produced.
Workflow for Nitric Oxide Detection using EPR and a Dithiocarbamate Spin Trap
Caption: A generalized workflow for the detection of nitric oxide in biological samples using an iron-dithiocarbamate spin trap and EPR spectroscopy.
Conclusion and Future Directions
This compound presents a compelling profile for researchers and drug development professionals. Its notable water solubility distinguishes it from many other dithiocarbamates, offering potential advantages in biological systems. While direct comparative data for this specific molecule is still emerging in some areas, the existing body of research on the dithiocarbamate class provides a strong foundation for its potential applications.
-
Heavy Metal Chelation: The high efficiency of dithiocarbamates in precipitating heavy metals, coupled with the aqueous solubility of this compound, suggests its utility in both environmental remediation and biomedical applications, such as chelation therapy.
-
Enzyme Inhibition: Based on the potent inhibition of metalloenzymes like carbonic anhydrases by other dithiocarbamates, this compound warrants investigation as a modulator of these and other metalloenzymes.
-
Anticancer Potential: The significant cytotoxicity of a closely related sarcosine-containing dithiocarbamate highlights the potential of this compound as a scaffold for the development of novel anticancer therapeutics.
-
Nitric Oxide Scavenging: Its established use as a spin trap for nitric oxide underscores its value as a research tool in the field of redox biology.
Further research is needed to generate direct comparative data for this compound in enzyme inhibition and anticancer assays. Such studies will be crucial in fully elucidating its performance profile and unlocking its full potential in research and drug development.
References
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (URL: [Link])
-
Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases. (URL: [Link])
-
Dithiocarbamate salts: biological activity, preparation, and utility in organic synthesis. (URL: [Link])
-
Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. (URL: [Link])
-
Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases. (URL: [Link])
-
Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (URL: [Link])
-
Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line. (URL: [Link])
-
Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells. (URL: [Link])
-
Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives. (URL: [Link])
-
Comparative Evaluation of Trace Heavy Metal Ions in Water Sample using Complexes of Dithioligands by Flame Atomic Absorption Spectrometry. (URL: [Link])
-
Dithiocarbamate chelating agents for toxic heavy metals. (URL: [Link])
-
Gold Dithiocarbamate Derivatives as Potential Antineoplastic Agents: Design, Spectroscopic Properties, and in Vitro Antitumor Activity. (URL: [Link])
-
Biphasic Effects of Dithiocarbamates on the Activity of Nuclear factor-kappaB. (URL: [Link])
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (URL: [Link])
-
Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (URL: [Link])
-
EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes. (URL: [Link])
-
Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. (URL: [Link])
-
Cytotoxicity, Pro-apoptotic Activity and in silico Studies of Dithiocarbamates and their Structure Based Design and SAR Studies. (URL: [Link])
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (URL: [Link])
-
Dithiocarbamates: Efficient metallo-β-lactamase inhibitors with good antibacterial activity when combined with meropenem. (URL: [Link])
-
Synthesis, Characterization of Isatin Dithiocarbamate Derivatives with Expected Biological Activities. (URL: [Link])
-
NOTA analogue: A first dithiocarbamate inhibitor of metallo-β-lactamases. (URL: [Link])
-
Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes. (URL: [Link])
-
Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. (URL: [Link])
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. (URL: [Link])
-
heavy metal ions in polluted water removable by synthesising a new compounds for dithiocarbamate. (URL: [Link])
-
Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. (URL: [Link])
-
Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. (URL: [Link])
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. (URL: [Link])
-
Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. (URL: [Link])
-
More effective dithiocarbamate derivatives inhibiting carbonic anhydrases, generated by QSAR and computational design. (URL: [Link])
-
Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. (URL: [Link])
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. (URL: [Link])
-
Synthesis of a carbamide-based dithiocarbamate chelator for the removal of heavy metal ions from aqueous solutions. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tsijournals.com [tsijournals.com]
- 5. biosynth.com [biosynth.com]
- 6. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(Dithiocarboxy)sarcosine Diammonium Salt in the Analysis of Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of analytical science, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, providing a benchmark against which analytical methods and laboratory performance are validated.[1][2][3][4][5] The complexity of CRM matrices, however, often necessitates sophisticated sample preparation techniques to isolate and preconcentrate target analytes, particularly trace metals. This guide provides an in-depth comparison of N-(Dithiocarboxy)sarcosine Diammonium Salt, a specialized chelating agent, with commonly used alternatives in the context of CRM analysis.
The Critical Role of Chelating Agents in CRM Analysis
Certified Reference Materials are meticulously characterized materials with known concentrations of specific analytes.[2][4][5] They are indispensable for method validation, instrument calibration, and ensuring the metrological traceability of analytical results.[1][2][5] However, the analysis of trace elements within these complex matrices can be challenging due to interferences from the bulk material. Chelating agents, which form stable, colored complexes with metal ions, are frequently employed to overcome these challenges through techniques such as solvent extraction or solid-phase extraction.[6][7][8][9][10]
Introducing this compound
This compound is a dithiocarbamate derivative that functions as a water-soluble masking or chelating agent for soft metal ions.[11][12] Its unique structure, featuring a sarcosine moiety, imparts distinct properties that can be advantageous in specific analytical scenarios.
Mechanism of Action: The Dithiocarbamate Chelation
Dithiocarbamates are powerful chelating ligands that form highly stable, often colored, complexes with a wide range of metal ions.[10][13][14][15][16][17][18][19][20] The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, binding to the metal ion to form a stable five-membered ring. This chelation process is the basis for their use in the separation and preconcentration of trace metals.[10]
Caption: General structure of a metal-dithiocarbamate complex.
Comparative Analysis: this compound vs. Common Alternatives
The performance of a chelating agent is dictated by several factors, including the stability of the metal complexes it forms, its solubility, and its selectivity. Here, we compare this compound with two widely used dithiocarbamates: Ammonium Pyrrolidinedithiocarbamate (APDC) and Sodium Diethyldithiocarbamate (DDTC).
| Feature | This compound | Ammonium Pyrrolidinedithiocarbamate (APDC) | Sodium Diethyldithiocarbamate (DDTC) |
| Solubility | Water-soluble[11][12] | Soluble in water and organic solvents[6][7] | Soluble in water |
| Key Structural Feature | Sarcosine (N-methylglycine) backbone | Pyrrolidine ring | Two ethyl groups |
| Primary Application | Masking agent, potential for aqueous-based separations[11] | Preconcentration and extraction of trace metals for AAS and ICP-MS[6][8][9][21][22] | Determination and separation of heavy metals[23] |
| Potential Advantages | High water solubility may simplify sample preparation by eliminating the need for solvent extraction. Can act as a masking agent in aqueous solutions. | Forms stable complexes with a wide range of metals. Extensively studied and well-established methods are available.[6][7][8][9][21][22] | Effective for the precipitation and removal of heavy metals over a broad pH range.[16][17][18][19] |
| Potential Disadvantages | Less established in routine analytical methods. Performance data in complex matrices like CRMs is not widely published. | Can be non-selective, leading to co-extraction of interfering ions. Stability of the reagent and its metal complexes can be pH-dependent.[22] | Can also be non-selective. The stability of the formed chelates can be a concern under certain conditions.[20][23] |
Experimental Protocol: Hypothetical Application in CRM Analysis
The following is a hypothetical, yet scientifically grounded, protocol for the determination of cadmium (Cd) in a soil CRM using this compound for interference mitigation, followed by analysis with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Objective
To validate a method for the determination of cadmium in a certified soil reference material using this compound as a masking agent to reduce polyatomic interferences in ICP-MS analysis.
Materials
-
Certified Soil Reference Material (e.g., NIST SRM 2709a San Joaquin Soil)
-
This compound
-
Nitric Acid (trace metal grade)
-
Hydrofluoric Acid (trace metal grade)
-
Perchloric Acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Cadmium standard solution (1000 mg/L)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Experimental Workflow
Caption: Workflow for CRM analysis using a chelating agent.
Step-by-Step Methodology
-
Sample Digestion:
-
Accurately weigh approximately 0.25 g of the dried soil CRM into a Teflon digestion vessel.
-
Add 5 mL of nitric acid, 2 mL of hydrofluoric acid, and 1 mL of perchloric acid.
-
Digest the sample in a microwave digestion system according to a validated temperature program.
-
Rationale: This aggressive acid digestion is necessary to completely dissolve the silicate matrix of the soil and bring all metals into solution.
-
-
Preparation of Sample Solution:
-
After cooling, carefully transfer the digested sample to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Rationale: This creates the stock sample solution for analysis.
-
-
Masking with this compound:
-
Prepare a 1% (w/v) solution of this compound in deionized water.
-
Take a 10 mL aliquot of the diluted sample solution and add 1 mL of the chelating agent solution.
-
Allow the solution to stand for 15 minutes.
-
Rationale: The water-soluble this compound will form stable complexes with potential interfering ions, preventing them from forming polyatomic species in the plasma that could interfere with the cadmium signal.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards for cadmium, matrix-matched with the diluted, digested CRM solution.
-
Aspirate the samples and standards into the ICP-MS.
-
Monitor the isotopes of cadmium (e.g., ¹¹¹Cd, ¹¹⁴Cd) and potential interfering elements.
-
Rationale: ICP-MS provides the high sensitivity and selectivity required for trace element analysis.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of cadmium in the sample solutions.
-
Calculate the final concentration in the original CRM, taking into account all dilution factors.
-
Compare the determined concentration with the certified value for cadmium in the CRM to assess the accuracy of the method.
-
Conclusion
This compound presents an interesting alternative to conventional dithiocarbamate chelating agents, primarily due to its high water solubility. This property could streamline sample preparation workflows for aqueous-based analytical techniques like ICP-MS by potentially eliminating the need for solvent extraction steps. While established methods predominantly feature APDC and DDTC, the unique characteristics of this compound warrant further investigation and method development, particularly for applications where minimizing the use of organic solvents is desirable. As with any analytical method, validation using certified reference materials is crucial to ensure the accuracy and reliability of the results.
References
- Stability Constants of Metal Complexes of Dithiocarbamates. (n.d.).
-
Jian, F., Bei, F. L., et al. (2002). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Journal of Coordination Chemistry. Retrieved from [Link]
-
Ammonium pyrrolidinedithiocarbamate, Hi-AR™. (n.d.). HiMedia Laboratories. Retrieved from [Link]
-
Jian, F., Bei, F. L., et al. (2002). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Semantic Scholar. Retrieved from [Link]
-
Heavy Metal Removal Using DTC. (n.d.). Scribd. Retrieved from [Link]
-
The Effect of Ammonium Pyrrolidinedithiocarbamate (APDC) Complexing Agent on the Determination Of Copper Trace in Steel Using Atomic Absorption Spectrophotometry. (n.d.). Material Science Research India. Retrieved from [Link]
-
Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. (n.d.). Applied Chemical Engineering. Retrieved from [Link]
-
Extraction of Trace Copper(II) in Water Samples using Ammonium Pyrrolidine Dithiocarbamate(APDC) Modified Carbon Nanotubes to Measurement by FAAS. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Effect of ammonium pyrrolidine dithiocarbamate (APDC) concentration on... (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. (n.d.). EnPress Journals. Retrieved from [Link]
-
synthesis, crystal structure and stability studies of dithiocarbamate complexes of some transition. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of trace metals in seawater by ICP-MS after preconcentration and matrix separation by dithiocarbamate complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability of diethyl dithiocarbamate chelates with Cu(II), Zn(II) and Mn(II). (n.d.). ResearchGate. Retrieved from [Link]
-
Relative effectiveness of dithiol and dithiocarbamate chelating agents in reducing retention of polonium-210 in rats. (1993). PubMed. Retrieved from [Link]
-
The Versatility in the Applications of Dithiocarbamates. (2019). PMC - NIH. Retrieved from [Link]
-
This compound, 100 mg. (n.d.). Carl ROTH. Retrieved from [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. Retrieved from [Link]
-
Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. Retrieved from [Link]
-
The lead-chelating effects of substituted dithiocarbamates. (1990). PubMed. Retrieved from [Link]
-
This compound(CAS:29664-09-3). (n.d.). 集麒生物. Retrieved from [Link]
-
Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. (2024). Agilent. Retrieved from [Link]
-
HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. (n.d.). MDPI. Retrieved from [Link]
-
Certified reference materials. (n.d.). Wikipedia. Retrieved from [Link]
-
Using reference materials to improve the quality of data generated by USEPA analytical methods. (n.d.). PubMed Central. Retrieved from [Link]
-
The Role of Reference Materials in Chemical Metrology. (n.d.). CHIMIA. Retrieved from [Link]
-
Reference Material (RM) vs Certified Reference Material (CRM). (n.d.). ANAB Blog. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Certified reference materials - Wikipedia [en.wikipedia.org]
- 3. Using reference materials to improve the quality of data generated by USEPA analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 6. Ammonium pyrrolidinedithiocarbamate, Hi-AR™ [himedialabs.com]
- 7. Ammonium 1-pyrrolidinedithiocarbamate | 5108-96-3 [chemicalbook.com]
- 8. The Effect of Ammonium Pyrrolidinedithiocarbamate (APDC) Complexing Agent on the Determination Of Copper Trace in Steel Using Atomic Absorption Spectrophotometry – Material Science Research India [materialsciencejournal.org]
- 9. Extraction of Trace Copper(II) in Water Samples using Ammonium Pyrrolidine Dithiocarbamate(APDC) Modified Carbon Nanotubes to Measurement by FAAS – Oriental Journal of Chemistry [orientjchem.org]
- 10. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound(CAS:29664-09-3) – 集麒生物 [jiqibio.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. scribd.com [scribd.com]
- 17. ace.as-pub.com [ace.as-pub.com]
- 18. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Relative effectiveness of dithiol and dithiocarbamate chelating agents in reducing retention of polonium-210 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Nitric Oxide Assays: Featuring N-(Dithiocarboxy)sarcosine Diammonium Salt
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. This transient, highly reactive free radical is a critical signaling molecule in immunology, neuroscience, and cardiovascular physiology.[1][2] Its fleeting nature, with a half-life of seconds in biological systems, makes direct measurement a significant technical challenge.[3][4] Consequently, researchers rely on a variety of direct and indirect methods, each with inherent strengths and weaknesses.
This guide provides an in-depth comparison of three major classes of NO detection assays, with a special focus on the cross-validation of assays based on N-(Dithiocarboxy)sarcosine Diammonium Salt . We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The Challenge: Choosing the Right Tool for Nitric Oxide Detection
The central difficulty in NO measurement lies in its reactivity. In aerobic biological environments, NO is rapidly oxidized to stable, nonvolatile breakdown products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[4][5] This reality has given rise to three distinct methodological pillars for NO quantification:
-
Indirect Measurement of Stable Metabolites: Assays that quantify nitrite and nitrate as surrogates for total NO production.
-
Direct Detection with Fluorescent Probes: Methods that use specific dyes to visualize NO production in real-time, often in living cells.
-
Direct Detection by Spin Trapping: A highly specific technique that "traps" the NO radical to form a stable complex detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.
N-(Dithiocarboxy)sarcosine (DTCS) belongs to this third, most specific class of assays.[6][7] Understanding its performance requires a rigorous comparison with the established alternatives.
Method 1: The Workhorse - Indirect Detection via the Griess Assay
The Griess assay is the most common method for estimating NO production.[8] It is an indirect, colorimetric method that quantifies nitrite (NO₂⁻) in aqueous samples like cell culture media, plasma, and urine.[9]
Principle of the Griess Assay
The assay is a two-step diazotization reaction.[10][11] First, under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a vibrant pink-red azo dye.[10][12] The intensity of the color, measured spectrophotometrically around 540-550 nm, is directly proportional to the nitrite concentration.[5][12]
Experimental Protocol: Griess Assay for Nitrite in Cell Culture Supernatant
-
Sample Preparation: Collect cell culture supernatant. If high protein content is expected, deproteinize the samples to avoid interference.[2]
-
Standard Curve: Prepare a nitrite standard curve ranging from 1.56 µM to 100 µM using a known sodium nitrite solution.[9]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (in 5% phosphoric acid) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[12]
-
Reaction: Add 50 µL of each standard or sample to a 96-well plate in triplicate. Add 50 µL of the prepared Griess reagent to each well.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.[12]
-
Measurement: Measure the absorbance at 548 nm using a microplate reader.[12]
-
Calculation: Subtract the absorbance of the blank (0 µM nitrite) and plot the standard curve. Determine the nitrite concentration of the samples from the linear regression of the standard curve.
Method 2: The Visualizer - Direct Detection with DAF Fluorescent Probes
For visualizing NO production within living cells, fluorescent probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) are indispensable. The cell-permeant diacetate form (DAF-FM DA) is typically used.
Principle of DAF-FM Assay
DAF-FM diacetate passively diffuses across the cell membrane.[13][14] Inside the cell, intracellular esterases cleave the acetate groups, trapping the now cell-impermeant DAF-FM.[15][16] In its native state, DAF-FM is weakly fluorescent. However, in the presence of NO and oxygen, it undergoes a reaction to form a highly fluorescent triazole derivative, exhibiting a ~160-fold increase in fluorescence quantum yield.[13] This reaction is technically with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), rather than the NO radical itself.[16][17][18] The resulting fluorescence can be measured using standard fluorescein filter sets (Excitation/Emission ~495/515 nm).[13]
Experimental Protocol: Live-Cell NO Imaging with DAF-FM Diacetate
-
Cell Culture: Plate cells (e.g., macrophages or endothelial cells) on a glass-bottom dish suitable for microscopy.
-
Probe Loading: Prepare a 1-10 µM working solution of DAF-FM diacetate in a suitable buffer (e.g., HBSS). Remove the cell culture medium, wash cells once with the buffer, and then incubate them in the DAF-FM DA working solution for 20-60 minutes at 37°C.[13]
-
Washing & De-esterification: Wash the cells twice with fresh buffer to remove excess probe. Incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[13]
-
Stimulation: Add your stimulus of interest (e.g., lipopolysaccharide [LPS] for macrophages, or an NO donor as a positive control).
-
Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with a FITC filter set. Capture images at regular intervals to monitor the change in fluorescence intensity over time.
-
Analysis: Quantify the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to the cells using imaging software.
Method 3: The Gold Standard - Direct Detection with N-(Dithiocarboxy)sarcosine (DTCS) Spin Trapping
This technique is the only one of the three that directly detects the nitric oxide radical itself.[1] It relies on forming a stable paramagnetic complex that can be quantified by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique specifically designed to detect species with unpaired electrons.[1][19]
Principle of DTCS-Fe-NO Spin Trapping
N-(Dithiocarboxy)sarcosine (DTCS), or other dithiocarbamates like DETC, is administered along with a ferrous iron (Fe²⁺) salt.[6][20] These components form an iron-dithiocarbamate complex (e.g., Fe(DTCS)₂), which acts as a highly efficient "spin trap."[6][21] This complex readily reacts with the NO radical to form a very stable nitrosyl-iron complex (e.g., NO-Fe(DTCS)₂).[6] This new complex is paramagnetic and gives a characteristic triplet EPR signal, allowing for unambiguous identification and quantification of NO.[22]
Experimental Protocol: Conceptual Workflow for DTCS-EPR Assay
-
Spin Trap Preparation: Prepare the spin trap solution by chelating the ammonium salt of N-(dithiocarboxy)sarcosine with a ferrous salt, typically ferrous sulfate.[6] This is often done in situ or immediately before administration.
-
Sample Treatment: For ex vivo analysis, tissue homogenates or cell suspensions are incubated with the Fe(DTCS)₂ complex.[6] For in vivo studies, the components are administered to the animal via separate injections (e.g., ferrous sulfate subcutaneously and DTCS intraperitoneally).[20]
-
Incubation/Trapping: Allow sufficient time for the spin trap to permeate the tissue and react with any endogenously produced NO.
-
Sample Collection & Freezing: For ex vivo analysis, collect the treated cell suspension or tissue homogenate. For in vivo studies, harvest the tissue of interest (e.g., liver, tumor).[6][20] Immediately flash-freeze the samples in liquid nitrogen to stabilize the NO-Fe(DTCS)₂ complex.[20][23]
-
EPR Measurement: Transfer the frozen sample to an EPR-appropriate tube. Record the EPR spectrum at low temperature (typically 77 K, the temperature of liquid nitrogen).[22][23]
-
Quantification: The intensity of the characteristic triplet signal of the NO-Fe(DTCS)₂ complex is proportional to the amount of trapped NO. Quantify the signal by comparing it to a known standard.
Cross-Validation: Designing a Self-Validating System
To trust the results from any single assay, it is crucial to cross-validate it against another method based on a different principle. Here, we design a study to compare all three methods in a common biological model: LPS-stimulated macrophages.
// Nodes Start [label="Culture Macrophages", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stim [label="Stimulate with LPS\n(+/- NOS Inhibitor L-NAME)"]; Incubate [label="Incubate for 24h"];
// Griess Path Supernatant [label="Collect Supernatant", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Griess [label="Perform Griess Assay"]; Griess_Result [label="Quantify Nitrite (NO₂⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// DAF-FM Path DAF_Load [label="Load separate cells\nwith DAF-FM DA", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; DAF_Imaging [label="Live-Cell Fluorescence\nMicroscopy"]; DAF_Result [label="Quantify Intracellular\nFluorescence Change", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// EPR Path EPR_Cells [label="Harvest Cell Pellet", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; EPR_Trap [label="Incubate with Fe(DTCS)₂"]; EPR_Freeze [label="Flash Freeze in LN₂"]; EPR_Measure [label="Perform EPR Spectroscopy"]; EPR_Result [label="Quantify NO-Fe(DTCS)₂ Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Stim; Stim -> Incubate;
Incubate -> Supernatant [label="Branch 1"]; Supernatant -> Griess; Griess -> Griess_Result;
Incubate -> DAF_Load [style=dashed, label="Parallel Culture"]; DAF_Load -> DAF_Imaging; DAF_Imaging -> DAF_Result;
Incubate -> EPR_Cells [label="Branch 2"]; EPR_Cells -> EPR_Trap; EPR_Trap -> EPR_Freeze; EPR_Freeze -> EPR_Measure; EPR_Measure -> EPR_Result; } dot Caption: Experimental workflow for the cross-validation of three distinct NO assays.
The inclusion of an inhibitor of NO synthases (NOS), such as L-NAME, is critical. A true NO-dependent signal in all three assays must be significantly reduced or abolished in the presence of L-NAME.[22][24] This serves as a vital internal control for specificity.
Comparative Performance and Data Summary
The choice of assay is dictated by the specific research question, the sample type, and the available equipment. The following table summarizes the key performance characteristics to guide this decision.
| Feature | Griess Assay | DAF-FM Fluorescence | DTCS-Fe EPR Spin Trapping |
| Principle | Colorimetric, Indirect (measures NO₂⁻) | Fluorometric, Direct (reacts with NO oxidant) | EPR, Direct (traps •NO radical) |
| Specificity | Moderate; can have interference from dietary nitrite/nitrate.[2] | Good; but can react with other nitrosating species and is affected by cellular redox state.[15][18] | Excellent; highly specific to the •NO radical.[1][24] |
| Sensitivity | Micromolar (LOD ~0.5-2.5 µM).[2][9][10] | Nanomolar (LOD ~3 nM).[13] | Picomolar to Nanomolar.[3][24] |
| Application | High-throughput screening, quantification of total NO in liquids (media, plasma).[25] | Live-cell imaging, subcellular localization of NO production.[13][15] | Definitive identification of •NO, absolute quantification in tissues and cells, in vivo measurement.[6][20] |
| Key Advantage | Simple, inexpensive, high-throughput.[8] | Provides spatial and temporal resolution in living cells.[1] | Unambiguous and direct detection of the NO radical.[19] |
| Key Limitation | Indirect; does not measure the NO radical itself; not suitable for real-time kinetics.[2][8] | Not strictly quantitative; fluorescence can be affected by photobleaching and pH.[13][14] | Requires expensive, specialized EPR equipment and expertise; lower throughput.[1] |
Conclusion and Recommendations
There is no single "best" method for measuring nitric oxide; the optimal choice is context-dependent.
-
The Griess assay remains an invaluable tool for routine, high-throughput screening of accumulated nitrite in extracellular fluids. Its simplicity and low cost make it ideal for initial assessments of NO synthase activity.
-
DAF-FM fluorescence microscopy is the method of choice for investigating the cellular dynamics of NO production. When seeking to understand where and when NO is being produced within a cell, this technique is unparalleled.
-
N-(Dithiocarboxy)sarcosine (DTCS)-based EPR spin trapping represents the gold standard for specificity and direct detection. When the research demands unequivocal proof and accurate quantification of the nitric oxide radical itself, especially in complex biological tissues, EPR is the definitive method.
References
-
Kumar, P., Kumar, S., Kumar, A., Kumar, A., & Kumar, A. (2019). Nitric oxide detection methods in vitro and in vivo - PMC. PubMed Central. [Link]
-
Gwozdzinski, K., Pieniazek, A., & Stalmach, A. (2003). X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine). PubMed. [Link]
-
Csonka, C., Páli, T., Bencsik, P., Görbe, A., Ferdinandy, P., & Szabó, C. (2015). Measurement of NO in biological samples. PubMed Central. [Link]
-
Griess test. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]
-
Feelisch, M., & Kelm, M. (1991). Benefits and limitations of selected techniques for determination of nitric oxide. ResearchGate. [Link]
-
Paik, D. C., Foureman, P. A., & Rhee, D. J. (2010). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. National Institutes of Health. [Link]
-
Teixeira, M., & Amorin, R. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]
-
Gupta, K. J., & Igamberdiev, A. U. (2013). Recommendations of using at least two different methods for measuring NO. Frontiers. [Link]
-
Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (2000). Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate. PubMed. [Link]
-
Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (2000). Spin Trapping of Vascular Nitric Oxide Using Colloid Fe(II)-Diethyldithiocarbamate | Request PDF. ResearchGate. [Link]
-
Bonini, M. G., & Mason, R. P. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. PubMed. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). MDPI. [Link]
-
Balcerczyk, A., & Bartosz, G. (2012). Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye. National Institutes of Health. [Link]
-
A multi-level analytical approach for detection and visualization of intracellular NO production and nitrosation events using diaminofluoresceins. (2012). CentAUR - University of Reading. [Link]
-
Measurement of Nitric Oxide in Mice using EPR and Spin Trapping with Fe-(DETC)2 After Irradiation. (n.d.). ISMRM. [Link]
-
Yoshimura, T. (2001). Spin Trapping of Nitric Oxide with the Iron-Dithiocarbamate Complex: Chemistry and Biology. ResearchGate. [Link]
-
Zweier, J. L., Wang, P., & Kuppusamy, P. (1997). EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes. PubMed. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PubMed Central. [Link]
-
Kumar, P., Kumar, S., & Kumar, A. (2019). Nitric oxide detection methods in vitro and in vivo. ResearchGate. [Link]
-
van der Vliet, A., & Bast, A. (1994). Redox cycling of iron complexes of N-(dithiocarboxy)sarcosine and N-methyl-D-glucamine dithiocarbamate. PubMed. [Link]
-
Gupta, K. J., Fernie, A. R., Kaiser, W. M., & van Dongen, J. T. (2011). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany. [Link]
-
Detecting and monitoring NO, SNO and nitrite in vivo. (2014). PMC - NIH. [Link]
-
Research on Methods for Determining Nitric Oxide Content in Biological Organisms. (2024). Creative Commons. [Link]
-
Bryan, N. S. (2010). Analytical Techniques for Assaying Nitric Oxide Bioactivity. PubMed Central. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Detection and quantification of nitric oxide–derived oxidants in biological systems. PubMed Central. [Link]
-
Stępkowski, T. M., & Kruszewski, M. (2011). A Crucial Role of Proteolysis in the Formation of Intracellular Dinitrosyl Iron Complexes. MDPI. [Link]
-
Xia, Y., & Zweier, J. L. (2000). Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner. PubMed. [Link]
Sources
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Research on Methods for Determining Nitric Oxide Content in Biological Organisms - Oreate AI Blog [oreateai.com]
- 6. X-band and S-band EPR detection of nitric oxide in murine endotoxaemia using spin trapping by ferro-di(N-(dithiocarboxy)sarcosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox cycling of iron complexes of N-(dithiocarboxy)sarcosine and N-methyl-D-glucamine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. Griess test - Wikipedia [en.wikipedia.org]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. DAF-FM diacetate | AAT Bioquest [aatbio.com]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 17. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. researchgate.net [researchgate.net]
- 22. EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Crucial Role of Proteolysis in the Formation of Intracellular Dinitrosyl Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Electrochemical Sensor Performance: N-(Dithiocarboxy)sarcosine Diammonium Salt versus Other Ligands
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sensitive and selective detection of heavy metal ions and other analytes, the choice of ligand immobilized on an electrochemical sensor is paramount. This guide provides an in-depth technical comparison of N-(Dithiocarboxy)sarcosine Diammonium Salt, a promising yet specific dithiocarbamate derivative, against other commonly employed ligands. We will delve into the underlying chemical principles, compare performance metrics based on available data for the broader dithiocarbamate class, and provide actionable experimental protocols to empower your research and development endeavors.
The Central Role of Ligands in Electrochemical Sensing
Electrochemical sensors offer a powerful platform for the detection of a wide array of analytes due to their high sensitivity, rapid response times, and cost-effectiveness. The heart of a selective electrochemical sensor lies in its recognition element—the ligand. This molecule is responsible for selectively binding to the target analyte, generating a measurable electrochemical signal. The strength and specificity of this ligand-analyte interaction directly dictate the sensor's performance.
Dithiocarbamates, a class of organosulfur compounds, are renowned for their exceptional ability to chelate heavy metal ions.[1] Their bidentate sulfur donor atoms form highly stable complexes with soft metal ions, making them ideal candidates for the development of robust electrochemical sensors.[1] The versatility of dithiocarbamates allows for the tuning of their electronic and steric properties by modifying the organic substituents attached to the nitrogen atom, enabling the rational design of sensors for specific applications.[2]
This compound: A Ligand of Interest
This compound (DCS-DA) is a water-soluble dithiocarbamate derivative that presents unique structural features. The presence of the sarcosine backbone introduces a carboxylic acid group, which can potentially enhance its water solubility and provide an additional coordination site. This dual functionality may influence its binding affinity and selectivity for certain metal ions. Furthermore, its diammonium salt form ensures good solubility in aqueous media, a crucial factor for many biological and environmental sensing applications.
Signaling Pathway: Chelation and Electrochemical Transduction
The fundamental principle behind the detection mechanism of dithiocarbamate-based sensors is the chelation of the target metal ion. This binding event can be transduced into an electrochemical signal through various techniques, most notably voltammetry.
Caption: Chelation of a heavy metal ion by DCS-DA on an electrode surface, leading to a detectable electrochemical signal.
Comparative Performance Analysis: Dithiocarbamates vs. Other Ligands
While specific comparative data for DCS-DA is limited in the current literature, we can infer its potential performance by examining the broader dithiocarbamate class and comparing it to other well-established ligands like Ethylenediaminetetraacetic acid (EDTA).
| Ligand Class | Target Analytes | Principle of Detection | Advantages | Limitations |
| Dithiocarbamates (General) | Heavy metals (Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺)[1] | Chelation, Voltammetry[1] | High affinity for soft metals, Tunable properties, Good stability of complexes[2][3] | Potential for cross-reactivity with multiple metals, Stability of the ligand itself can be a concern under certain conditions. |
| This compound (Inferred) | Heavy metals | Chelation, Voltammetry | Potentially enhanced water solubility and selectivity due to the sarcosine backbone. | Lack of specific experimental data, Potential for interference from other ions that bind to the carboxylate group. |
| EDTA | Wide range of metal ions | Chelation, Potentiometry/Voltammetry | Strong, well-characterized chelating agent, Commercially available and widely used. | Lacks selectivity for specific metal ions, Can form water-soluble complexes that may not be ideal for all electrochemical sensing formats. |
| Crown Ethers | Alkali and alkaline earth metals, some heavy metals | Host-guest complexation, Potentiometry/Voltammetry | High selectivity based on cavity size. | Lower affinity for heavy metals compared to dithiocarbamates, Can be expensive. |
| Aptamers | Diverse targets including metal ions, proteins, small molecules | Specific binding, various electrochemical transduction methods | High specificity and affinity, Can be developed for a wide range of targets. | Can be susceptible to degradation by nucleases, Higher cost of synthesis. |
Experimental Protocols
The following protocols provide a generalized framework for the fabrication and evaluation of a DCS-DA modified electrochemical sensor. These should be considered as a starting point and may require optimization for specific applications.
Synthesis of this compound (Conceptual)
The synthesis of dithiocarbamates is generally a straightforward reaction between a primary or secondary amine and carbon disulfide in the presence of a base.
Caption: Conceptual workflow for the synthesis of this compound.
Procedure:
-
Dissolve sarcosine in a suitable solvent (e.g., ethanol or water).
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution while stirring.
-
Add a stoichiometric amount of aqueous ammonia to the reaction mixture to form the diammonium salt.
-
The product can be isolated by precipitation or evaporation of the solvent.
Fabrication of a DCS-DA Modified Glassy Carbon Electrode (GCE)
This protocol describes a common method for modifying a glassy carbon electrode with a thiol-containing compound.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (DCS-DA)
-
Dimethylformamide (DMF) or other suitable solvent
-
Alumina slurry (0.05 µm) for polishing
-
Deionized water
-
Ethanol
Procedure:
-
Electrode Polishing: Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Cleaning: Rinse the polished GCE thoroughly with deionized water and then sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE under a stream of nitrogen gas.
-
Modification: Prepare a solution of DCS-DA in a suitable solvent (e.g., 1-5 mM in DMF). The electrode can be modified by either:
-
Drop-casting: Cast a small volume (e.g., 5-10 µL) of the DCS-DA solution onto the GCE surface and allow the solvent to evaporate at room temperature.
-
Electrochemical Deposition: Immerse the GCE in the DCS-DA solution and apply a specific potential or potential range to electrochemically deposit a film of the ligand onto the electrode surface. This method can offer better control over the film thickness and stability.
-
-
Rinsing: Gently rinse the modified electrode with the solvent used for modification to remove any non-adsorbed ligand.
-
Drying: Dry the modified electrode under a gentle stream of nitrogen.
Caption: Workflow for the fabrication of a DCS-DA modified glassy carbon electrode.
Electrochemical Detection of Heavy Metals (General Protocol)
This protocol outlines the use of the modified electrode for the detection of a heavy metal ion, such as lead (Pb²⁺), using square wave anodic stripping voltammetry (SWASV).
Materials:
-
DCS-DA modified GCE (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Electrochemical workstation
-
Standard solutions of the target heavy metal ion
-
Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)
Procedure:
-
Preconcentration Step: Immerse the three-electrode system into the electrochemical cell containing the supporting electrolyte and the sample solution. Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 120-300 seconds) with stirring to accumulate the target metal ions onto the electrode surface.
-
Stripping Step: After the preconcentration step, stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds). Then, scan the potential from the negative potential towards a more positive potential (e.g., from -1.2 V to 0.2 V) using a square wave voltammetry waveform. The metal ions will be stripped from the electrode surface, generating a current peak at a potential characteristic of the metal.
-
Data Analysis: The height of the stripping peak is proportional to the concentration of the target metal ion in the sample. A calibration curve can be constructed by measuring the peak currents of standard solutions of known concentrations.
Conclusion and Future Outlook
This compound holds promise as a versatile and effective ligand for the development of electrochemical sensors, particularly for heavy metal detection. Its inherent water solubility and the presence of a secondary coordination site in the sarcosine moiety are advantageous features that warrant further investigation. While direct comparative performance data is currently scarce, the well-established chemistry of dithiocarbamates provides a strong foundation for its potential application.
Future research should focus on the systematic evaluation of DCS-DA-based sensors, including a thorough investigation of their sensitivity, selectivity, stability, and reusability. Direct comparative studies against other dithiocarbamate derivatives and established chelating agents like EDTA will be crucial in elucidating its specific advantages and limitations. The detailed experimental protocols provided in this guide offer a solid starting point for researchers to explore the potential of this intriguing ligand in their sensing applications.
References
- Adeyemi, G. J., & Onwudiwe, D. C. (2018).
- Gomiscek, S., Veber, M., Francetic, V., & Durst, R. (1988). Electrochemical studies of dithiocarbamates and related compounds. Journal of Research of the National Bureau of Standards, 93(3), 495–499.
- Farokhi, S., Roushani, M., & Saedi, Z. (2023). Fabrication of an electrochemical aptasensor for the determination of sarcosine based on synthesized CuCo2O4 nanosheets. Analytical Methods, 15(39), 4938-4945.
- Andrew, F. P., & Ajibade, P. A. (2018). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. Journal of Fluorescence, 28(1), 337-353.
- Sun, S., et al. (2016). Disodium N,N-bis-(dithiocarboxy)ethanediamine: synthesis, performance, and mechanism of action toward trace ethylenediaminetetraacetic acid copper (II). Environmental Science and Pollution Research, 23(21), 21856-21866.
- Anandhakumar, S., & Mathiyarasu, J. (2013). Detection of lead(II) using a glassy carbon electrode modified with Nafion, carbon nanotubes and benzo-18-crown-6. Microchimica Acta, 180(11-12), 1065-1071.
- Mandler, D., & Turyan, I. (2000). Covalent modification of glassy carbon electrodes with glycine for voltammetric separation of dopamine and ascorbic acid. Analytical Chemistry, 72(13), 2956-2961.
- Turyan, I., & Mandler, D. (1994). Self-Assembled Monolayers in Electroanalytical Chemistry: Application of ω-Mercaptocarboxylic Acid Monolayers for the Selective Determination of Dopamine in the Presence of Ascorbic Acid. Analytical Chemistry, 66(1), 58-63.
Sources
A comparative study of dithiocarbamate chelating agents for heavy metal remediation
An In-Depth Comparative Guide to Dithiocarbamate Chelating Agents for Heavy Metal Remediation
For researchers and drug development professionals, the specter of heavy metal contamination is a persistent challenge, whether in environmental remediation, wastewater treatment, or ensuring the purity of pharmaceutical products. Dithiocarbamates (DTCs), a class of organosulfur compounds, have long been recognized as exceptionally potent chelating agents for the removal of heavy metals.[1][2] Their efficacy stems from the dithiocarbamate functional group, -NC(=S)S-, which features two sulfur donor atoms that readily form highly stable, insoluble complexes with a wide array of heavy metal ions.[3][4]
This guide provides a comparative analysis of common dithiocarbamate agents, moving beyond a simple catalog of properties to explain the causality behind their performance differences. We will delve into experimental data, present detailed protocols for evaluation, and offer insights grounded in the principles of coordination chemistry to empower you to select and apply the optimal agent for your specific remediation needs.
The Mechanism of Dithiocarbamate Chelation
The core of the dithiocarbamates' function lies in their structure. The two sulfur atoms act as a bidentate ligand, meaning they can bind to a single metal ion at two points simultaneously. This creates a stable five-membered ring structure with the metal ion, a phenomenon known as the "chelate effect."[1] This chelation process results in the formation of a dense, water-insoluble metal-dithiocarbamate complex that readily precipitates from the solution, allowing for its physical removal.[1][3]
Caption: General mechanism of heavy metal precipitation by dithiocarbamates.
Comparative Analysis of Key Dithiocarbamate Agents
While all dithiocarbamates share a common functional group, the nature of the alkyl or aryl substitutes (R₁, R₂) attached to the nitrogen atom significantly influences their performance characteristics, including chelation efficiency, solubility, and stability.[5][6] Here, we compare three widely utilized agents: Sodium Dimethyldithiocarbamate (SDDC), Sodium Diethyldithiocarbamate (DDTC), and Ammonium Pyrrolidine Dithiocarbamate (APDC).
| Chelating Agent | Acronym | Structure | Key Characteristics |
| Sodium Dimethyldithiocarbamate | SDDC | (CH₃)₂NCS₂Na | Widely used, cost-effective, high removal efficiency for common heavy metals.[7] |
| Sodium Diethyldithiocarbamate | DDTC | (C₂H₅)₂NCS₂Na | Forms highly stable complexes; has been investigated for medical applications, including reducing cisplatin toxicity.[8] |
| Ammonium Pyrrolidine Dithiocarbamate | APDC | C₄H₈NCS₂NH₄ | Forms a heterocyclic ring structure; widely used in analytical chemistry for pre-concentration of metal ions.[9][10] |
Performance Metrics: A Data-Driven Comparison
The selection of a dithiocarbamate agent should be a decision informed by empirical data. Key performance indicators include removal efficiency for target metals, the operational pH range, and the stability of the resulting metal-ligand complex.
Heavy Metal Removal Efficiency
Dithiocarbamates are effective for a broad spectrum of heavy metals. Their affinity is particularly high for "soft" metals, which aligns with their sulfur-based ligand structure.[1] The efficiency of removal is often near-quantitative under optimal conditions.
| Dithiocarbamate Agent | Target Metal | Reported Removal Efficiency (%) | Conditions | Reference |
| Novel DTC Ligands | Pb²⁺, Cu²⁺, Ag¹⁺ | ~100% | pH 4 and 7 | [2] |
| DTC-SDS Derivative | Mn²⁺ | 97.99% | pH ~7 | [11] |
| DTC-SDS Derivative | Zn²⁺ | 98.48% | pH 5-7 | [11] |
| DTC-SDS Derivative | Pb²⁺ | 99.91% | pH 4-7 | [11] |
| N-phenylaminedithiocarbamate | Cu²⁺, Co²⁺, Cr³⁺, Ni²⁺ | 90.45 - 99.99% | pH 4-9 | [12] |
| Dithiocarbamate Complexes | Fe²⁺, Cu²⁺ | 96 - 98% | - | [13] |
Note: Removal efficiencies can vary based on initial metal concentration, dosage of the chelating agent, and the presence of competing ions.
The Critical Role of pH
The pH of the aqueous solution is a paramount factor governing the efficacy of dithiocarbamate chelation.[2] There are two primary reasons for this:
-
Ligand Stability: In acidic conditions (typically pH below 4), dithiocarbamates can become protonated to form dithiocarbamic acids. These acids are generally unstable and can decompose back into the parent amine and carbon disulfide, rendering the chelating agent ineffective.[14]
-
Metal Hydroxide Precipitation: At higher pH values (typically above 7-8), many heavy metals will begin to precipitate as metal hydroxides. While this also removes them from the solution, it competes with the chelation reaction.
Most dithiocarbamates exhibit their highest removal efficiency in the pH range of 4 to 7, where the ligand is stable and the formation of metal hydroxides is minimal.[2] The removal amount of heavy metals generally increases as the pH rises towards neutral.[11]
Stability of Metal-Dithiocarbamate Complexes
The thermodynamic stability of the formed chelate is crucial for ensuring that the heavy metal remains sequestered and does not re-dissolve into the environment. The stability of these complexes generally follows the Irving-Williams order for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] This indicates that dithiocarbamates have a particularly high affinity for copper.
Studies have confirmed the high stability of these complexes, which are often insoluble not only in water but also in dilute acids and bases, ensuring robust immobilization of the toxic metals.[8][15]
| Metal Ion | Chelating Agent | log β₂ (Overall Stability Constant) | Conditions | Reference |
| Cu(II) | Diethyldithiocarbamate (Dedtc) | 13.80 | 60% ethanol-water | [9] |
| Ni(II) | Diethyldithiocarbamate (Dedtc) | 9.00 | 60% ethanol-water | [9] |
| Co(II) | Diethyldithiocarbamate (Dedtc) | 8.85 | 60% ethanol-water | [9] |
| Zn(II) | Diethyldithiocarbamate (Dedtc) | 6.20 | 60% ethanol-water | [9] |
| Fe(II) | Diethyldithiocarbamate (Dedtc) | 5.80 | 60% ethanol-water | [9] |
| Mn(II) | Diethyldithiocarbamate (Dedtc) | 4.40 | 60% ethanol-water | [9] |
Note: Higher log β values indicate greater complex stability.
Experimental Protocol: Evaluating Chelation Efficiency
To ensure trustworthiness and replicability, a self-validating system for testing chelation efficiency is essential. The following protocol provides a robust framework for comparing different dithiocarbamate agents in a laboratory setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ajol.info [ajol.info]
- 14. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 15. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(Dithiocarboxy)sarcosine Diammonium Salt
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. N-(Dithiocarboxy)sarcosine Diammonium Salt is a versatile, water-soluble reagent frequently used in biochemical applications and organic synthesis, particularly as a masking agent for soft metal ions.[1][2] However, like all dithiocarbamates, its disposal requires careful consideration to mitigate risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.
Hazard Assessment and Chemical Incompatibilities
Key Hazards:
-
Decomposition: Thio- and dithiocarbamates are known to decompose in aqueous solutions, a process that is significantly accelerated by acids. This decomposition releases carbon disulfide (CS₂), a volatile, highly flammable, and toxic liquid, and amines.[3]
-
Irritation and Corrosion: Related dithiocarbamate salts are documented as causing irritation to the eyes and skin.[3] Dusts can be caustic to mucous membranes, and other sarcosine derivatives are classified as causing severe skin burns and eye damage.[3][4]
-
Environmental Hazard: Dithiocarbamates are often used as pesticides, and their disposal is regulated to prevent environmental contamination.[5]
A summary of critical safety information is presented in Table 1.
Table 1: Summary of Safety and Incompatibility Information
| Category | Description |
| Primary Hazards | Potential for severe eye and skin irritation/burns.[3][4] Inhalation of dust may be caustic to mucous membranes.[3] |
| Decomposition Products | Carbon Disulfide (CS₂) and amines.[3] |
| Chemical Incompatibilities | Strong Acids: Accelerates decomposition to toxic/flammable carbon disulfide.[3] Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3] |
| Storage Conditions | Store at -20°C in a tightly sealed container.[6] |
Personal Protective Equipment (PPE)
Given the potential for skin and eye damage, a robust selection of PPE is mandatory when handling this compound in either solid form or solution.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure they are inspected for tears or holes before use.
-
Eye Protection: Chemical safety goggles are required at all times. For larger quantities or when there is a significant splash risk, use a full-face shield in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemically resistant apron is recommended.
-
Respiratory Protection: Handle the solid material only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust. If a fume hood is not available for weighing, a respirator may be necessary based on your institution's chemical hygiene plan.[3]
Step-by-Step Waste Disposal Protocol
This protocol applies to unused or surplus this compound and solutions containing it. The primary objective is to package the waste securely for collection by a licensed environmental disposal company.
Step 1: Prepare the Waste Container
-
Select a clearly labeled, leak-proof waste container compatible with the chemical. A high-density polyethylene (HDPE) bottle is a suitable choice.
-
Label the container "Hazardous Waste: this compound" and include the date.
Step 2: Neutralize and Stabilize (Aqueous Waste)
-
For aqueous solutions, ensure the pH is neutral (pH 6-8). Crucially, do not acidify the waste , as this will trigger the release of toxic carbon disulfide.[3] If the solution is acidic, slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring in a fume hood until the pH is neutral.
-
If the waste stream contains heavy metals that were chelated by the dithiocarbamate, this may classify it as a mixed hazardous waste. Consult your institution's safety officer.
Step 3: Package the Waste
-
Solid Waste: Carefully transfer the solid chemical into the designated hazardous waste container inside a chemical fume hood to minimize dust exposure.
-
Aqueous Waste: Pour the neutralized aqueous waste directly into the labeled waste container.
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that are contaminated with the chemical should be placed in a sealed, labeled plastic bag and disposed of as solid hazardous waste.
Step 4: Storage and Collection
-
Securely cap the waste container.
-
Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like acids and strong oxidizers.
-
Arrange for pickup by your institution’s certified hazardous waste disposal service. All disposal must be conducted in accordance with local and national regulations.[4]
The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Disposal workflow for this compound.
Spill Management Protocol
Accidents happen, and a clear, pre-defined spill response plan is essential. The following steps are adapted from guidelines for similar dithiocarbamate salts.[3]
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: For a small, manageable solid spill, proceed with cleanup. For large spills or if you are unsure, evacuate the area and contact your institution's emergency safety office.
-
Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain and Clean:
-
Solid Spills: Gently dampen the solid material with a small amount of water to prevent dust from becoming airborne.[3]
-
Carefully scoop the dampened material into a suitable container for hazardous waste.
-
Use absorbent paper dampened with water to wipe up any remaining residue.
-
-
Decontaminate: Wash the entire contaminated surface with a soap and water solution.[3]
-
Package Waste: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag.[3] Label it clearly as hazardous waste and move it to the satellite accumulation area for disposal.
By adhering to these protocols, researchers can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 100 mg. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Considerations on the Use of Dithiocarbamates for the Removal of Metals from Water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008, August 7). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Retrieved from [Link]
-
MDPI. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved from [Link]
Sources
Mastering the Safe Handling of N-(Dithiocarboxy)sarcosine Diammonium Salt: A Guide for Laboratory Professionals
For Immediate Implementation: A Procedural Guide to the Safe Handling, Operation, and Disposal of N-(Dithiocarboxy)sarcosine Diammonium Salt
As a cornerstone of innovative research and development, ensuring the safety of our scientists is paramount. This guide provides essential, actionable information for the safe handling of this compound (CAS 29664-09-3), a compound instrumental in various synthetic applications. By moving beyond mere procedural lists, we delve into the causality behind each recommendation, fostering a culture of deep, intuitive safety in your laboratory.
Understanding the Hazard Landscape
This compound, also known as Diammonium Sarcosinedithiocarbamate, presents a specific set of hazards that must be thoroughly understood to ensure safe handling. A Safety Data Sheet (SDS) from Angene Chemical classifies this compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
While this specific salt has defined hazards, it is also crucial to recognize its classification as a dithiocarbamate. The broader family of dithiocarbamates can pose long-term health risks, including potential carcinogenicity and adverse effects on thyroid function and reproductive health[2]. Furthermore, related sarcosine derivatives have been shown to cause severe skin burns and eye damage, underscoring the need for stringent adherence to safety protocols[3].
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effects |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion | Systemic toxicity |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Dermal | Redness, inflammation, rash[1][2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Ocular | Redness, pain, tearing, blurred vision[1][2] |
| May cause respiratory irritation | STOT SE, Category 3 | Inhalation | Coughing, sneezing, inflammation of the nose and throat[1][2] |
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form.
Foundational PPE: The Non-Negotiables
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the preparation of solutions or transfers of large quantities.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or punctures before use.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator appropriate for particulates may be necessary.
Visualizing Your PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
